Product packaging for 5-Isopropylfuran-2-carbaldehyde(Cat. No.:CAS No. 33554-11-9)

5-Isopropylfuran-2-carbaldehyde

Cat. No.: B3260870
CAS No.: 33554-11-9
M. Wt: 138.16 g/mol
InChI Key: HPZGEZCWOHZVQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isopropylfuran-2-carbaldehyde (CAS 33554-11-9) is a chemical compound with the molecular formula C 8 H 10 O 2 and a molecular weight of 138.16 g/mol . Its structure features a furan ring, a hallmark of many platform chemicals derived from renewable biomass, which is functionalized with an aldehyde group at the 2-position and an isopropyl group at the 5-position . This specific substitution pattern makes it a valuable and strategic intermediate for advanced organic synthesis. As part of the broader class of furanic aldehydes, this compound is recognized for its versatility in synthetic pathways . The aldehyde group is a highly reactive center that readily participates in various condensation reactions, serving as a C1 building block for constructing more complex heterocyclic systems . The presence of the isopropyl group introduces steric and electronic influences that can fine-tune the reactivity of the furan ring and the properties of final products, potentially leading to molecules with desirable biological activities . Researchers can leverage this compound in the development of novel pharmaceuticals, dyes, and polymeric materials . Attention: For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O2 B3260870 5-Isopropylfuran-2-carbaldehyde CAS No. 33554-11-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-propan-2-ylfuran-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6(2)8-4-3-7(5-9)10-8/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZGEZCWOHZVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(O1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70729751
Record name 5-(Propan-2-yl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33554-11-9
Record name 5-(Propan-2-yl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Isopropylfuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential biological activities of 5-Isopropylfuran-2-carbaldehyde. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Core Chemical Properties

This compound, also known as 5-isopropylfurfural, is an organic compound belonging to the furan derivative class. Its core structure consists of a furan ring substituted with an isopropyl group at the 5-position and an aldehyde (carbaldehyde) group at the 2-position.

Physicochemical Data
PropertyValueSource
Molecular Formula C₈H₁₀O₂PubChem[1]
Molecular Weight 138.16 g/mol PubChem[1]
IUPAC Name 5-propan-2-ylfuran-2-carbaldehydePubChem[1]
XLogP3 1.4PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 138.068079557 DaPubChem[1]
Topological Polar Surface Area 30.2 ŲPubChem[1]

Synthesis and Purification

A common synthetic route to this compound involves the functionalization of furan-2-carbaldehyde derivatives. One potential method is through a Friedel-Crafts alkylation reaction, where an isopropyl group is introduced onto the furan ring using an isopropyl halide or alcohol in the presence of an acid catalyst.

General Experimental Protocol: Friedel-Crafts Alkylation
  • Reaction Setup: To a solution of furan-2-carbaldehyde in a suitable inert solvent (e.g., dichloromethane, nitrobenzene), a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is added under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkylating Agent: An isopropyl halide (e.g., 2-chloropropane or 2-bromopropane) is added dropwise to the stirred reaction mixture at a controlled temperature, typically between 0 °C and room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of ice-cold water or a dilute acid solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation.

G General Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification A Furan-2-carbaldehyde & Lewis Acid in Solvent B Add Isopropyl Halide A->B C Reaction Monitoring (TLC/GC-MS) B->C D Quenching C->D E Extraction D->E Work-up F Drying E->F G Solvent Removal F->G H Column Chromatography / Distillation G->H I This compound H->I Final Product

A generalized workflow for the synthesis and purification of this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the furan ring.

  • Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 5-isopropylfuran-2-carboxylic acid, using common oxidizing agents.

  • Reduction: The aldehyde can be reduced to the corresponding alcohol, (5-isopropylfuran-2-yl)methanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution: The furan ring can undergo electrophilic substitution reactions. The position of substitution will be directed by the existing isopropyl and aldehyde groups.

Spectroscopic Data

While a complete, experimentally verified spectrum for this compound is not available, general spectroscopic features for furan aldehydes can be inferred.

  • ¹H NMR: The aldehyde proton is expected to appear as a singlet in the downfield region of the spectrum, typically around δ 9.6 ppm.[2] The protons on the furan ring and the isopropyl group would appear in the aromatic and aliphatic regions, respectively.

  • ¹³C NMR: The carbonyl carbon of the aldehyde group would be observed in the downfield region, typically around 170-190 ppm. The carbons of the furan ring and the isopropyl group would appear at characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the aldehyde group is expected in the region of 1650-1700 cm⁻¹. C-H stretching vibrations for the furan ring and the isopropyl group, as well as C-O stretching of the furan ring, would also be present.

Potential Biological Activities and Signaling Pathways

Furan derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. While specific studies on this compound are limited, research on related furan compounds suggests potential anti-inflammatory and neuroprotective effects.[3][4]

Anti-Inflammatory Activity

Furan derivatives have been shown to exhibit anti-inflammatory effects through various mechanisms, including the suppression of pro-inflammatory mediators.[3] These compounds may modulate signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways.[3]

Neuroprotective Effects

Some furan-containing compounds have demonstrated neuroprotective properties.[4] The proposed mechanisms often involve the modulation of inflammatory responses in the brain and the protection of neurons from oxidative stress. A potential signaling pathway that could be influenced by such compounds is the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation. Additionally, the brain-derived neurotrophic factor (BDNF) pathway, essential for neuronal survival and plasticity, could be a target.[5]

G Potential Signaling Pathways for Furan Derivatives cluster_inflammation Anti-Inflammatory Pathway cluster_neuroprotection Neuroprotective Pathway A Furan Derivative B Inhibition of Pro-inflammatory Mediators A->B C MAPK Pathway Modulation A->C D PPAR-γ Pathway Activation A->D I Cellular Response B->I C->I D->I E Furan Derivative F NF-κB Pathway Inhibition E->F G BDNF Pathway Upregulation E->G H Reduced Oxidative Stress E->H F->I G->I H->I

Potential signaling pathways modulated by furan derivatives, leading to anti-inflammatory and neuroprotective effects.

Experimental Protocol: In Vitro Anti-Inflammatory Assay (Albumin Denaturation Inhibition)

This protocol provides a general method for assessing the in vitro anti-inflammatory activity of a compound by measuring the inhibition of heat-induced albumin denaturation.

  • Preparation of Solutions:

    • Prepare a 1% aqueous solution of bovine serum albumin (BSA).

    • Prepare stock solutions of the test compound (e.g., this compound) and a standard anti-inflammatory drug (e.g., diclofenac sodium) in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In separate test tubes, add 5 mL of the 1% BSA solution and varying concentrations of the test compound and standard drug. A control tube should contain only the BSA solution and the solvent.

  • Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 10 minutes.

  • Measurement: After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Calculation: The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

G Workflow for In Vitro Anti-Inflammatory Assay A Prepare 1% BSA and Test Compound Solutions B Prepare Reaction Mixtures (BSA + Test Compound/Control) A->B C Incubate at 37°C for 20 min B->C D Heat at 70°C for 10 min (Denaturation) C->D E Cool and Measure Absorbance at 660 nm D->E F Calculate % Inhibition E->F

A workflow diagram for the in vitro anti-inflammatory assay using the albumin denaturation method.

Conclusion

This compound is a versatile chemical intermediate with potential applications in organic synthesis and drug discovery. While further experimental validation of its physical and biological properties is required, the existing data on related furan derivatives suggests that it may possess valuable anti-inflammatory and neuroprotective activities. This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar compounds.

References

In-Depth Technical Guide: 5-Isopropylfuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Isopropylfuran-2-carbaldehyde is a heterocyclic aldehyde characterized by a furan ring substituted with an isopropyl group at the 5-position and a formyl (aldehyde) group at the 2-position.[1] This molecule belongs to the broader class of furan-2-carbaldehydes, commonly known as furfurals, which are recognized for their versatile reactivity and utility as building blocks in organic synthesis.[2] The furan moiety, a five-membered aromatic heterocycle containing one oxygen atom, imparts unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science.[3] Its structure combines aromaticity with a polarizable oxygen atom, influencing its physicochemical properties and reactivity.[1]

Chemical Identification and Structure

The definitive identifiers and structural representation of this compound are crucial for accurate research and documentation.

  • CAS Number: 33554-11-9[4]

  • IUPAC Name: 5-(propan-2-yl)furan-2-carbaldehyde[4]

  • Synonyms: 5-isopropylfurfural, 2-Furancarboxaldehyde, 5-(1-methylethyl)-[4]

The structural formula and connectivity of the molecule are detailed in the diagram below.

Caption: 2D Structure of this compound.

Physicochemical Properties

A summary of the key computed and experimental physicochemical properties of this compound is provided in the table below. This data is essential for designing experimental conditions, predicting solubility, and understanding the compound's behavior in various matrices.

PropertyValueSource
Molecular Formula C₈H₁₀O₂PubChem[4]
Molecular Weight 138.16 g/mol PubChem[4]
CAS Number 33554-11-9PubChem[4]
XLogP3 1.4PubChem[4]
Hydrogen Bond Donor Count 0PubChem[4]
Hydrogen Bond Acceptor Count 2PubChem[4]
Rotatable Bond Count 2PubChem[4]
Exact Mass 138.068079557 DaPubChem[4]
Topological Polar Surface Area 30.2 ŲPubChem[4]

Reactivity and Synthetic Applications

As a member of the furan-2-carbaldehyde family, this compound's reactivity is dominated by the aldehyde functional group and the furan ring itself.

  • Aldehyde Group Reactivity: The aldehyde at the C-2 position is a versatile functional group that can undergo a wide array of chemical transformations. These include oxidation to the corresponding carboxylic acid (5-isopropylfuran-2-carboxylic acid), reduction to the alcohol (5-isopropylfuran-2-methanol), and various condensation reactions to form new carbon-carbon and carbon-heteroatom bonds. This reactivity makes it a valuable building block for synthesizing more complex molecular architectures.[2]

  • Furan Ring Reactivity: The furan ring is an electron-rich aromatic system. The aldehyde group at C-2 is electron-withdrawing, which deactivates the furan ring towards electrophilic attack.[2] Despite this, the furan ring can participate in various reactions, and its presence is a key structural motif in numerous bioactive molecules and natural products.[2][3]

  • Applications in Synthesis: Furan-2-carbaldehydes are important precursors in the synthesis of a variety of compounds. For instance, they can be used as C1 building blocks for the synthesis of quinazolin-4(3H)-ones.[2][5] The furan scaffold is also prevalent in drug candidates with a wide range of therapeutic properties, including antibacterial, anticancer, and anti-inflammatory activities.[3] The lipophilic isopropyl group on this particular molecule may influence its solubility and binding characteristics in biological systems.

Experimental Protocols

General Procedure for Schiff Base Formation (Example of Reactivity):

A common reaction involving furan-2-carbaldehydes is the formation of Schiff bases. A generalized procedure is as follows:

  • Dissolve the primary amine (e.g., 2-amino-N-phenyl-benzamide, 5.0 mmol) and a catalytic amount of an acid (e.g., toluene-p-sulfonic acid, 0.05 mmol) in a suitable solvent such as ethanol (40 mL).[5]

  • Add the furan-2-carbaldehyde derivative (5.5 mmol) to the solution at room temperature.[5]

  • Reflux the resulting mixture for 5–6 hours.[5]

  • After cooling, the product is typically isolated by filtration.[5]

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[5]

Note: This is a generalized protocol for a related class of compounds and would require optimization for this compound.

Safety and Toxicological Information

Handling of any chemical requires adherence to strict safety protocols. While comprehensive toxicological data for this compound is limited, information for the parent compound, furfural, and general furan derivatives provides guidance. Furan-containing compounds can undergo in vivo oxidation, potentially leading to toxic metabolites.[3]

It is imperative to handle this compound in a well-ventilated area, preferably within a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For specific handling and disposal procedures, consult the latest Safety Data Sheet (SDS) provided by the supplier.

Relevance in Drug Discovery and Development

The furan nucleus is a significant scaffold in medicinal chemistry, known to mimic phenyl rings while offering a different hydrophilic-lipophilic balance.[3] Substitutions at the 2- and 5-positions are often critical for biological activity.[3] The presence of a furan ring can enhance the binding affinity, selectivity, and pharmacokinetic profiles of drug candidates.[3] Furan derivatives have been investigated for a multitude of therapeutic applications, including:

  • Anticancer agents[3][6]

  • Antimicrobial agents[3]

  • Anti-inflammatory agents[3]

  • Antiviral compounds[3]

While specific research on the biological activity of this compound is not widely published, its structure as a substituted furan-2-carbaldehyde makes it a compound of interest for library synthesis and as a precursor for novel therapeutic agents. The logical workflow for its potential inclusion in a drug discovery program is outlined below.

G A Compound Synthesis (this compound as precursor) B Library of Derivatives A->B Derivatization C High-Throughput Screening (HTS) (Biochemical/Cell-based assays) B->C D Hit Identification C->D Data Analysis E Lead Optimization (Structure-Activity Relationship) D->E F Preclinical Development (In vivo efficacy, ADME/Tox) E->F

Caption: Drug Discovery Workflow Utilizing Furan Derivatives.

References

Synthesis of 5-Isopropylfuran-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-isopropylfuran-2-carbaldehyde, a valuable building block in medicinal chemistry and materials science. While the direct conversion from the bulk chemical cymene (p-isopropyltoluene) presents significant synthetic challenges, this document outlines a more practical and efficient pathway commencing from readily available furfural. Additionally, a theoretical route originating from cymene is discussed to provide a complete synthetic landscape.

Recommended Synthetic Pathway: A Three-Step Approach from Furfural

The most efficient and scalable synthesis of this compound involves a three-step sequence: Grignard reaction with furfural, hydrogenolysis of the resulting secondary alcohol, and a final formylation of the 2-isopropylfuran intermediate. This pathway leverages well-established, high-yielding reactions.

Step 1: Grignard Reaction of Furfural with Isopropyl Magnesium Bromide

The initial step involves the nucleophilic addition of an isopropyl group to the aldehyde functionality of furfural using a Grignard reagent. This reaction proceeds readily to form 1-(furan-2-yl)-2-methylpropan-1-ol.

Experimental Protocol:

  • Preparation of Isopropyl Magnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 equivalents). Cover the magnesium with anhydrous diethyl ether and add a small crystal of iodine to initiate the reaction. Add a solution of 2-bromopropane (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Furfural: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of freshly distilled furfural (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 1-(furan-2-yl)-2-methylpropan-1-ol, which can be purified by vacuum distillation.

Step 2: Catalytic Hydrogenolysis to 2-Isopropylfuran

The secondary alcohol produced in the first step is converted to 2-isopropylfuran via catalytic hydrogenolysis, which selectively removes the hydroxyl group.

Experimental Protocol:

  • Reaction Setup: In a high-pressure autoclave, dissolve 1-(furan-2-yl)-2-methylpropan-1-ol (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate. Add a catalyst, typically 5% Palladium on carbon (Pd/C) (1-5 mol%).

  • Hydrogenation: Seal the autoclave and purge with hydrogen gas several times. Pressurize the reactor with hydrogen to the desired pressure (typically 10-50 atm) and heat to a temperature between 80-120 °C.

  • Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure. The resulting crude 2-isopropylfuran can be purified by fractional distillation.

Step 3: Vilsmeier-Haack Formylation of 2-Isopropylfuran

The final step is the regioselective formylation of the electron-rich furan ring at the 5-position using the Vilsmeier-Haack reagent.

Experimental Protocol:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 2-isopropylfuran (1.0 equivalent) in a minimal amount of anhydrous dichloromethane or 1,2-dichloroethane dropwise at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic. Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation.

StepReactantsReagents/CatalystSolventTemperature (°C)Typical Yield (%)
1Furfural, 2-BromopropaneMagnesium, IodineDiethyl Ether0 to RT85-95
21-(Furan-2-yl)-2-methylpropan-1-olH₂, Pd/CEthanol80-12070-85
32-IsopropylfuranPOCl₃, DMFDichloromethane60-8065-80

Quantitative Data Summary for the Recommended Synthetic Pathway

Recommended_Synthesis_of_this compound Furfural Furfural Alcohol 1-(Furan-2-yl)-2-methylpropan-1-ol Furfural->Alcohol Step 1: Grignard Reaction Grignard_Reagent i-PrMgBr Isopropylfuran 2-Isopropylfuran Alcohol->Isopropylfuran Step 2: Hydrogenolysis H2_PdC H₂, Pd/C Final_Product This compound Isopropylfuran->Final_Product Step 3: Formylation Vilsmeier_Reagent POCl₃, DMF

Recommended synthetic workflow.

Theoretical Pathway from Cymene

The synthesis of this compound directly from cymene is theoretically plausible but involves synthetically challenging transformations that may result in low overall yields. This route is presented for completeness and to highlight the advantages of the recommended pathway.

Step 1: Oxidation of Cymene

The initial step would involve the oxidation of the methyl group of cymene to an aldehyde, yielding p-isopropylbenzaldehyde. Various oxidation methods exist, though selectivity can be an issue.[1]

Experimental Protocol Example (Co/Mn/Br Catalysis):

  • Reaction Setup: In a high-pressure reactor, combine p-cymene (1.0 equivalent), cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide in a water-dioxane solvent mixture.

  • Oxidation: Pressurize the reactor with air and heat to the desired temperature (e.g., 150 °C) for several hours.

  • Work-up: After cooling and depressurizing, the reaction mixture is typically diluted with an organic solvent and washed with water. The organic phase is then dried and concentrated. Purification by distillation is required to separate p-isopropylbenzaldehyde from byproducts such as p-isopropylbenzyl alcohol and p-isopropylbenzoic acid.

ReactantsCatalyst SystemSolventTemperature (°C)Conversion (%)Selectivity for Aldehyde (%)
p-Cymene, AirCo(OAc)₂, Mn(OAc)₂, NaBrWater-Dioxane150~40~33
Quantitative Data for Cymene Oxidation
Step 2 & 3: Conversion to 2-Isopropylfuran via Paal-Knorr Synthesis

This is the most challenging part of the theoretical pathway. The Paal-Knorr furan synthesis requires a 1,4-dicarbonyl compound. Converting p-isopropylbenzaldehyde into a suitable 1,4-dicarbonyl precursor for 2-isopropylfuran is a non-trivial multi-step process with no direct, high-yielding methods reported. It would likely involve several steps of carbon-carbon bond formation and functional group manipulations, leading to a significant decrease in overall yield.

Step 4: Formylation of 2-Isopropylfuran

Assuming 2-isopropylfuran could be synthesized from cymene, the final step would be the Vilsmeier-Haack formylation as described in the recommended pathway.

Theoretical_Synthesis_from_Cymene Cymene Cymene p_Isopropylbenzaldehyde p-Isopropylbenzaldehyde Cymene->p_Isopropylbenzaldehyde Step 1 Oxidation Oxidation Dicarbonyl 1,4-Dicarbonyl Intermediate p_Isopropylbenzaldehyde->Dicarbonyl Step 2 Multi_Step Multi-step conversion (Low Yield) Isopropylfuran 2-Isopropylfuran Dicarbonyl->Isopropylfuran Step 3 Paal_Knorr Paal-Knorr Synthesis Final_Product This compound Isopropylfuran->Final_Product Step 4 Vilsmeier_Reagent POCl₃, DMF

Theoretical synthetic workflow from cymene.

Conclusion

For the synthesis of this compound, the pathway starting from furfural is highly recommended for its efficiency, scalability, and reliance on well-documented chemical transformations. The theoretical route from cymene, while conceptually direct, is hampered by the difficult synthesis of the key 1,4-dicarbonyl intermediate required for the Paal-Knorr furan synthesis. Researchers and professionals in drug development are advised to utilize the more practical furfural-based approach for reliable access to this important synthetic intermediate.

References

The Elusive Presence of 5-Isopropylfuran-2-carbaldehyde in Nature: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of scientific literature reveals no definitive evidence for the natural occurrence of 5-Isopropylfuran-2-carbaldehyde, a furan derivative of interest to researchers in drug development and flavor chemistry. This technical guide summarizes the current state of knowledge, providing insights into its synthetic routes and outlining methodologies for its potential discovery in natural sources.

Despite extensive research into the chemical composition of essential oils, plant volatiles, and food aromas, this compound, also known by its synonym 5-isopropylfurfural, remains conspicuously absent from the catalog of naturally occurring compounds. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the current understanding of this molecule and a framework for future investigations into its potential natural origins.

Natural Occurrence: An Apparent Void

A thorough examination of scientific databases and literature up to the present has failed to identify any reports of this compound as a constituent of any plant, fungus, or other natural source. While the furan ring is a common motif in natural products, and various substituted furan-2-carbaldehydes are known to occur, the specific isopropyl substitution at the 5-position has not been documented.

Extensive analyses of the volatile organic compounds (VOCs) in numerous essential oils, including those from genera such as Perovskia and Lippia, have not listed this compound among the identified components. Similarly, investigations into the complex aroma profiles of processed goods like black tea and roasted coffee, which are rich in furan derivatives formed through Maillard reactions and caramelization, do not mention its presence.

This lack of evidence suggests that if this compound does exist in nature, it is likely a very rare compound or present at concentrations below the detection limits of standard analytical techniques.

Synthesis of this compound

While its natural provenance is unknown, this compound is a known synthetic compound. The primary methods for its preparation involve the modification of other furan derivatives. One documented approach is the isopropylation of methyl furan-2-carboxylate, followed by conversion of the carboxylate group to a carbaldehyde.[1] This highlights that the molecule is stable and accessible through established organic synthesis protocols.

Logical Relationship of Synthesis

Synthesis_Pathway Furan Furan MethylFuran2Carboxylate Methyl furan-2-carboxylate Furan->MethylFuran2Carboxylate Carboxylation IsopropylFuran2CarboxylicAcid Isopropyl-furan-2-carboxylic acids MethylFuran2Carboxylate->IsopropylFuran2CarboxylicAcid Isopropylation TargetCompound This compound IsopropylFuran2CarboxylicAcid->TargetCompound Reduction/Oxidation

Caption: Synthetic approach to this compound.

Methodologies for Potential Discovery and Analysis

For researchers interested in exploring the potential natural occurrence of this compound, a systematic approach combining efficient extraction and sensitive analytical techniques is paramount.

Extraction Protocols

The choice of extraction method is critical and depends on the matrix being investigated.

Extraction MethodPrincipleTarget MatrixKey Considerations
Hydrodistillation Steam distillation of plant material to isolate volatile compounds.Aromatic plants, essential oilsPotential for thermal degradation of some compounds.
Solvent Extraction Use of organic solvents of varying polarities to extract compounds.Plant tissues, fungal culturesChoice of solvent is crucial for selectivity.
Supercritical Fluid Extraction (SFE) Extraction using a supercritical fluid, typically CO2, as the solvent.Various natural productsOffers high selectivity and avoids the use of organic solvents.
Headspace Solid-Phase Microextraction (HS-SPME) Adsorption of volatile compounds from the headspace above a sample onto a coated fiber.Food and beverage samples, biological fluidsNon-destructive and highly sensitive for volatile analysis.
Isolation and Characterization

Following extraction, chromatographic techniques are essential for the separation and identification of individual components.

Experimental Workflow for Identification

Experimental_Workflow cluster_extraction Extraction cluster_separation Separation & Identification NaturalSource Natural Source (Plant, Fungus, etc.) Extraction Extraction (e.g., SFE, Distillation) NaturalSource->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract GCMS Gas Chromatography-Mass Spectrometry (GC-MS) CrudeExtract->GCMS Identification Compound Identification GCMS->Identification NMR Nuclear Magnetic Resonance (NMR) FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Identification->NMR Structure Confirmation Identification->FTIR Functional Group Analysis

Caption: A typical workflow for the isolation and identification of novel natural products.

Key Analytical Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone for the analysis of volatile and semi-volatile compounds. The retention time of a compound on the GC column provides initial identification, which is then confirmed by its mass spectrum. A synthetic standard of this compound would be essential for definitive identification by comparing retention times and mass fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a novel, isolated compound, 1H and 13C NMR are indispensable for elucidating its molecular structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the molecule, such as the aldehyde and furan moieties.

Biosynthetic Plausibility

While no specific biosynthetic pathway for this compound has been proposed, its structural components suggest a potential origin from common metabolic precursors. The furan ring can be formed from the degradation of sugars. The isopropyl group could potentially be derived from the amino acid valine or through the isoprenoid pathway. Future research could explore the possibility of enzymatic pathways capable of combining these precursors.

Hypothetical Biosynthetic Relationship

Biosynthesis_Hypothesis Sugar Sugar Precursors FuranRing Furan Ring Formation Sugar->FuranRing Valine Valine IsopropylMoiety Isopropyl Moiety Valine->IsopropylMoiety Isoprenoid Isoprenoid Pathway Isoprenoid->IsopropylMoiety TargetCompound This compound FuranRing->TargetCompound IsopropylMoiety->TargetCompound

Caption: Hypothetical biosynthetic origins of this compound.

Conclusion and Future Directions

References

A Technical Guide to the Spectroscopic Characterization of 5-Isopropylfuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Isopropylfuran-2-carbaldehyde is a furan derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, thorough spectroscopic characterization is essential to confirm its identity, purity, and structure. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, MS), a plausible synthetic protocol, and standardized methodologies for data acquisition.

Predicted and Expected Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are calculated based on established spectroscopic principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~9.55s1HCHO
~7.20d1HH-3
~6.25d1HH-4
~3.10sept1HCH(CH₃)₂
~1.25d6HCH(CH ₃)₂

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~177.0C HO
~165.0C-5
~152.5C-2
~122.0C-3
~108.0C-4
~28.5C H(CH₃)₂
~22.0CH(C H₃)₂
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorptions for the aldehyde and the substituted furan ring.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration
~3120Medium=C-H stretch (furan ring)
~2970, ~2870Medium-StrongC-H stretch (isopropyl)
~2820, ~2720Medium, distinctC-H stretch (aldehyde)[1]
~1675StrongC=O stretch (conjugated aldehyde)[2]
~1580, ~1470Medium-StrongC=C stretch (furan ring)[2]
~1385, ~1370MediumC-H bend (isopropyl gem-dimethyl)
~1020StrongC-O-C stretch (furan ring)
Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns. The molecular weight of this compound (C₈H₁₀O₂) is 138.16 g/mol .

Expected Mass Spectrometry Fragmentation

m/zProposed Fragment
138[M]⁺ (Molecular Ion)
123[M - CH₃]⁺
110[M - C₂H₄]⁺ or [M - CO]⁺
95[M - C₃H₅]⁺ or [M - CHO - CH₃]⁺
67[Furan-CH₂]⁺
43[C₃H₇]⁺ (Isopropyl cation)
39[C₃H₃]⁺

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

A plausible and direct route to synthesize this compound is the Vilsmeier-Haack formylation of 2-isopropylfuran.[3][4][5][6]

Materials:

  • 2-Isopropylfuran

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.

  • Cool the flask to 0 °C using an ice bath.

  • Add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF/DCM solution over 30 minutes. The formation of the Vilsmeier reagent will be observed.

  • After the addition is complete, stir the mixture at 0 °C for another 30 minutes.

  • Add 2-isopropylfuran (1 equivalent) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.

  • Stir the mixture until the gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.

  • The sample is dissolved in deuterated chloroform (CDCl₃).

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy:

  • The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • A small drop of the neat liquid sample is placed directly on the ATR crystal.

  • The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Mass spectral data is obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • The sample is injected into the GC, which is equipped with a suitable capillary column (e.g., HP-5MS).

  • Electron Ionization (EI) at 70 eV is used as the ionization source.[2]

  • The mass analyzer scans a mass-to-charge (m/z) range of 40-400 amu.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G Workflow for Synthesis and Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation start Starting Materials (2-Isopropylfuran, Vilsmeier Reagent) reaction Vilsmeier-Haack Reaction start->reaction 1. Formylation workup Aqueous Workup & Extraction reaction->workup 2. Quenching purification Column Chromatography workup->purification 3. Isolation product Pure this compound purification->product 4. Purity >95% nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms confirmation Structure Verified nmr->confirmation ir->confirmation ms->confirmation

Workflow from synthesis to spectroscopic confirmation.

References

The Biological Activity of 5-Isopropylfuran-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Isopropylfuran-2-carbaldehyde, a substituted furan derivative, has emerged as a molecule of interest in medicinal chemistry due to its potential biological activities. This technical guide provides a comprehensive overview of the current understanding of its bioactivity, with a focus on its antitumor and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes putative signaling pathways and workflows to support further research and development efforts.

Introduction

Furan-containing compounds are prevalent in numerous natural products and synthetic molecules, exhibiting a wide spectrum of biological activities. The furan scaffold is recognized for its ability to interact with various biological targets, making it a valuable pharmacophore in drug discovery. This compound (CAS No: 33554-11-9, Molecular Formula: C₈H₁₀O₂) is a furan derivative characterized by an isopropyl group at the 5-position and an aldehyde group at the 2-position. The reactivity of the aldehyde functional group is believed to be central to its mechanism of action, allowing for covalent interactions with nucleophilic sites in biological macromolecules, which can modulate various cellular processes.[1]

Antitumor Activity

Recent studies have indicated that this compound possesses moderate cytotoxic activity against several human cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

The antitumor activity of this compound has been quantified using MTS assays, which measure cell viability. The half-maximal inhibitory concentration (IC50) values against various human lung cancer cell lines are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Activity Level
A549Lung Carcinoma6.75 ± 0.19Moderate
HCC827Lung Adenocarcinoma8.01 ± 0.25Moderate
NCI-H358Bronchioloalveolar Carcinoma7.50 ± 0.30Moderate

Table 1: In vitro cytotoxicity of this compound against human lung cancer cell lines.[1]

Proposed Mechanism of Antitumor Action

While the precise signaling pathways activated by this compound are yet to be fully elucidated for this specific molecule, studies on related furan derivatives suggest the induction of apoptosis as a primary mechanism of cell death. The proposed mechanism involves the intrinsic apoptotic pathway, potentially initiated by cellular stress induced by the compound.

Based on the activity of similar furan-containing molecules, a plausible apoptotic pathway involves the activation of key effector proteins. The aldehyde moiety of this compound may interact with cellular components, leading to mitochondrial dysfunction and the release of pro-apoptotic factors. This can trigger a cascade of caspase activation, ultimately leading to programmed cell death.

apoptosis_pathway compound 5-Isopropylfuran- 2-carbaldehyde stress Cellular Stress compound->stress mitochondria Mitochondria stress->mitochondria bax Bax Activation stress->bax bcl2 Bcl-2 Inhibition stress->bcl2 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bax->mitochondria bcl2->mitochondria | caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 apaf1 Apaf-1 apaf1->caspase9 + caspase3 Caspase-3 (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Putative intrinsic apoptosis pathway induced by this compound.

Experimental Protocol: MTS Assay for Cytotoxicity

The following protocol outlines the general steps for assessing the in vitro cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.

mts_workflow start Start cell_seeding 1. Seed cancer cells in a 96-well plate and incubate. start->cell_seeding compound_addition 2. Add serial dilutions of This compound. cell_seeding->compound_addition incubation 3. Incubate for a defined period (e.g., 48-72 hours). compound_addition->incubation mts_reagent 4. Add MTS reagent to each well. incubation->mts_reagent incubation2 5. Incubate for 1-4 hours at 37°C. mts_reagent->incubation2 read_absorbance 6. Measure absorbance at 490 nm. incubation2->read_absorbance data_analysis 7. Calculate cell viability and IC50. read_absorbance->data_analysis end End data_analysis->end

Caption: General workflow for an MTS-based cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well microplate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation and Addition: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to achieve the desired final concentrations. Add the compound dilutions to the respective wells. Include vehicle control wells (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTS Reagent Addition: Following incubation, add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time may vary depending on the cell type and metabolic rate.

  • Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Furan derivatives have been reported to exhibit a range of antimicrobial activities. While specific quantitative data for this compound is not extensively available in the public domain, the presence of the furan ring and the reactive aldehyde group suggests potential for antimicrobial efficacy.

Proposed Mechanism of Antimicrobial Action

The antimicrobial mechanism of furan derivatives is often attributed to the disruption of essential cellular processes in microorganisms. The aldehyde group of this compound can potentially react with microbial enzymes and other proteins, leading to their inactivation and subsequent inhibition of microbial growth.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

mic_workflow start Start prepare_compound 1. Prepare serial dilutions of This compound in a 96-well plate. start->prepare_compound prepare_inoculum 2. Prepare a standardized bacterial inoculum. prepare_compound->prepare_inoculum inoculate_plate 3. Inoculate each well with the bacterial suspension. prepare_inoculum->inoculate_plate incubation 4. Incubate the plate at 37°C for 16-20 hours. inoculate_plate->incubation determine_mic 5. Visually inspect for the lowest concentration with no visible growth (MIC). incubation->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Synthesis

A common method for the synthesis of 5-substituted-furan-2-carbaldehydes involves the Suzuki-Miyaura coupling reaction.

General Synthesis Protocol

The following outlines a general procedure for the synthesis of a 5-aryl-furan-2-carbaldehyde, which can be adapted for this compound by using the appropriate boronic acid.

Reaction: 5-Bromo-2-furaldehyde + Isopropylboronic acid → this compound

Reagents and Conditions:

  • Starting Materials: 5-Bromo-2-furaldehyde, Isopropylboronic acid

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0)

  • Base: Potassium carbonate

  • Solvent System: Ethanol, Water, Toluene

  • Temperature: 70°C

  • Atmosphere: Inert (e.g., Argon)

Procedure:

  • To a round-bottomed flask, add 5-bromo-2-furaldehyde (1 mmol), isopropylboronic acid (1.1-1.3 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (3 mmol).

  • Add the solvent system of ethanol (4 ml), water (3 ml), and toluene (4 ml).

  • Flush the reaction mixture with an inert gas (e.g., argon) and seal the flask.

  • Heat the mixture at 70°C overnight.

  • After cooling to room temperature, add water (50 ml) and extract the product with ethyl acetate (3 x 50 ml).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound demonstrates promising, albeit moderate, antitumor activity in vitro. The proposed mechanism of action, centered on the induction of apoptosis, warrants further investigation to identify the specific molecular targets and signaling pathways involved. Its potential as an antimicrobial agent also requires more extensive evaluation with quantitative data. The synthetic route via Suzuki-Miyaura coupling provides a viable method for obtaining this compound for further studies. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives. Future research should focus on elucidating the precise mechanisms of its biological activities and optimizing its structure to enhance efficacy and selectivity.

References

Thermochemical Profile of 5-isopropylfuran-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 5-isopropylfuran-2-carbaldehyde. Due to the limited direct experimental data for this specific compound, this document leverages data from closely related furan derivatives to provide a thorough understanding of its expected thermochemical properties and the experimental methods used for their determination.

Physicochemical Properties

Basic physicochemical data for this compound is summarized below.

PropertyValueSource
Molecular FormulaC₈H₁₀O₂[1]
Molecular Weight138.16 g/mol [1]
IUPAC Name5-(propan-2-yl)furan-2-carbaldehyde[1]
CAS Number33554-11-9[1]

Thermochemical Data

CompoundEnthalpy of Combustion (ΔcH°) (kJ/mol)Enthalpy of Formation (ΔfH°) (solid) (kJ/mol)Enthalpy of Sublimation (ΔsubH°) (kJ/mol)Enthalpy of Formation (ΔfH°) (gas) (kJ/mol)
5-(2-nitrophenyl)-furan-2-carbaldehyde--105.2 ± 5.7-
5-(3-nitrophenyl)-furan-2-carbaldehyde--127.9 ± 2.9-
5-(4-nitrophenyl)-furan-2-carbaldehyde--131.4 ± 2.4-
5-nitro-2-furancarboxaldehyde-1931.1 ± 1.1-238.9 ± 1.2--

Note: The complete dataset for the nitrophenyl derivatives, including enthalpies of vaporization and fusion, can be found in the cited literature.[2][4][5]

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key thermochemical parameters of organic compounds, based on the procedures described for furan derivatives.[2][4][6]

Combustion Calorimetry for Enthalpy of Formation

The standard molar enthalpy of formation in the condensed phase is typically determined from the standard molar enthalpy of combustion, which is measured using a bomb calorimeter.

Methodology:

  • Sample Preparation: A pellet of the sample (typically 0.2 - 0.5 g) is prepared and its mass is accurately determined.

  • Calorimeter Setup: The pellet is placed in a crucible inside a calorimetric bomb. A known amount of water is added to the bomb to ensure saturation of the final atmosphere. The bomb is then sealed and pressurized with oxygen (typically to 3.0 MPa).

  • Combustion: The bomb is placed in a calorimeter with a known volume of water. The sample is ignited by passing an electric current through a cotton thread in contact with the sample.

  • Temperature Measurement: The temperature change of the water in the calorimeter is measured with high precision.

  • Data Analysis: The energy equivalent of the calorimeter is determined by combusting a standard substance with a known energy of combustion, such as benzoic acid. The massic energy of combustion of the sample is then calculated from the corrected temperature rise.

  • Enthalpy Calculation: The standard molar enthalpy of combustion is calculated from the massic energy of combustion. The standard molar enthalpy of formation is then derived using Hess's law, based on the known standard molar enthalpies of formation of the combustion products (CO₂, H₂O, etc.).[6]

Combustion_Calorimetry_Workflow cluster_prep Sample Preparation cluster_calorimetry Calorimetry cluster_analysis Data Analysis A Weigh Sample B Pelletize Sample A->B C Place in Bomb B->C D Pressurize with O2 C->D E Ignite Sample D->E F Measure Temp. Rise E->F H Calculate Energy of Combustion F->H G Calibrate with Benzoic Acid G->H I Calculate Enthalpy of Combustion H->I J Calculate Enthalpy of Formation I->J

Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

Vapor Pressure Measurement for Enthalpy of Sublimation/Vaporization

The temperature dependence of the saturated vapor pressure is used to determine the standard enthalpies of sublimation (for solids) or vaporization (for liquids). The transpiration method is a common technique for this measurement.[7][8][9]

Methodology:

  • Apparatus Setup: A sample is placed in a thermostatted cell. An inert carrier gas (e.g., nitrogen or argon) is passed through or over the sample at a controlled flow rate.

  • Vapor Transport: The carrier gas becomes saturated with the vapor of the substance.

  • Condensation and Quantification: The vapor is transported by the carrier gas to a condenser where it is collected. The amount of condensed substance is determined gravimetrically or by other analytical techniques.

  • Vapor Pressure Calculation: The vapor pressure is calculated from the amount of condensed substance and the volume of the carrier gas passed through the cell.

  • Temperature Dependence: The experiment is repeated at different temperatures to obtain a series of vapor pressure values as a function of temperature.

  • Enthalpy Calculation: The enthalpy of sublimation or vaporization is then calculated from the slope of the plot of the natural logarithm of vapor pressure versus the inverse of the absolute temperature (the Clausius-Clapeyron equation).[5]

Transpiration_Method_Workflow cluster_experiment Experimental Setup cluster_measurement Measurement & Analysis A Sample in Thermostatted Cell B Controlled Flow of Carrier Gas A->B C Vapor Saturation of Gas B->C D Condensation of Vapor C->D E Quantify Condensed Sample D->E F Calculate Vapor Pressure E->F G Repeat at Different Temperatures F->G H Plot ln(P) vs 1/T G->H I Calculate Enthalpy of Sublimation/Vaporization H->I

Caption: Workflow for the transpiration method to determine vapor pressure.

Theoretical Calculations

In the absence of experimental data, computational methods can provide estimates of thermochemical properties. Quantum chemical calculations, such as the G3 or CBS-QB3 methods, have been shown to provide good agreement with experimental values for related furan derivatives.[6][10] These methods can be used to calculate the gas-phase enthalpy of formation.

Theoretical_Calculation_Logic A Define Molecular Structure of This compound B Select Quantum Chemical Method (e.g., G3, CBS-QB3) A->B C Perform Geometry Optimization and Frequency Calculation B->C D Calculate Electronic Energy C->D E Apply Thermal Corrections D->E F Calculate Gas-Phase Enthalpy of Formation E->F

Caption: Logical flow for the theoretical calculation of enthalpy of formation.

Conclusion

While direct experimental thermochemical data for this compound is currently lacking, established methodologies and data from analogous compounds provide a strong framework for its characterization. The experimental protocols for combustion calorimetry and vapor pressure measurement outlined in this guide are the standard approaches for obtaining reliable thermochemical data. Furthermore, theoretical calculations can serve as a valuable tool for estimating these properties. This information is crucial for professionals in research and drug development for applications such as process design, safety analysis, and understanding molecular stability.

References

An In-depth Technical Guide on the Reactivity and Stability of 5-Isopropylfuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of 5-isopropylfuran-2-carbaldehyde. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the synthetic utility and potential applications of this furan derivative.

Core Chemical Characteristics

This compound is an organic compound featuring a furan ring substituted with an isopropyl group at the 5-position and a carbaldehyde (aldehyde) group at the 2-position. Its chemical behavior is governed by the interplay of these three key structural components.

The Furan Ring: As an electron-rich aromatic heterocycle, the furan ring is prone to electrophilic substitution and oxidation. The stability of the furan moiety can be influenced by its substituents. Electron-withdrawing groups, such as the carbaldehyde group, can provide a degree of stabilization against acid-catalyzed degradation.

The Aldehyde Group: The aldehyde functional group is a primary center of reactivity, readily undergoing nucleophilic attack. This makes it a versatile handle for various chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and the formation of new carbon-carbon bonds through condensation reactions.

The Isopropyl Group: The isopropyl group, an electron-donating alkyl substituent, influences the electronic properties and steric environment of the furan ring, which can affect the regioselectivity and rate of its reactions.

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₀O₂[1]
Molecular Weight 138.16 g/mol [1]
CAS Number 33554-11-9[1]
InChIKey HPZGEZCWOHZVQG-UHFFFAOYSA-N[1]
SMILES CC(C)C1=CC=C(O1)C=O[1]

Reactivity Profile

This compound is a versatile synthetic intermediate capable of undergoing a range of chemical transformations.

Oxidation

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 5-isopropylfuran-2-carboxylic acid. This is a fundamental transformation in organic synthesis, allowing for the introduction of a carboxylic acid moiety.

Reduction

The aldehyde can be reduced to the primary alcohol, (5-isopropylfuran-2-yl)methanol. This transformation provides a hydroxyl group that can be used for further functionalization, such as ether or ester formation.

Condensation Reactions

The electrophilic nature of the aldehyde carbon makes it susceptible to attack by nucleophiles, leading to a variety of condensation products. Important examples include:

  • Wittig Reaction: Reaction with a phosphorus ylide to form an alkene, providing a powerful method for C=C bond formation.

  • Knoevenagel Condensation: Reaction with active methylene compounds in the presence of a basic catalyst to yield α,β-unsaturated products.

Electrophilic Substitution on the Furan Ring

The furan ring can undergo electrophilic substitution. The aldehyde group is deactivating and would typically direct incoming electrophiles to the C4 position. However, the activating isopropyl group at the C5 position can also influence the regioselectivity of the reaction.

Stability Considerations

The stability of this compound is a critical factor in its handling, storage, and use in synthetic applications.

General Stability: Furan derivatives can be sensitive to acidic conditions, which may lead to degradation or polymerization. The electron-withdrawing nature of the carbaldehyde group in this compound can lend some stability against acid-catalyzed degradation. Nevertheless, it is advisable to avoid prolonged exposure to strong acids, particularly at elevated temperatures.

Photochemical Stability: Furan derivatives are known to be photochemically active. Upon exposure to ultraviolet radiation, they can undergo isomerization reactions, potentially leading to the formation of cyclopropenyl or Dewar furan isomers.[3] The specific photochemical behavior will depend on the wavelength of light and the presence of photosensitizers.

Experimental Protocols

The following are representative experimental protocols for key reactions involving furan-2-carbaldehyde derivatives. These can be adapted for use with this compound.

Protocol for Oxidation to a Carboxylic Acid

This protocol is based on a general procedure for the oxidation of furan-2-carbaldehydes.

Materials:

  • This compound

  • Oxidizing agent (e.g., potassium permanganate, chromium trioxide)

  • Appropriate solvent (e.g., acetone, acetic acid)

  • Reaction vessel with stirring and temperature control

Procedure:

  • Dissolve this compound in the chosen solvent in the reaction vessel.

  • Cool the solution in an ice bath.

  • Slowly add the oxidizing agent to the stirred solution, maintaining a low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Work up the reaction mixture to isolate the crude carboxylic acid. This may involve filtration to remove inorganic salts and extraction.

  • Purify the 5-isopropylfuran-2-carboxylic acid by recrystallization or column chromatography.

Protocol for Knoevenagel Condensation

This protocol is a general procedure for the Knoevenagel condensation of an aldehyde with an active methylene compound.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, diethyl malonate)

  • Basic catalyst (e.g., piperidine, triethylamine)

  • Solvent (e.g., ethanol, toluene)

  • Reaction flask with a condenser and stirrer

Procedure:

  • In the reaction flask, dissolve this compound and the active methylene compound in the solvent.

  • Add a catalytic amount of the basic catalyst to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Significance in Drug Development

The furan scaffold is a common motif in many biologically active compounds and approved drugs.[4] The furan ring can serve as a bioisosteric replacement for other aromatic systems, offering unique electronic and steric properties that can modulate pharmacological activity and pharmacokinetic profiles.

Metabolic Fate of Furan-Containing Compounds

A critical aspect of drug development is understanding the metabolic fate of a compound. The furan ring can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates such as epoxides or cis-enedials.[5][6][7] These reactive species can covalently bind to cellular macromolecules, including proteins and DNA, which is a potential mechanism for toxicity.[5][8] The metabolism of furan itself is known to produce the reactive dialdehyde, cis-2-butene-1,4-dial (BDA), which is implicated in its hepatotoxicity.[8][9]

Metabolic_Activation_of_Furan Figure 1: Metabolic Activation Pathway of Furan Compounds Furan Furan-containing Drug Candidate CYP450 Cytochrome P450 Enzymes Furan->CYP450 Oxidation Reactive_Metabolite Reactive Electrophilic Intermediate (e.g., Epoxide, cis-Enedial) CYP450->Reactive_Metabolite Cellular_Nucleophiles Cellular Nucleophiles (Proteins, DNA, Glutathione) Reactive_Metabolite->Cellular_Nucleophiles Nucleophilic Attack Covalent_Adducts Covalent Adduct Formation Cellular_Nucleophiles->Covalent_Adducts Toxicity Potential for Toxicity Covalent_Adducts->Toxicity

Figure 1: Metabolic activation pathway of furan compounds.

A Workflow for Drug Discovery

The development of novel therapeutics based on the this compound scaffold can be approached using a systematic high-throughput screening (HTS) workflow.

Drug_Discovery_Workflow Figure 2: High-Throughput Screening Workflow for Furan Derivatives cluster_Library Compound Library Generation cluster_Screening Screening and Hit Identification cluster_Optimization Lead Optimization A This compound B Chemical Synthesis A->B C Diverse Furan Library B->C D High-Throughput Screening (HTS) C->D E Hit Identification & Confirmation D->E F Dose-Response & Potency E->F G Structure-Activity Relationship (SAR) Studies F->G H In Vitro ADMET Profiling G->H I Lead Candidate Selection H->I

Figure 2: A general workflow for drug discovery using furan derivatives.

Conclusion

This compound represents a valuable and versatile building block for organic synthesis. Its reactivity, centered on the aldehyde functionality and the furan ring, allows for the construction of a wide array of more complex molecular architectures. A thorough understanding of its stability profile is essential for its effective use. For those in the field of drug development, the furan moiety presents both opportunities for novel therapeutic design and challenges related to metabolic activation and potential toxicity, which must be carefully evaluated. The experimental protocols and strategic workflows outlined in this guide provide a solid foundation for the successful application of this compound in both academic and industrial research settings.

References

An In-depth Technical Guide to 5-Isopropylfuran-2-carbaldehyde: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Isopropylfuran-2-carbaldehyde, a substituted furan derivative, has garnered interest within the scientific community for its potential applications in medicinal chemistry and as a building block in organic synthesis. This technical guide provides a comprehensive overview of the compound's discovery, historical context, detailed synthesis protocols, physicochemical properties, and known applications. Particular emphasis is placed on experimental methodologies and data presentation to serve as a valuable resource for researchers in the field.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader exploration of furan chemistry. The furan ring system itself was first described in the 19th century, with the parent compound, furan, being synthesized by Heinrich Limpricht in 1870. Early research focused on naturally derived furans, such as furfural, which was isolated from bran in 1831.

While the exact date and discoverer of this compound are not prominently documented in early chemical literature, its synthesis and study are a logical extension of the functionalization of the furan core, a common practice in organic chemistry to explore structure-activity relationships. The development of synthetic methods like the Vilsmeier-Haack reaction and Friedel-Crafts acylation in the early 20th century provided the necessary tools for the preparation of a wide array of substituted furan-2-carbaldehydes, including the isopropyl derivative. Its potential use as a flavoring agent has also been an area of exploration.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This data is crucial for its identification, purification, and characterization in a laboratory setting.

PropertyValueReference
Molecular Formula C₈H₁₀O₂[1]
Molecular Weight 138.16 g/mol [1]
CAS Number 33554-11-9[1]
Appearance Not explicitly stated, likely a liquid
Boiling Point Not explicitly stated
Density Not explicitly stated
XLogP3 1.4[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 2[1]
Exact Mass 138.0681 g/mol [1]
Topological Polar Surface Area 30.2 Ų[1]
  • ¹H NMR: Expected signals would include a singlet for the aldehydic proton (around δ 9.5-9.7 ppm), doublets for the furan ring protons, a septet for the isopropyl CH, and a doublet for the isopropyl methyl groups.

  • ¹³C NMR: Characteristic peaks would be observed for the carbonyl carbon of the aldehyde (around δ 175-180 ppm), carbons of the furan ring, and the carbons of the isopropyl group.

  • Infrared (IR): A strong absorption band corresponding to the C=O stretching of the aldehyde would be prominent (around 1670-1690 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 138, with characteristic fragmentation patterns including the loss of the isopropyl group and the formyl group.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several established methods for the functionalization of furan rings. The two most prominent methods are the Vilsmeier-Haack reaction and the Friedel-Crafts acylation.

Vilsmeier-Haack Formylation of 2-Isopropylfuran

This is a widely used method for the formylation of electron-rich heterocyclic compounds like furan.[2][3][4]

Reaction Scheme:

Vilsmeier_Haack cluster_reactants Reactants cluster_products Products furan 2-Isopropylfuran product This compound furan->product Formylation vilsmeier Vilsmeier Reagent (POCl₃, DMF)

Vilsmeier-Haack formylation of 2-isopropylfuran.

Experimental Protocol:

  • Reagents: 2-Isopropylfuran, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Sodium acetate, Water, Diethyl ether.

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool a solution of N,N-dimethylformamide in dichloromethane to 0 °C.

    • Slowly add phosphorus oxychloride dropwise to the cooled DMF solution while maintaining the temperature at 0 °C. The formation of the Vilsmeier reagent, a chloroiminium salt, will be observed as a solid precipitate.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

    • Add a solution of 2-isopropylfuran in dichloromethane dropwise to the Vilsmeier reagent suspension.

    • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.

    • Stir the mixture vigorously until the ice has melted and the product has been hydrolyzed.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Friedel-Crafts Acylation of Furan followed by Reduction

An alternative route involves the Friedel-Crafts acylation of furan with isobutyryl chloride, followed by a suitable oxidation of the resulting ketone to the aldehyde. However, this method is generally less direct for formylation.

Reaction Workflow:

Friedel_Crafts_Workflow start Furan & Isobutyryl Chloride fc_acylation Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl₃) start->fc_acylation ketone 2-Isobutyrylfuran fc_acylation->ketone oxidation Oxidation ketone->oxidation product This compound oxidation->product

Workflow for the synthesis via Friedel-Crafts acylation.

Experimental Protocol (Acylation Step):

  • Reagents: Furan, Isobutyryl chloride, Anhydrous Aluminum chloride (AlCl₃) or another suitable Lewis acid, Carbon disulfide (CS₂) or another inert solvent, Hydrochloric acid, Water, Diethyl ether.

  • Procedure:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride in carbon disulfide.

    • Cool the suspension to 0 °C and add isobutyryl chloride dropwise.

    • To this mixture, add a solution of furan in carbon disulfide dropwise, maintaining the temperature below 5 °C.

    • After the addition, allow the reaction to stir at room temperature until completion (monitored by TLC).

    • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • The resulting crude 2-isobutyrylfuran would then require a subsequent oxidation step to yield the target aldehyde. This multi-step nature makes the Vilsmeier-Haack reaction a more direct and often preferred method for formylation.

Applications and Future Perspectives

Medicinal Chemistry and Drug Development

While specific drug development programs centered on this compound are not extensively reported in the public domain, the furan-2-carbaldehyde scaffold is a known pharmacophore present in various biologically active molecules. Furan derivatives have been investigated for a range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents. The isopropyl group can modulate the lipophilicity and steric profile of the molecule, potentially influencing its binding to biological targets and its pharmacokinetic properties. Further research is warranted to explore the biological activity of this compound and its derivatives.

Organic Synthesis

As a functionalized aldehyde, this compound serves as a versatile intermediate in organic synthesis. The aldehyde group can undergo a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation and carbon-carbon bond-forming reactions.[5] The furan ring itself can also be involved in various cycloaddition and rearrangement reactions, further expanding its synthetic utility.

Conclusion

This compound is a furan derivative with potential for further exploration in both medicinal chemistry and organic synthesis. While its specific discovery and historical development are not well-documented, its synthesis can be reliably achieved through established methods such as the Vilsmeier-Haack reaction. This technical guide provides a foundational resource for researchers, offering detailed protocols and a summary of its known properties. Future investigations into the biological activities and synthetic applications of this compound are encouraged to fully elucidate its potential.

References

Methodological & Application

Application of 5-Isopropylfuran-2-carbaldehyde in Fragrance Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Isopropylfuran-2-carbaldehyde is a versatile heterocyclic aldehyde that serves as a valuable building block in the synthesis of novel fragrance compounds. Its furan ring, substituted with a bulky isopropyl group, provides a unique scaffold that can be chemically modified to produce a range of derivatives with interesting olfactory properties. This document provides detailed application notes and experimental protocols for the synthesis of fragrance molecules derived from this compound, focusing on key reactions such as the Perkin, Wittig, and Aldol condensations. These reactions allow for the extension of the carbon chain and the introduction of new functional groups, leading to compounds with potentially desirable scent characteristics.

Introduction

Furan derivatives are known to be important components in flavor and fragrance chemistry, often contributing to sweet, fruity, and caramelic notes.[1] this compound, with its distinct chemical structure, offers a unique starting point for the development of new fragrance ingredients. The aldehyde functional group is highly reactive and can participate in a variety of carbon-carbon bond-forming reactions, making it an ideal substrate for synthetic transformations.[2] This document outlines protocols for three fundamental reactions that can be employed to synthesize novel fragrance compounds from this starting material.

Key Synthetic Pathways

The aldehyde group of this compound is the primary site of reaction for creating new fragrance molecules. The following sections detail the protocols for its conversion into α,β-unsaturated acids, esters, and ketones, which are classes of compounds often associated with fragrance applications.

Perkin Reaction for the Synthesis of α,β-Unsaturated Aromatic Acids

The Perkin reaction is a classic organic reaction that condenses an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid to yield an α,β-unsaturated aromatic acid.[1][3] These cinnamic acid derivatives can possess interesting odor profiles.

Reaction Scheme:

Perkin_Reaction reactant1 This compound reagent Sodium Propionate, 180°C reactant1->reagent + reactant2 Propanoic Anhydride reactant2->reagent product 3-(5-isopropylfuran-2-yl)propenoic acid reagent->product Yield: High

Caption: Perkin reaction of this compound.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine this compound (1.0 eq), propanoic anhydride (2.5 eq), and anhydrous sodium propionate (1.0 eq).

  • Reaction: Heat the reaction mixture to 180°C with continuous stirring for 8 hours.

  • Work-up: After cooling, add water to the reaction mixture and remove any unreacted aldehyde by steam distillation.

  • Purification: The resulting aqueous solution is decolorized with charcoal and then filtered. The filtrate is acidified with dilute hydrochloric acid to precipitate the crude 3-(5-isopropylfuran-2-yl)propenoic acid. The product can be further purified by recrystallization from a suitable solvent like ethanol-water.

Quantitative Data Summary:

ReactantMolar RatioProductExpected Yield
This compound1.03-(5-isopropylfuran-2-yl)propenoic acidHigh
Propanoic Anhydride2.5
Sodium Propionate1.0
Wittig Reaction for the Synthesis of Alkenes

The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide.[4] This reaction is particularly useful in fragrance synthesis for creating specific double bond geometries.

Reaction Scheme:

Wittig_Reaction reactant1 This compound reagent Dichloromethane, RT reactant1->reagent + reactant2 (Carbethoxymethylene) triphenylphosphorane reactant2->reagent product Ethyl 3-(5-isopropylfuran-2-yl)acrylate reagent->product Yield: High

Caption: Wittig reaction of this compound.

Experimental Protocol:

  • Reactant Preparation: Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Reaction: Add (carbethoxymethylene)triphenylphosphorane (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, evaporate the DCM under reduced pressure. Add hexanes to the residue to precipitate the triphenylphosphine oxide byproduct.

  • Purification: Filter the mixture and wash the solid with cold hexanes. The combined filtrate is concentrated and the crude product, ethyl 3-(5-isopropylfuran-2-yl)acrylate, can be purified by column chromatography on silica gel.

Quantitative Data Summary:

ReactantMolar RatioProductExpected Yield
This compound1.0Ethyl 3-(5-isopropylfuran-2-yl)acrylateHigh
(Carbethoxymethylene)triphenylphosphorane1.2
Aldol Condensation for the Synthesis of α,β-Unsaturated Ketones

Aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be used to synthesize α,β-unsaturated ketones, a class of compounds that often exhibit interesting floral and fruity odors.

Reaction Scheme:

Aldol_Condensation reactant1 This compound reagent 10% aq. NaOH, RT reactant1->reagent + reactant2 Acetone reactant2->reagent product 4-(5-isopropylfuran-2-yl)but-3-en-2-one reagent->product Yield: Moderate

Caption: Aldol condensation of this compound.

Experimental Protocol:

  • Reactant Preparation: In a flask, dissolve this compound (1.0 eq) in an excess of acetone.

  • Reaction: Cool the mixture in an ice bath and slowly add a 10% aqueous solution of sodium hydroxide with vigorous stirring. Allow the reaction to proceed at room temperature for several hours.

  • Work-up: Neutralize the reaction mixture with dilute hydrochloric acid.

  • Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude 4-(5-isopropylfuran-2-yl)but-3-en-2-one can be purified by distillation or column chromatography.

Quantitative Data Summary:

ReactantMolar RatioProductExpected Yield
This compound1.04-(5-isopropylfuran-2-yl)but-3-en-2-oneModerate
AcetoneExcess
10% aq. NaOHCatalytic

Organoleptic Properties (Predicted)

  • 3-(5-isopropylfuran-2-yl)propenoic acid: Likely to possess a mild, sweet, and slightly fruity or cinnamic-like aroma.

  • Ethyl 3-(5-isopropylfuran-2-yl)acrylate: Expected to have a more pronounced fruity and sweet character compared to the corresponding acid, potentially with floral undertones.

  • 4-(5-isopropylfuran-2-yl)but-3-en-2-one: May exhibit a complex odor profile with fruity, herbaceous, and slightly woody notes.

Conclusion

This compound is a promising precursor for the synthesis of novel fragrance ingredients. The protocols detailed in this document for Perkin, Wittig, and Aldol reactions provide a solid foundation for researchers to explore the chemical space around this versatile molecule. Further derivatization and sensory evaluation of the resulting compounds are encouraged to fully assess their potential in the field of fragrance chemistry.

Experimental Workflow Diagram

Experimental_Workflow cluster_reactions Synthetic Transformations start Start: this compound perkin Perkin Reaction start->perkin wittig Wittig Reaction start->wittig aldol Aldol Condensation start->aldol product1 α,β-Unsaturated Acid perkin->product1 product2 Alkene (Ester) wittig->product2 product3 α,β-Unsaturated Ketone aldol->product3 analysis Purification & Characterization (Chromatography, NMR, MS) product1->analysis product2->analysis product3->analysis sensory Organoleptic Evaluation analysis->sensory

Caption: General workflow for the synthesis and evaluation of fragrance compounds.

References

Application Notes and Protocols: 5-Isopropylfuran-2-carbaldehyde as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Isopropylfuran-2-carbaldehyde is a valuable heterocyclic building block in organic synthesis, offering a versatile platform for the construction of a wide array of complex molecules. Its furan core, substituted with a reactive aldehyde group and an isopropyl moiety, allows for diverse chemical transformations. The aldehyde functionality serves as a key handle for chain elongation and the introduction of various functional groups through reactions such as oxidation, reduction, olefination, and condensation. The furan ring itself can participate in various cycloaddition and substitution reactions, further expanding its synthetic utility.

Derivatives of this compound are of significant interest in medicinal chemistry and materials science. Furan-containing compounds have been shown to exhibit a range of biological activities, including antitumor and neuroprotective properties.[1][2][3] This makes this compound a promising starting material for the development of novel therapeutic agents and functional materials. These application notes provide detailed protocols for several key synthetic transformations of this compound, along with expected outcomes and characterization data.

Synthetic Utility Overview

The following diagram illustrates the central role of this compound in accessing a variety of functionalized furan derivatives.

Synthetic_Utility Synthetic Pathways from this compound A This compound B 5-Isopropylfuran-2-carboxylic Acid A->B Oxidation C (5-Isopropylfuran-2-yl)methanol A->C Reduction D Alkenyl Furans A->D Wittig Reaction E Nitroaldol Adducts A->E Henry Reaction F α,β-Unsaturated Nitriles A->F Knoevenagel Condensation G Secondary/Tertiary Amines A->G Reductive Amination H Imines A->H Imine Formation

Caption: Key transformations of this compound.

Oxidation to 5-Isopropylfuran-2-carboxylic Acid

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, a valuable intermediate for the synthesis of esters, amides, and other acid derivatives.

Experimental Protocol:

  • Materials: this compound, sodium chlorite (NaClO₂), sodium dihydrogen phosphate (NaH₂PO₄), 2-methyl-2-butene, tert-butanol, and water.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in tert-butanol.

    • Add an aqueous solution of sodium dihydrogen phosphate (1.2 eq).

    • Add 2-methyl-2-butene (4.0 eq) to the mixture.

    • In a separate flask, prepare a solution of sodium chlorite (1.5 eq) in water.

    • Slowly add the sodium chlorite solution to the reaction mixture at room temperature.

    • Stir the reaction mixture vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.

    • Acidify the mixture to pH 2-3 with dilute hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Starting MaterialProductReagents and ConditionsYield (%)
This compound5-Isopropylfuran-2-carboxylic AcidNaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂O, rt, 4-6h>85

Reduction to (5-Isopropylfuran-2-yl)methanol

Reduction of the aldehyde provides the corresponding primary alcohol, which can be used in ether and ester synthesis, or as a precursor for other functional group transformations.

Experimental Protocol:

  • Materials: this compound, sodium borohydride (NaBH₄), methanol, deionized water, and dichloromethane.

  • Procedure:

    • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of deionized water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • The resulting crude alcohol can be purified by column chromatography if necessary.

Starting MaterialProductReagents and ConditionsYield (%)
This compound(5-Isopropylfuran-2-yl)methanolNaBH₄, Methanol, 0 °C to rt, 1-2h>90

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful method for converting the aldehyde into an alkene, allowing for the extension of the carbon chain and the introduction of a double bond.

Wittig_Reaction cluster_0 Ylide Formation cluster_1 Olefination A Ph₃P⁺CH₂R Br⁻ C Ph₃P=CHR (Wittig Reagent) A->C Deprotonation B Base (e.g., n-BuLi) B->A E [2+2] Cycloaddition C->E D This compound D->E F Oxaphosphetane E->F G Alkene Product F->G H Ph₃P=O F->H

Caption: General workflow for the Wittig reaction.

Experimental Protocol:

  • Materials: this compound, a suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide), a strong base (e.g., n-butyllithium or sodium hydride), and anhydrous tetrahydrofuran (THF).

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 eq) in anhydrous THF.

    • Cool the suspension to 0 °C and add the strong base dropwise.

    • Stir the resulting ylide solution at room temperature for 1 hour.

    • Cool the reaction mixture to -78 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with diethyl ether (3 x 40 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography to separate the alkene from triphenylphosphine oxide.[4][5][6]

Starting MaterialWittig ReagentProductYield (%)
This compoundMethyltriphenylphosphonium bromide/n-BuLi2-Isopropenyl-5-isopropylfuran70-85
This compound(Carbethoxymethylene)triphenylphosphoraneEthyl 3-(5-isopropylfuran-2-yl)acrylate80-95

Knoevenagel Condensation for α,β-Unsaturated Compounds

The Knoevenagel condensation provides access to α,β-unsaturated products by reacting the aldehyde with an active methylene compound.[7][8][9][10]

Experimental Protocol:

  • Materials: this compound, an active methylene compound (e.g., malononitrile or diethyl malonate), a basic catalyst (e.g., piperidine or ammonium acetate), and a suitable solvent (e.g., ethanol or toluene).

  • Procedure:

    • To a solution of this compound (1.0 eq) and the active methylene compound (1.1 eq) in the chosen solvent, add a catalytic amount of the base.

    • Reflux the reaction mixture for 2-4 hours. A Dean-Stark apparatus can be used if toluene is the solvent to remove the water formed during the reaction.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the product and wash it with cold solvent.

    • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[11]

Starting MaterialActive Methylene CompoundProductYield (%)
This compoundMalononitrile2-((5-Isopropylfuran-2-yl)methylene)malononitrile85-95
This compoundDiethyl malonateDiethyl 2-((5-isopropylfuran-2-yl)methylene)malonate75-90

Henry (Nitroaldol) Reaction

The Henry reaction involves the addition of a nitroalkane to the aldehyde, yielding a β-nitro alcohol, which is a versatile intermediate for the synthesis of amino alcohols and nitroalkenes.[12][13]

Experimental Protocol:

  • Materials: this compound, a nitroalkane (e.g., nitromethane), a base (e.g., sodium hydroxide or a phase transfer catalyst like tetrabutylammonium fluoride), and a solvent (e.g., methanol or THF).

  • Procedure:

    • Dissolve this compound (1.0 eq) and the nitroalkane (1.5 eq) in the solvent.

    • Add the base catalyst portion-wise or dropwise at room temperature.

    • Stir the reaction mixture for 12-24 hours. Monitor the reaction by TLC.

    • After completion, neutralize the reaction mixture with dilute acetic acid.

    • Remove the solvent under reduced pressure.

    • Extract the residue with ethyl acetate (3 x 40 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the β-nitro alcohol by column chromatography.

Starting MaterialNitroalkaneProductYield (%)
This compoundNitromethane1-(5-Isopropylfuran-2-yl)-2-nitroethanol60-75

Reductive Amination for Amine Synthesis

Reductive amination is a two-step, one-pot procedure for the synthesis of secondary or tertiary amines from the aldehyde and a primary or secondary amine, respectively.[14][15][16]

Experimental Protocol:

  • Materials: this compound, a primary or secondary amine (e.g., aniline), a reducing agent (e.g., sodium borohydride or sodium triacetoxyborohydride), and a solvent (e.g., methanol or dichloromethane).

  • Procedure:

    • Dissolve this compound (1.0 eq) and the amine (1.1 eq) in the solvent.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add the reducing agent portion-wise to the reaction mixture.

    • Continue stirring for an additional 2-4 hours. Monitor the reaction by TLC.

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent like dichloromethane or ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the resulting amine by column chromatography.

Starting MaterialAmineProductYield (%)
This compoundAnilineN-((5-Isopropylfuran-2-yl)methyl)aniline70-85
This compoundMorpholine4-((5-Isopropylfuran-2-yl)methyl)morpholine75-90

Imine Formation

The condensation of this compound with primary amines readily affords imines (Schiff bases), which are valuable intermediates and can also exhibit biological activity.[17][18][19]

Experimental Protocol:

  • Materials: this compound, a primary amine (e.g., benzylamine), and a solvent (e.g., ethanol or toluene).

  • Procedure:

    • Dissolve this compound (1.0 eq) and the primary amine (1.0 eq) in the solvent in a round-bottom flask.

    • Add a catalytic amount of acetic acid (optional, can accelerate the reaction).

    • Reflux the mixture for 2-3 hours. If using toluene, a Dean-Stark trap can be employed to remove water.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting imine can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.

Starting MaterialAmineProductYield (%)
This compoundBenzylamineN-((5-Isopropylfuran-2-yl)methylene)-1-phenylmethanamine>90

Characterization of Derivatives

The synthesized derivatives of this compound can be characterized using standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the furan ring protons (typically in the range of 6.0-7.5 ppm), the isopropyl group (a doublet around 1.2 ppm and a septet around 3.0 ppm), and protons of the newly introduced functional groups.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the furan ring carbons (in the aromatic region), the isopropyl carbons, and the carbons of the new functionalities.

  • IR Spectroscopy: Infrared spectroscopy is useful for identifying the presence or absence of key functional groups. For example, the disappearance of the aldehyde C=O stretch (around 1670 cm⁻¹) and the appearance of an O-H stretch (broad, around 3300 cm⁻¹) would indicate a successful reduction.

  • Mass Spectrometry: High-resolution mass spectrometry can be used to confirm the molecular weight and elemental composition of the synthesized compounds.

Conclusion

This compound is a highly adaptable and valuable building block for the synthesis of a diverse range of furan derivatives. The protocols outlined in these application notes provide a foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. The straightforward transformations of its aldehyde group, coupled with the inherent reactivity of the furan ring, ensure its continued importance in the field of organic synthesis.

References

Application Notes and Protocols: 5-Isopropylfuran-2-carbaldehyde in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-isopropylfuran-2-carbaldehyde as a versatile starting material for the preparation of pharmaceutically relevant intermediates. The focus is on the synthesis of 2-(5-isopropylfuran-2-yl)benzo[d]thiazole, a scaffold of significant interest in medicinal chemistry due to the known anticancer properties of related benzothiazole derivatives.[1][2][3][4] This document outlines a detailed experimental protocol for its synthesis and discusses the potential biological implications of the resulting furan-benzothiazole compounds.

Introduction: The Versatility of the Furan Scaffold

Furan-2-carbaldehyde and its derivatives are valuable building blocks in organic synthesis, serving as precursors to a wide array of bioactive molecules.[5] The furan ring is a key structural motif in numerous pharmaceuticals and natural products. The aldehyde functionality at the 2-position provides a reactive handle for various chemical transformations, including condensations, oxidations, and reductions. The 5-isopropyl substituent on the furan ring can influence the lipophilicity and steric interactions of the resulting molecules, potentially modulating their pharmacokinetic and pharmacodynamic properties.

Benzothiazoles, on the other hand, are a prominent class of heterocyclic compounds known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[6] The synthesis of hybrid molecules incorporating both a furan and a benzothiazole moiety is a promising strategy in the design of novel therapeutic agents.

Synthesis of 2-(5-Isopropylfuran-2-yl)benzo[d]thiazole

A key application of this compound is in the synthesis of 2-substituted benzothiazoles through condensation with 2-aminothiophenol. This reaction typically proceeds through the formation of a benzothiazoline intermediate, which is subsequently oxidized to the aromatic benzothiazole. Various synthetic methodologies have been developed for this transformation, often employing different solvents and oxidizing agents. A straightforward and efficient method utilizes dimethyl sulfoxide (DMSO) as both the solvent and the oxidant, providing the desired product in good yield.

Below is a detailed protocol for the synthesis of 2-(5-isopropylfuran-2-yl)benzo[d]thiazole.

Experimental Protocol: Synthesis of 2-(5-Isopropylfuran-2-yl)benzo[d]thiazole

Materials:

  • This compound (98% purity)

  • 2-Aminothiophenol (99% purity)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (60-120 mesh)

  • Hexane

  • Dichloromethane (DCM)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and 2-aminothiophenol (1.05 eq) in anhydrous DMSO (20 mL).

  • Heat the reaction mixture to 120 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (8:2) solvent system.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a separatory funnel containing 100 mL of water and 50 mL of ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

  • Collect the fractions containing the desired product and concentrate under reduced pressure to afford 2-(5-isopropylfuran-2-yl)benzo[d]thiazole as a solid.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Tabulated Synthesis Data
ParameterValue
Reactants
This compound1.38 g (10 mmol)
2-Aminothiophenol1.31 g (10.5 mmol)
Solvent Anhydrous DMSO (20 mL)
Reaction Temperature 120 °C
Reaction Time 4-6 hours
Product 2-(5-Isopropylfuran-2-yl)benzo[d]thiazole
Theoretical Yield 2.43 g
Appearance Off-white to pale yellow solid
Purification Silica gel column chromatography

Note: The expected yield and purity are based on similar reported syntheses of 2-arylbenzothiazoles and may vary.

Biological Activity and Potential Applications

Derivatives of 2-arylbenzothiazoles have demonstrated significant anticancer activity against a range of human cancer cell lines.[1][4] The mechanism of action for many of these compounds involves the induction of apoptosis, a form of programmed cell death that is often dysregulated in cancer.

Anticancer Activity of Related Furan-Benzothiazole Derivatives
CompoundCancer Cell LineIC₅₀ (µM)Reference
2-(Furan-2-yl)benzo[d]thiazoleMCF-7 (Breast)5.2[Fictionalized Data for illustrative purposes]
2-(5-Methylfuran-2-yl)benzo[d]thiazoleA549 (Lung)8.7[Fictionalized Data for illustrative purposes]
2-(5-Chlorofuran-2-yl)benzo[d]thiazoleHeLa (Cervical)3.1[Fictionalized Data for illustrative purposes]
2-(Furan-2-yl)-6-nitrobenzo[d]thiazolePC-3 (Prostate)1.5[Fictionalized Data for illustrative purposes]

Disclaimer: The IC₅₀ values presented in this table are for illustrative purposes and are based on reported activities of analogous compounds. Actual values for 2-(5-isopropylfuran-2-yl)benzo[d]thiazole would require experimental determination.

Signaling Pathway Visualization

The anticancer activity of many small molecules, including those with benzothiazole scaffolds, is often mediated through the induction of apoptosis via the p53 signaling pathway. Upon activation by cellular stress (such as that induced by a cytotoxic compound), the tumor suppressor protein p53 can transcriptionally activate pro-apoptotic genes like BAX and repress anti-apoptotic genes like BCL-2. This shift in the balance of pro- and anti-apoptotic proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, ultimately resulting in programmed cell death.

Workflow for Synthesis and Evaluation

G General Workflow for Synthesis and Evaluation A This compound C Condensation Reaction (DMSO, 120°C) A->C B 2-Aminothiophenol B->C D 2-(5-Isopropylfuran-2-yl)benzo[d]thiazole C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS, IR) E->F G In Vitro Cytotoxicity Assays (e.g., MTT Assay) E->G H Mechanism of Action Studies (e.g., Apoptosis Assays) G->H

Caption: A flowchart illustrating the synthesis and subsequent biological evaluation of 2-(5-isopropylfuran-2-yl)benzo[d]thiazole.

p53-Mediated Apoptotic Signaling Pathway

G p53-Mediated Apoptotic Pathway cluster_0 p53-Mediated Apoptotic Pathway Furan-Benzothiazole\nCompound Furan-Benzothiazole Compound Cellular Stress Cellular Stress Furan-Benzothiazole\nCompound->Cellular Stress p53 p53 Cellular Stress->p53 Bax Bax (Pro-apoptotic) p53->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Bcl2->MOMP CytC Cytochrome c Release MOMP->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Application Notes and Protocols for the Oxidation of 5-Isopropyl-2-methylfuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the oxidation of 5-isopropyl-2-methylfuran, a key transformation for the synthesis of various heterocyclic compounds and potential pharmaceutical intermediates. The protocols focus on two primary methods: photosensitized oxidation using Rose Bengal and chemical oxidation with meta-chloroperbenzoic acid (m-CPBA).

Data Presentation

The following table summarizes the expected products and yields for the oxidation of 2,5-dialkylfurans, which serve as a model for the target substrate, 5-isopropyl-2-methylfuran.

Oxidation MethodSubstrateProductSolventYieldReference
Photosensitized (Rose Bengal)2,5-Dimethylfuran2,5-Dihydro-2,5-dimethoxy-2,5-dimethylfuranMethanolHighAdapted from electrochemical oxidation studies[1]
Photosensitized (Rose Bengal)Furan2,5-Dihydro-2,5-dimethoxyfuranMethanol85.3%[2]
Chemical (Br₂/MeOH)Furan2,5-Dihydro-2,5-dimethoxyfuranMethanol/Ether70%[3]
Chemical (m-CPBA)Substituted FuransRing-opened products (e.g., enediones)DichloromethaneVariableGeneral observation[4][5]
Electrochemical2,5-Dimethylfurancis/trans-2,5-Dihydro-2,5-dimethoxy-2,5-dimethylfuranMethanol~50:50 isomer ratio[1]

Experimental Protocols

Two primary protocols are presented for the oxidation of 5-isopropyl-2-methylfuran.

Protocol 1: Photosensitized Oxidation with Rose Bengal

This protocol utilizes singlet oxygen, generated in situ by the photosensitizer Rose Bengal, to oxidize the furan ring. The reaction is typically carried out in methanol to trap the intermediate endoperoxide as a more stable dimethoxy dihydrofuran derivative.

Materials:

  • 5-isopropyl-2-methylfuran

  • Rose Bengal

  • Methanol (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium chloride (saturated aqueous solution, brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Dichloromethane or ethyl acetate for extraction

  • Photoreactor equipped with a suitable light source (e.g., sodium lamp or high-power LEDs) and cooling system

Procedure:

  • In a photoreactor vessel, dissolve 5-isopropyl-2-methylfuran (1.0 eq) and a catalytic amount of Rose Bengal (e.g., 0.01 eq) in anhydrous methanol.

  • Sparge the solution with dry oxygen or air for 10-15 minutes to ensure saturation.

  • While maintaining a slow stream of oxygen, irradiate the solution with the light source. The reaction temperature should be maintained at or below room temperature using a cooling bath.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Upon completion, evaporate the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Protocol 2: Oxidation with meta-Chloroperbenzoic Acid (m-CPBA)

This protocol employs m-CPBA, a common and versatile oxidizing agent. The reaction with furans can lead to various products depending on the reaction conditions and the stoichiometry of the oxidant. The initial product is often an unstable epoxide that can rearrange to other products. Careful control of the reaction temperature is crucial.

Materials:

  • 5-isopropyl-2-methylfuran

  • meta-Chloroperbenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (anhydrous)

  • 10% aqueous solution of sodium sulfite or sodium thiosulfate

  • Saturated aqueous solution of sodium bicarbonate

  • Saturated aqueous solution of sodium chloride (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 5-isopropyl-2-methylfuran (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and maintain an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.1 eq) in dichloromethane.

  • Add the m-CPBA solution dropwise to the cooled furan solution over 30-60 minutes.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite or sodium thiosulfate to destroy the excess peroxide.

  • Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.[6]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Visualizations

Experimental Workflow: Photosensitized Oxidation

G Workflow for Photosensitized Oxidation cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup and Purification A Dissolve 5-isopropyl-2-methylfuran and Rose Bengal in Methanol B Saturate with Oxygen A->B C Irradiate with Light Source (maintain low temperature) B->C D Monitor Reaction by TLC/GC C->D E Solvent Evaporation D->E Reaction Complete F Extraction with Organic Solvent E->F G Aqueous Wash (NaHCO3, Brine) F->G H Drying and Solvent Removal G->H I Column Chromatography H->I J J I->J Pure Product

Caption: A schematic of the photosensitized oxidation workflow.

Signaling Pathway: Proposed Mechanism for Photosensitized Oxidation

G Proposed Mechanism for Photosensitized Oxidation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Furan 5-Isopropyl-2-methylfuran Endoperoxide Endoperoxide Intermediate Furan->Endoperoxide O2 Oxygen (³O₂) Singlet_O2 Singlet Oxygen (¹O₂) O2->Singlet_O2 RB Rose Bengal RB_excited Excited Rose Bengal (RB*) RB->RB_excited Absorption Light Light (hν) Light->RB_excited RB_excited->Singlet_O2 Energy Transfer Singlet_O2->Endoperoxide [4+2] Cycloaddition Product 2,5-Dihydro-5-isopropyl- 2-methyl-2,5-dimethoxyfuran Endoperoxide->Product Methanol Methanol (Solvent) Methanol->Product Nucleophilic Attack

Caption: The reaction pathway for photosensitized oxidation of furan.

References

Application Notes and Protocols for the High-Yield Synthesis of 5-Isopropylfuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Isopropylfuran-2-carbaldehyde is a valuable heterocyclic building block in organic synthesis, particularly in the development of novel pharmaceutical agents and specialty chemicals. Its substituted furan ring system is a key structural motif in various biologically active molecules. Achieving a high-yield synthesis of this compound is crucial for efficient and cost-effective research and development. This document provides detailed protocols for the high-yield synthesis of this compound, focusing on the Vilsmeier-Haack formylation reaction, a reliable and efficient method for the formylation of electron-rich heterocycles like furan. An alternative method, the Rieche formylation, is also discussed.

Reaction Overview

The primary and most effective method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an activated aromatic or heteroaromatic ring. In this case, the starting material is 2-isopropylfuran, which is formylated at the C5 position due to the directing effect of the furan oxygen and the steric hindrance of the isopropyl group. The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from a formamide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). The reaction is known to proceed in high to near-quantitative yields for furan and its derivatives.[1]

An alternative, though less commonly reported for furan derivatives, is the Rieche formylation, which employs a dichloromethyl alkyl ether as the formylating agent in the presence of a Lewis acid catalyst.

Quantitative Data Summary

The following table summarizes the expected yields and reaction parameters for the Vilsmeier-Haack formylation of 2-alkylfurans, based on literature reports for similar substrates.

MethodStarting MaterialFormylating ReagentCatalyst/ActivatorSolventReaction Temperature (°C)Reaction Time (h)Reported Yield (%)
Vilsmeier-Haack 2-IsopropylfuranN,N-Dimethylformamide (DMF)Phosphorus oxychloride (POCl₃)Dichloromethane (DCM) or DMF0 to 802 - 6> 90 (expected)[1]
Vilsmeier-Haack 2-PhenylfuranN,N-Dimethylformamide (DMF)Phosphorus oxychloride (POCl₃)Not specifiedNot specifiedNot specified60
Rieche Formylation Electron-rich arenesDichloromethyl methyl etherTitanium tetrachloride (TiCl₄)Dichloromethane (DCM)0 to rt1 - 2Not reported for furans

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound via Vilsmeier-Haack Formylation (Recommended)

This protocol is adapted from established procedures for the high-yield formylation of furan and its derivatives.[1]

Materials:

  • 2-Isopropylfuran

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Vilsmeier Reagent Formation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (1.2 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the Vilsmeier reagent, a pale yellow to white solid, should be observed.

  • Formylation Reaction: Cool the Vilsmeier reagent mixture back to 0 °C in an ice bath. Add anhydrous dichloromethane to the flask. Slowly add a solution of 2-isopropylfuran (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirred suspension of the Vilsmeier reagent.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (around 40 °C for DCM) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This step should be performed in a well-ventilated fume hood.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound as a pale yellow oil.

Protocol 2: Synthesis of this compound via Rieche Formylation (Alternative)

This protocol is a general procedure for the Rieche formylation of electron-rich aromatic compounds and may require optimization for 2-isopropylfuran.

Materials:

  • 2-Isopropylfuran

  • Dichloromethyl methyl ether

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride solution (NH₄Cl)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Syringe or dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-isopropylfuran (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Slowly add titanium tetrachloride (1.1 equivalents) to the stirred solution. After stirring for 10 minutes, add dichloromethyl methyl ether (1.1 equivalents) dropwise.

  • Reaction Progression: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-2 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound.

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Isopropylfuran 2-Isopropylfuran Isopropylfuran->Reaction_Mixture DCM, 0 °C to Reflux Quenching Quenching (NaHCO₃) Reaction_Mixture->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Final_Product 5-Isopropylfuran- 2-carbaldehyde Purification->Final_Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Reaction_Mechanism cluster_vilsmeier Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution DMF DMF Vilsmeier [ (CH₃)₂N=CHCl ]⁺ PO₂Cl₂⁻ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Furan 2-Isopropylfuran Furan->Intermediate Attack on Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis

Caption: Simplified Vilsmeier-Haack reaction mechanism.

References

Application Notes and Protocols for the Polymerization of 5-Isopropylfuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 5-Isopropylfuran-2-carbaldehyde as a potential monomer for the synthesis of novel furan-based polymers. The information is intended for researchers in polymer chemistry, materials science, and drug development who are exploring bio-based polymers with unique properties. While direct literature on the polymerization of this compound is limited, this document outlines a proposed synthetic pathway based on established methods for similar furanic aldehydes, along with detailed protocols for synthesis and characterization.

Introduction: The Potential of this compound in Polymer Synthesis

Furan-based polymers are a promising class of bio-derived materials that offer a sustainable alternative to their petroleum-based counterparts.[1][2][3] this compound, a derivative of furfural, presents an interesting monomer candidate due to the presence of the reactive aldehyde group and the hydrophobic isopropyl substituent. The furan ring itself imparts rigidity and potential for further chemical modification, making polymers derived from this monomer attractive for a range of applications, including specialty polymers, coatings, and as matrices for drug delivery systems.[1]

The aldehyde functionality allows for polymerization through various mechanisms, most notably acid-catalyzed polycondensation, similar to the well-established polymerization of furfural.[4] The resulting polymer, herein referred to as poly(this compound), is expected to exhibit distinct thermal and mechanical properties influenced by the bulky isopropyl group, which may enhance its solubility in organic solvents and modify its chain packing and morphology.

Proposed Synthesis of Poly(this compound)

The proposed synthetic route for poly(this compound) is based on the acid-catalyzed polymerization of furfural.[4] This method involves the electrophilic attack of a protonated aldehyde on another monomer unit, leading to the formation of a polymer chain with a poly(furyl-methine) structure.

Reaction Scheme:

G Monomer n (this compound) Catalyst + H+ Monomer->Catalyst Polymer Poly(this compound) Catalyst->Polymer Water + (n-1) H2O Polymer->Water

Figure 1: Proposed acid-catalyzed polymerization of this compound.

Experimental Protocol: Acid-Catalyzed Polymerization

This protocol provides a detailed methodology for the laboratory-scale synthesis of poly(this compound).

Materials:

  • This compound (monomer)

  • Anhydrous Toluene (solvent)

  • p-Toluenesulfonic acid (catalyst)

  • Methanol (for precipitation)

  • Nitrogen gas (for inert atmosphere)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Reactor Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet is assembled. The glassware should be thoroughly dried before use.

  • Monomer Dissolution: this compound (e.g., 10 g, 0.072 mol) is dissolved in anhydrous toluene (100 mL) in the reaction flask.

  • Inert Atmosphere: The system is purged with nitrogen gas for 15-20 minutes to create an inert atmosphere.

  • Catalyst Addition: p-Toluenesulfonic acid (e.g., 0.1 g, 0.58 mmol) is added to the stirred solution.

  • Polymerization Reaction: The reaction mixture is heated to reflux (approximately 110-111°C for toluene) under a continuous nitrogen flow. The reaction is allowed to proceed for a specified time (e.g., 4, 8, 12, or 24 hours) to monitor the effect of reaction time on polymer properties. The solution will typically darken as polymerization progresses.

  • Precipitation and Purification: After cooling to room temperature, the viscous polymer solution is slowly poured into a beaker containing an excess of methanol (e.g., 500 mL) with vigorous stirring. The precipitated polymer is collected by filtration.

  • Washing: The collected polymer is washed several times with fresh methanol to remove any unreacted monomer, catalyst, and low molecular weight oligomers.

  • Drying: The purified polymer is dried in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Characterization of Poly(this compound)

Thorough characterization of the synthesized polymer is crucial to understand its structure, molecular weight, and thermal properties.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: To confirm the polymer structure, ¹H NMR spectra can be recorded. The disappearance of the aldehyde proton signal (around 9.5 ppm) and the appearance of broad signals corresponding to the polymer backbone would indicate successful polymerization.

  • ¹³C NMR: ¹³C NMR provides detailed information about the carbon skeleton of the polymer.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • FTIR analysis is used to identify the functional groups present in the polymer. The disappearance of the strong C=O stretching band of the aldehyde (around 1670 cm⁻¹) and the appearance of characteristic bands for the furan ring and the polymer backbone will confirm the polymerization.

Molecular Weight Determination

Gel Permeation Chromatography (GPC):

  • GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. This data is critical for understanding how reaction conditions affect the polymer chain length.

Thermal Properties

Thermogravimetric Analysis (TGA):

  • TGA is used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature. This analysis provides the onset decomposition temperature and the char yield.

Differential Scanning Calorimetry (DSC):

  • DSC is used to determine the glass transition temperature (Tg) of the polymer, which is a key parameter for understanding its physical state and mechanical properties at different temperatures.

Data Presentation

The following tables provide a hypothetical representation of the data that could be obtained from the characterization of poly(this compound) synthesized under different conditions.

Table 1: Polymerization Conditions and GPC Results

EntryReaction Time (h)Yield (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
14653,5005,8001.66
28785,2009,1001.75
312857,10013,5001.90
424827,50015,2002.03

Table 2: Thermal Properties of Poly(this compound) (from Entry 3)

PropertyValue
Glass Transition Temperature (Tg) (°C)125
Onset Decomposition Temperature (TGA, 5% weight loss) (°C)280
Temperature at Maximum Decomposition Rate (TGA) (°C)350
Char Yield at 600°C (TGA) (%)45

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical relationship between the synthesis and characterization steps.

G cluster_synthesis Synthesis cluster_characterization Characterization Setup Reactor Setup Dissolution Monomer Dissolution Setup->Dissolution Inert Inert Atmosphere Dissolution->Inert Catalyst Catalyst Addition Inert->Catalyst Polymerization Polymerization Catalyst->Polymerization Precipitation Precipitation & Purification Polymerization->Precipitation Drying Drying Precipitation->Drying NMR NMR Spectroscopy (¹H, ¹³C) Drying->NMR FTIR FTIR Spectroscopy Drying->FTIR GPC Gel Permeation Chromatography Drying->GPC TGA Thermogravimetric Analysis Drying->TGA DSC Differential Scanning Calorimetry Drying->DSC

Figure 2: Experimental workflow for the synthesis and characterization of poly(this compound).

G Monomer This compound Polymerization Acid-Catalyzed Polymerization Monomer->Polymerization Polymer Poly(this compound) Polymerization->Polymer Structure Structural Properties (NMR, FTIR) Polymer->Structure MW Molecular Weight (GPC) Polymer->MW Thermal Thermal Properties (TGA, DSC) Polymer->Thermal Application Potential Applications Structure->Application MW->Application Thermal->Application

Figure 3: Logical relationship between synthesis, characterization, and potential applications.

Conclusion

This compound holds promise as a bio-based monomer for the development of novel furanic polymers. The proposed acid-catalyzed polymerization protocol offers a straightforward method for its synthesis. The expected properties, including good thermal stability and potentially enhanced solubility, make poly(this compound) a candidate for various applications. Further research is warranted to optimize the polymerization conditions and to fully evaluate the mechanical, chemical, and biological properties of this new polymer. These detailed application notes and protocols provide a solid foundation for researchers to initiate their investigations into this promising material.

References

Application Notes and Protocols for the Quantification of 5-Isopropylfuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of 5-Isopropylfuran-2-carbaldehyde, a furan derivative of interest in various fields, including food science, environmental analysis, and pharmaceutical development. The protocols are based on established analytical techniques for similar furanic compounds and are intended to serve as a comprehensive guide for method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Solid-Phase Microextraction (HS-SPME)

Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Headspace Solid-Phase Microextraction (HS-SPME) is a highly sensitive and selective method for the determination of volatile and semi-volatile organic compounds, such as this compound, in complex matrices. This technique is particularly well-suited for food and beverage analysis.

Quantitative Data Summary (Estimated Performance based on Structurally Similar Furan Derivatives)

ParameterExpected RangeCitation
Limit of Detection (LOD)0.01 - 0.5 ng/g[1]
Limit of Quantification (LOQ)0.03 - 1.0 ng/g[2]
Linearity (R²)> 0.99[1]
Recovery80 - 115%[2]
Precision (RSD)< 15%[2]

Experimental Protocol

a) Sample Preparation

  • Weigh 1-5 g of the homogenized solid or liquid sample into a 20 mL headspace vial.

  • For solid matrices, add 5 mL of saturated NaCl solution to enhance the release of volatile compounds. For liquid samples, this step may not be necessary.

  • If an internal standard is used, spike the sample with an appropriate volume of a deuterated furan derivative standard solution (e.g., d4-furan).

  • Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.

  • Vortex the sample for 30 seconds.

b) HS-SPME Procedure

  • Place the prepared vial in the autosampler tray of the GC-MS system.

  • Equilibrate the sample at a specific temperature (e.g., 60°C) for a defined period (e.g., 15 minutes) with agitation.

  • Expose a suitable SPME fiber (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS) to the headspace of the vial for a set extraction time (e.g., 30 minutes) at the same temperature.

  • Retract the fiber and introduce it into the hot GC inlet for thermal desorption of the analytes.

c) GC-MS Parameters

  • Gas Chromatograph (GC)

    • Injector: Splitless mode, 250°C.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

  • Mass Spectrometer (MS)

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity.

      • Target Ions for this compound (C₈H₁₀O₂ - MW: 138.16 g/mol ):

        • Quantifier ion: m/z 138 (Molecular ion).

        • Qualifier ions: m/z 123 (M-15, loss of CH₃), m/z 95 (loss of C₃H₇).

    • Scan Mode: Can be used for initial identification.

d) Calibration

Prepare a series of calibration standards in a matrix similar to the sample or in a suitable solvent. Process the standards using the same HS-SPME and GC-MS method as the samples. Construct a calibration curve by plotting the peak area of the analyte against its concentration.

GCMS_Workflow cluster_prep Sample Preparation cluster_hspme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Homogenized Sample Weigh Weigh 1-5g into Vial Sample->Weigh Add_Salt Add Saturated NaCl Weigh->Add_Salt Spike Spike with Internal Standard Add_Salt->Spike Seal Seal Vial Spike->Seal Vortex Vortex Seal->Vortex Equilibrate Equilibrate at 60°C Vortex->Equilibrate Expose_Fiber Expose SPME Fiber Equilibrate->Expose_Fiber Desorb Thermal Desorption in GC Inlet Expose_Fiber->Desorb Separate Chromatographic Separation Desorb->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection (SIM/Scan) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample (Liquid or Solid) Extract_Dilute Extraction / Dilution Sample->Extract_Dilute Filter Filtration (0.45 µm) Extract_Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Reverse-Phase Separation Inject->Separate Detect UV Detection (270-290 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify Analytical_Methods cluster_gcms GC-MS cluster_hplc HPLC cluster_spectro Spectroscopy cluster_electro Electrochemistry Analyte This compound GCMS_Method HS-SPME-GC-MS Analyte->GCMS_Method HPLC_Method HPLC-UV Analyte->HPLC_Method Spectro_Method UV-Vis / FTIR Analyte->Spectro_Method Electro_Method Voltammetry Analyte->Electro_Method GCMS_Adv High Sensitivity & Selectivity (Volatile Analysis) GCMS_Method->GCMS_Adv HPLC_Adv Robust & Widely Available (Less Volatile Analysis) HPLC_Method->HPLC_Adv Spectro_Adv Screening & Characterization Spectro_Method->Spectro_Adv Electro_Adv Cost-Effective & Sensitive Electro_Method->Electro_Adv

References

Green Synthesis of 5-Isopropylfuran-2-carbaldehyde: A Sustainable Approach from Biomass

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 5-Isopropylfuran-2-carbaldehyde is a valuable furan derivative with applications in the synthesis of pharmaceuticals, fragrances, and specialty chemicals. The development of sustainable and environmentally friendly methods for its production is of significant interest to researchers and industry professionals. This document outlines green synthesis routes to this compound, focusing on the utilization of renewable biomass-derived platform molecules. The protocols detailed herein emphasize the use of solid acid catalysts and greener reaction conditions, minimizing waste and environmental impact.

The most promising green synthetic strategy for this compound involves a multi-step pathway starting from furfural, a key platform chemical readily obtained from the dehydration of C5 sugars present in lignocellulosic biomass. This route typically involves an aldol condensation with acetone, followed by a series of hydrogenation and dehydration steps.

Proposed Green Synthesis Pathway from Furfural

A viable and environmentally conscious route to this compound begins with the base-catalyzed aldol condensation of furfural with acetone. The resulting adduct undergoes subsequent hydrogenation and dehydration steps, which can be facilitated by bifunctional solid catalysts, to yield the target molecule.

G Furfural Furfural (from Biomass) Intermediate1 4-(Furan-2-yl)-4-hydroxybutan-2-one Furfural->Intermediate1 Aldol Condensation (Solid Base Catalyst) Acetone Acetone (Bio-derived) Acetone->Intermediate1 Intermediate2 4-(Furan-2-yl)butan-2-one Intermediate1->Intermediate2 Dehydration Intermediate3 4-(Furan-2-yl)butan-2-ol Intermediate2->Intermediate3 Hydrogenation (e.g., Ni, Pd, Ru catalyst) Product This compound Intermediate3->Product Dehydration & Isomerization (Solid Acid Catalyst)

Caption: Proposed green synthesis pathway for this compound from furfural.

Experimental Protocols

Step 1: Aldol Condensation of Furfural and Acetone

This initial step involves the carbon-carbon bond formation between furfural and acetone. The use of solid base catalysts is a greener alternative to homogeneous catalysts, as they can be easily recovered and reused.

Protocol:

  • In a round-bottom flask, combine furfural (1 equivalent), acetone (1.5-3 equivalents, acting as both reactant and solvent), and a solid base catalyst (e.g., calcined hydrotalcite, 5-10 wt% of furfural).

  • Stir the mixture at a controlled temperature, typically between 50-80 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, filter the catalyst from the reaction mixture.

  • Remove the excess acetone under reduced pressure to yield the crude aldol adduct, 4-(furan-2-yl)-3-buten-2-one. For the subsequent step, this intermediate can sometimes be used without extensive purification.

CatalystFurfural Conversion (%)Selectivity to Adduct (%)Temperature (°C)Time (h)Reference
De-chitin~90Not specified14012[1]
NaOHHighHigh (FAc and F₂Ac)25-70Not specified[2]
MgO-La₂O₃HighHigh (FAc and F₂Ac)25-70Not specified[2]

FAc: 4-(2-furyl)-3-buten-2-one, F₂Ac: 1,5-difuryl-1,4-pentadien-3-one

Step 2 & 3: Hydrogenation and Dehydration

The subsequent steps involve the reduction of the carbon-carbon double bond and the carbonyl group of the aldol adduct, followed by dehydration to form the isopropyl group. These transformations can be achieved using bifunctional catalysts possessing both metal sites for hydrogenation and acid sites for dehydration.

Protocol:

  • The crude aldol adduct from the previous step is dissolved in a suitable green solvent (e.g., 2-propanol, which can also act as a hydrogen donor in transfer hydrogenation).

  • Add a bifunctional catalyst (e.g., a noble metal like Pd or a non-noble metal like Ni supported on an acidic support like a zeolite or niobic acid) to the solution.[3]

  • The reaction is carried out in a high-pressure reactor under a hydrogen atmosphere (typically 10-50 bar) or under reflux for transfer hydrogenation.

  • The reaction temperature is maintained between 120-180 °C.

  • Monitor the formation of the product by GC-MS.

  • After the reaction, cool the reactor, filter the catalyst, and purify the product by distillation or column chromatography.

CatalystSubstrateProduct(s)Yield (%)Temperature (°C)Time (h)Reference
Nb-based catalystsFurfuralIsopropyl furfuryl ether~651706[3]
Ru/C(E)-1-(furan-2-yl)-5-methylhex-1-en-3-one1-(furan-2-yl)-4-methylpentan-2-amineup to 95Not specifiedNot specified[4]

Note on an Alternative Pathway: Friedel-Crafts Acylation

An alternative, though potentially less green, route involves the Friedel-Crafts acylation of furan with isobutyryl chloride, followed by a reduction of the resulting ketone. Classical Friedel-Crafts conditions using AlCl₃ are often harsh for the sensitive furan ring.[5] However, milder and more sustainable catalyst systems are being developed.

Protocol for Friedel-Crafts Acylation of Furan:

  • In a moisture-free reaction vessel, suspend a solid acid catalyst (e.g., AlPW₁₂O₄₀ / Mg(OH)₂) in an excess of furan.[6]

  • Cool the mixture to 0 °C.

  • Slowly add isobutyric acid (as a greener alternative to the acyl chloride).

  • Stir the reaction at 0 °C and monitor its progress.

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent, dry the organic phase, and purify by distillation.

The subsequent reduction of the ketone can be achieved through various methods, including catalytic hydrogenation or Wolff-Kishner/Clemmensen reductions, with catalytic hydrogenation being the greener option.

CatalystSubstrateAcylating AgentYield (%)Temperature (°C)Reference
AlPW₁₂O₄₀ / Mg(OH)₂FuranCarboxylic AcidsGood0
BF₃-etherateFuranAliphatic AnhydridesModerateNot specified

Logical Workflow for Catalyst Selection and Process Optimization

G Start Define Target: Green Synthesis of This compound Pathway_Selection Identify Plausible Synthetic Pathways Start->Pathway_Selection Aldol_Route Aldol Condensation Route (Furfural + Acetone) Pathway_Selection->Aldol_Route FC_Route Friedel-Crafts Route (Furan + Acylating Agent) Pathway_Selection->FC_Route Catalyst_Screening_Aldol Screen Solid Base Catalysts (e.g., Hydrotalcites) Aldol_Route->Catalyst_Screening_Aldol Catalyst_Screening_FC Screen Solid Acid Catalysts (e.g., Zeolites, HPAs) FC_Route->Catalyst_Screening_FC Catalyst_Screening_H2_Dehyd Screen Bifunctional Catalysts (e.g., Metal on Solid Acid) Catalyst_Screening_Aldol->Catalyst_Screening_H2_Dehyd Reaction_Optimization Optimize Reaction Conditions (Temp, Time, Pressure, Ratios) Catalyst_Screening_H2_Dehyd->Reaction_Optimization Catalyst_Screening_FC->Reaction_Optimization Product_Analysis Analyze Yield and Selectivity (GC, NMR, MS) Reaction_Optimization->Product_Analysis Catalyst_Recycling Evaluate Catalyst Reusability Product_Analysis->Catalyst_Recycling Final_Protocol Develop Final Protocol Catalyst_Recycling->Final_Protocol

Caption: Workflow for developing a green synthesis protocol for this compound.

Conclusion

The synthesis of this compound from biomass-derived furfural via an aldol condensation pathway presents a promising green alternative to traditional petrochemical routes. The use of heterogeneous, recyclable catalysts for each step significantly enhances the sustainability of the process. While direct isopropylation of furfural remains a challenge due to selectivity issues, the multi-step approach offers greater control and the potential for high yields of the desired product. Further research should focus on the development of highly active and selective bifunctional catalysts that can perform the hydrogenation and dehydration steps in a one-pot fashion, further simplifying the process and improving its economic and environmental viability. Biocatalytic methods, although currently less explored for this specific transformation, may also offer future avenues for even greener synthesis.[7]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Isopropylfuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Isopropylfuran-2-carbaldehyde synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound include:

  • Vilsmeier-Haack Reaction: This is a widely used method for the formylation of electron-rich heterocyclic compounds like furan. It involves the use of a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the furan ring.[1][2][3]

  • Friedel-Crafts Acylation: This method involves the acylation of 2-isopropylfuran. However, Friedel-Crafts reactions on furan can be challenging due to the acid-sensitivity of the furan ring, which can lead to polymerization and other side reactions.[4]

  • Organozinc Coupling: This approach involves the preparation of a furan-based organozinc reagent that can then be coupled with a suitable electrophile to introduce the isopropyl group.[5]

  • Enzymatic Methods: Biocatalytic routes, such as those using transaminases, offer a greener alternative to traditional chemical synthesis.[5]

Q2: What is the most reliable and high-yielding method for laboratory-scale synthesis?

A2: The Vilsmeier-Haack reaction is generally the most reliable and high-yielding method for the formylation of furans on a laboratory scale.[2][6] With optimized conditions, near-quantitative yields have been reported for the formylation of furan itself.[7]

Q3: What are the key parameters that influence the yield of the Vilsmeier-Haack reaction?

A3: The key parameters that significantly impact the yield include:

  • Purity of Reagents: The purity of the starting material, 2-isopropylfuran, and the reagents, particularly DMF and POCl₃, is crucial. Impurities in DMF can lead to side reactions.

  • Reaction Temperature: The temperature at which the Vilsmeier reagent is formed and the subsequent formylation reaction is carried out is critical. These reactions are often performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side products.

  • Stoichiometry of Reagents: The molar ratio of the furan substrate to the Vilsmeier reagent can affect the conversion and yield.

  • Workup Procedure: Proper quenching of the reaction mixture and subsequent extraction and purification steps are essential to isolate the product in high purity and yield.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Vilsmeier reagent due to impure or old DMF or POCl₃.2. Reaction temperature is too low, preventing the reaction from proceeding.3. The starting 2-isopropylfuran is impure or contains inhibitors.1. Use freshly distilled DMF and POCl₃.2. Gradually increase the reaction temperature, monitoring the reaction progress by TLC.3. Purify the 2-isopropylfuran by distillation before use.
Formation of a Dark Tar-like Substance 1. The reaction temperature is too high, leading to polymerization of the furan ring.2. The reaction mixture is too acidic during workup.1. Maintain a low reaction temperature, especially during the addition of the furan substrate.2. Ensure the reaction is properly quenched with a base (e.g., sodium carbonate or sodium hydroxide solution) to neutralize the acid before extraction.
Multiple Spots on TLC, Indicating Byproducts 1. Di-formylation of the furan ring.2. Side reactions due to impurities in the starting materials or reagents.3. Ring-opening of the furan under acidic conditions.1. Use a controlled stoichiometry of the Vilsmeier reagent.2. Ensure all reagents and solvents are pure and dry.3. Perform the reaction at a low temperature and quench promptly.
Difficulty in Isolating the Pure Product 1. Inefficient extraction from the aqueous layer.2. The product is volatile and lost during solvent removal.3. Co-elution with impurities during column chromatography.1. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or diethyl ether).2. Use a rotary evaporator at a controlled temperature and pressure.3. Optimize the solvent system for column chromatography to achieve better separation.

Experimental Protocols

Synthesis of 2-Isopropylfuran (Starting Material)

A common route to 2-isopropylfuran is through the reaction of a Grignard reagent with a suitable furan derivative or the reduction of 2-acetylfuran followed by dehydration. Alternatively, it can be prepared from 2-furoic acid.[8]

Protocol: Synthesis of 2-Furoic Acid from Furfural [9]

  • In a 1-liter flask equipped with a stirrer, condenser, and dropping funnels, add 250 mL of a 2.5% sodium hydroxide solution and a cuprous oxide-silver oxide catalyst.

  • Charge one dropping funnel with 96 g (1.0 mole) of furfural and the other with a solution of 40 g (1.0 mole) of sodium hydroxide in 100 mL of water.

  • Heat the flask to approximately 55 °C and start vigorous stirring and bubbling of oxygen.

  • Simultaneously add the furfural and sodium hydroxide solution at a rate that maintains the temperature at 50-55 °C.

  • After the addition is complete, continue stirring and oxygen flow until the temperature drops below 40 °C.

  • Filter to remove the catalyst, extract the aqueous solution with ether, and then acidify with 30% sulfuric acid.

  • Boil with activated carbon, filter hot, and then cool to 0 °C to crystallize the 2-furoic acid.

  • The expected yield is 86-90%.

Vilsmeier-Haack Synthesis of this compound

This protocol is adapted from a procedure for the formylation of furan.[7]

Materials:

  • 2-Isopropylfuran

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃) or Oxalyl chloride ((COCl)₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-isopropylfuran in anhydrous DCM.

  • In a separate dropping funnel, prepare the Vilsmeier reagent by adding POCl₃ or oxalyl chloride dropwise to a solution of anhydrous DMF in DCM at 0 °C.

  • Add the Vilsmeier reagent dropwise to the solution of 2-isopropylfuran at 0 °C with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is basic.

  • Separate the organic layer, and extract the aqueous layer multiple times with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Data Presentation: Comparison of Synthesis Methods (Qualitative)

Method Typical Reagents Advantages Disadvantages/Common Issues Reported Yield (for furan formylation)
Vilsmeier-Haack DMF, POCl₃ (or (COCl)₂)High yields, reliable for electron-rich heterocycles.Sensitive to reagent purity and temperature; risk of polymerization.~99%[7]
Friedel-Crafts Acylation Acyl chloride, Lewis acid (e.g., AlCl₃)Well-established method for aromatic acylation.Furan ring is acid-sensitive, leading to low yields and polymerization.Not reported for this specific compound.
Organozinc Coupling Organozinc reagent, electrophile, Pd catalystMilder conditions compared to Friedel-Crafts.Requires preparation of the organozinc reagent; potential for catalyst poisoning.Not specifically reported for this compound.

Visualizations

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate Furan 2-Isopropylfuran Furan->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis (H₂O) Workflow Start Start Reagent_Prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0 °C) Start->Reagent_Prep Reaction Add 2-Isopropylfuran (0 °C to RT, overnight) Reagent_Prep->Reaction Quench Quench with Na₂CO₃ solution Reaction->Quench Extraction Extract with Dichloromethane Quench->Extraction Drying Dry organic phase (MgSO₄) Extraction->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Purify by Vacuum Distillation or Column Chromatography Concentration->Purification Final_Product This compound Purification->Final_Product

References

Technical Support Center: Purification of 5-Isopropylfuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Isopropylfuran-2-carbaldehyde from various reaction mixtures.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery After Column Chromatography 1. Compound Degradation: this compound may be sensitive to the acidic nature of standard silica gel, leading to decomposition or polymerization.[1] 2. Irreversible Adsorption: The polar aldehyde group may bind too strongly to the silica gel. 3. Improper Solvent System: The chosen eluent may not be optimal for eluting the compound effectively.1. Deactivate Silica Gel: Pretreat the silica gel with a base like triethylamine. This can be done by preparing the slurry in a solvent system containing 1-3% triethylamine.[2] 2. Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a different grade of silica gel. 3. Optimize Eluent Polarity: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. A good starting point is a mixture of ethyl acetate and a non-polar solvent like hexanes or heptane.[3][4]
Co-elution of Impurities During Column Chromatography 1. Similar Polarity of Impurities: Byproducts from the synthesis, such as isomers or related furan derivatives, may have similar polarities to the desired product. 2. Column Overloading: Applying too much crude material to the column can lead to poor separation. 3. Inefficient Column Packing: An improperly packed column with channels or cracks will result in poor separation.1. Use a Gradient Elution: Start with a low polarity eluent and gradually increase the polarity. This can improve the separation of compounds with close Rf values.[2] 2. Dry Loading: Adsorb the crude material onto a small amount of silica gel before loading it onto the column. This often results in sharper bands and better separation.[5] 3. Optimize Column Dimensions: Use a longer, thinner column for difficult separations. A general rule of thumb is a silica gel to crude product ratio of at least 50:1 (w/w).
Oiling Out During Recrystallization 1. Solution is Supersaturated: The compound is coming out of solution too quickly. 2. Inappropriate Solvent System: The chosen solvent may be too good of a solvent even at low temperatures, or the anti-solvent may be too non-polar. 3. Presence of Impurities: Impurities can sometimes inhibit crystal formation.1. Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod can help induce crystallization. 2. Adjust Solvent System: Add a small amount of the "good" solvent back to the oiled-out mixture and gently heat until a homogenous solution is formed, then cool slowly. Experiment with different solvent pairs.[6][7] 3. Pre-purification: If the crude material is very impure, consider a preliminary purification step, such as passing it through a short plug of silica gel to remove baseline impurities.[2]
Product Discoloration (Turns Yellow/Brown) 1. Oxidation/Decomposition: Furan derivatives can be sensitive to air and light, leading to the formation of colored impurities. 2. Residual Acid/Base: Traces of acid or base from the reaction or work-up can catalyze decomposition.1. Inert Atmosphere: Conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) where possible. 2. Minimize Exposure to Light: Protect the compound from light by wrapping flasks in aluminum foil. 3. Thorough Work-up: Ensure the crude product is thoroughly washed to remove any residual acids or bases before purification. 4. Storage: Store the purified product under an inert atmosphere at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify this compound?

A1: The most common and effective methods for purifying this compound are flash column chromatography and recrystallization.[3] The choice between these methods often depends on the nature and quantity of the impurities. Column chromatography is generally more effective for separating compounds with different polarities, while recrystallization is ideal for removing small amounts of impurities from a solid product.

Q2: What are some good solvent systems for column chromatography of this compound?

A2: A good starting point for developing a solvent system is a mixture of ethyl acetate and a non-polar solvent like hexanes or heptane.[4] The optimal ratio should be determined by Thin Layer Chromatography (TLC), aiming for an Rf value of 0.2-0.4 for the desired compound. For a related compound, 4-isopropylfuran-2-carbaldehyde, a system of 1:4 ethyl acetate/hexane gives an Rf of approximately 0.3-0.5.[3]

Q3: My this compound seems to decompose on the silica gel column. What can I do?

A3: Furan rings can be sensitive to acid, and the slightly acidic nature of silica gel can cause degradation.[1] To mitigate this, you can deactivate the silica gel by adding 1-3% triethylamine to your eluent.[2] Alternatively, using a less acidic stationary phase like neutral alumina may be beneficial.

Q4: What are suitable recrystallization solvents for this compound?

A4: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. For a compound like this compound, which has moderate polarity, you might explore single solvents like isopropanol or ethanol, or two-solvent systems such as ethyl acetate/hexanes, acetone/hexanes, or dichloromethane/heptane.[6][7]

Q5: How can I monitor the purity of my this compound?

A5: The purity of this compound can be effectively monitored by Thin Layer Chromatography (TLC) during the purification process. Final purity should be assessed by more rigorous analytical techniques such as ¹H NMR and ¹³C NMR spectroscopy, which can provide detailed structural information and reveal the presence of impurities.[8] High-Performance Liquid Chromatography (HPLC) can also be used for quantitative purity analysis.[4]

Q6: What are the likely impurities I need to remove?

A6: Common impurities depend on the synthetic route used. These may include unreacted starting materials (e.g., 2-isopropylfuran), reagents from the formylation step (e.g., from a Vilsmeier-Haack reaction), and side-products such as isomers or small amounts of polymeric material, which can arise from the reactivity of the furan ring.[1][3][8]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of the specific reaction mixture.

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of ethyl acetate/hexanes) to find a system that gives the desired compound an Rf value between 0.2 and 0.4.

  • Column Preparation:

    • Select an appropriately sized glass column and plug the bottom with a small piece of cotton or glass wool.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[2]

    • Add a layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully pipette it onto the top of the silica gel.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[5]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply pressure (e.g., with a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions in test tubes.

    • If using a gradient elution, gradually increase the proportion of the more polar solvent.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential "good" solvent (e.g., ethyl acetate, acetone) with heating.

    • Add a "poor" solvent (e.g., hexanes, heptane) dropwise until the solution becomes cloudy.

    • Reheat to get a clear solution. If the solution clears, it is a potentially good solvent pair for recrystallization.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen "good" solvent and heat the mixture (e.g., in a water bath) with swirling until the solid completely dissolves.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold "poor" solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Options cluster_analysis Analysis & Final Product crude_product Crude this compound column_chrom Column Chromatography crude_product->column_chrom Option 1 recrystallization Recrystallization crude_product->recrystallization Option 2 purity_check Purity Check (TLC, NMR, HPLC) column_chrom->purity_check recrystallization->purity_check purity_check->column_chrom If impure purity_check->recrystallization If impure pure_product Pure Product purity_check->pure_product If pure

Caption: General purification workflow for this compound.

troubleshooting_logic start Purification Attempt issue Issue Encountered? start->issue low_recovery Low Recovery issue->low_recovery Yes co_elution Co-elution of Impurities issue->co_elution Yes oiling_out Oiling Out issue->oiling_out Yes success Successful Purification issue->success No solution_low_recovery Deactivate Silica Use Alumina Optimize Eluent low_recovery->solution_low_recovery solution_co_elution Gradient Elution Dry Loading Longer Column co_elution->solution_co_elution solution_oiling_out Slow Cooling Adjust Solvents Pre-purify oiling_out->solution_oiling_out solution_low_recovery->start Re-attempt solution_co_elution->start Re-attempt solution_oiling_out->start Re-attempt

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Formylation of Isopropylfuran

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of isopropylfuran. The information is designed to address specific experimental issues, with a focus on mitigating side reactions and optimizing product yield.

Troubleshooting Guide

This guide addresses common problems encountered during the formylation of 2-isopropylfuran, which is expected to yield 5-isopropylfuran-2-carbaldehyde. The Vilsmeier-Haack reaction is the most common and effective method for this transformation.[1][2]

Problem 1: Low or No Yield of the Desired Product

Potential Cause Recommended Solution Explanation
Degradation of Furan Ring Maintain strict low-temperature control (0°C to below room temperature) during the addition of the Vilsmeier reagent.[2]The furan ring is sensitive to acidic conditions, especially at elevated temperatures. Protonation can lead to reactive electrophiles that initiate polymerization or ring-opening reactions.[3]
Inactive Vilsmeier Reagent Prepare the Vilsmeier reagent in situ immediately before use. Ensure reagents (DMF, POCl₃) are anhydrous.The Vilsmeier reagent, a chloroiminium salt, is moisture-sensitive. It is formed from the reaction of a substituted amide like DMF with phosphorus oxychloride.[4]
Insufficient Electrophilicity While POCl₃ is standard, other acid chlorides like oxalyl chloride or thionyl chloride can be used to generate the Vilsmeier reagent, potentially altering reactivity.[1][2]The nature of the acid chloride can influence the equilibrium and reactivity of the electrophilic chloroiminium salt formed.[1]

Problem 2: Presence of Multiple Products (Isomers or Side Products)

Potential Cause Recommended Solution Explanation
Formation of Isomers Formylation of 2-substituted furans is highly regioselective for the 5-position due to the directing effect of the oxygen heteroatom and the steric bulk of the isopropyl group. If other isomers are detected, verify the starting material's purity.Electrophilic substitution on the furan ring is fastest at the α-positions (C2 and C5). For a 2-substituted furan, the C5 position is electronically favored and typically less sterically hindered than the C3 position.[5]
Polymerization/Tar Formation Add the isopropylfuran substrate slowly to the pre-formed Vilsmeier reagent at low temperature. Use a solvent like chloroform or methylene chloride.Furan and its derivatives are prone to polymerization in the presence of strong acids.[3] Slow addition and dilution can minimize intermolecular reactions.
Ring-Opening Products Ensure a non-aqueous workup or a rapid, cold aqueous workup (e.g., adding the reaction mixture to ice water with a base like sodium acetate) to hydrolyze the intermediate iminium salt.[6]Prolonged exposure of the furan ring to acidic aqueous conditions during workup can lead to ring-opening hydrolysis.[3][7]

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction to be concerned about when formylating isopropylfuran?

A1: The primary side reaction is acid-catalyzed polymerization or degradation of the furan ring. Furans are electron-rich and highly reactive towards electrophiles, but they are also unstable in strong acidic conditions, which can lead to the formation of dark, tarry substances and a significant reduction in the yield of the desired aldehyde.[3] Careful control of temperature and reagent stoichiometry is critical.

Q2: Why is the Vilsmeier-Haack reaction preferred for formylating isopropylfuran over other methods like the Duff or Rieche reactions?

A2: The Vilsmeier-Haack reaction is preferred due to its use of a relatively mild electrophile, the Vilsmeier reagent ((chloromethylene)dimethyliminium chloride).[6] This makes it highly effective for electron-rich heterocycles like furan.[2]

  • Duff Reaction: This method requires strongly electron-donating substituents, like in phenols, and uses hexamine in an acidic medium. It is generally less efficient for furans.[8][9]

  • Rieche Formylation: This reaction uses dichloromethyl methyl ether and a strong Lewis acid like TiCl₄, which can be too harsh for the acid-sensitive furan ring, leading to decomposition.[10][11]

Q3: How does the isopropyl group influence the regioselectivity of the formylation?

A3: The isopropyl group at the C2 position directs the formylation almost exclusively to the C5 position. This is due to a combination of electronic and steric effects. The oxygen atom of the furan ring strongly activates the C2 and C5 positions for electrophilic attack. With the C2 position blocked, the reaction occurs at the electronically favorable and sterically accessible C5 position.[5]

Q4: Can diformylation occur?

A4: Diformylation is highly unlikely under standard Vilsmeier-Haack conditions. The introduction of the first formyl group, which is an electron-withdrawing group, deactivates the furan ring towards further electrophilic substitution.

Q5: What is the expected yield for the formylation of 2-isopropylfuran?

A5: While yields are highly dependent on the specific reaction conditions and scale, a well-optimized Vilsmeier-Haack formylation of an activated furan can achieve good to excellent yields. For example, formylation of similar electron-rich aromatic compounds can result in yields of 70% or higher.[6]

Experimental Protocols & Visualizations

Key Experimental Protocol: Vilsmeier-Haack Formylation of 2-Isopropylfuran

This protocol is a representative procedure based on standard Vilsmeier-Haack reactions for electron-rich heterocycles.[6]

  • Reagent Preparation (Vilsmeier Reagent): In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane). Cool the solution to 0°C in an ice bath.

  • Formation of the Reagent: Add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the cooled DMF solution while stirring. Maintain the temperature below 10°C. Stir the resulting mixture at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Step: Add 2-isopropylfuran (1.0 equivalent) dropwise to the Vilsmeier reagent solution, ensuring the temperature remains between 0-5°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup: Cool the reaction mixture back to 0°C. Carefully pour it onto crushed ice containing a pre-dissolved solution of sodium acetate or sodium hydroxide (to neutralize the acid and hydrolyze the iminium salt intermediate).

  • Extraction and Purification: Stir the mixture vigorously for 30 minutes. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain pure this compound.

Diagrams

Vilsmeier_Haack_Mechanism cluster_reagent 1. Vilsmeier Reagent Formation cluster_substitution 2. Electrophilic Substitution cluster_hydrolysis 3. Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Furan 2-Isopropylfuran Intermediate Sigma Complex Furan->Intermediate + Vilsmeier Reagent Iminium Iminium Salt Intermediate Intermediate->Iminium - H⁺ Iminium_H Iminium Salt Intermediate Product 5-Isopropylfuran- 2-carbaldehyde Iminium_H->Product + H₂O (Workup) Troubleshooting_Workflow cluster_checks Troubleshooting Steps Start Experiment Start: Formylation of Isopropylfuran Result Analyze Crude Product (TLC, NMR) Start->Result Problem Low Yield or Side Products? Result->Problem Success High Yield of Desired Product Problem->Success No Failure Troubleshooting Required Problem->Failure Yes Temp Check Temperature Control (Was it kept low?) Failure->Temp Reagents Check Reagent Quality (Anhydrous?) Temp->Reagents Workup Review Workup Procedure (Fast hydrolysis?) Reagents->Workup Logical_Relationships Condition1 Low Temperature (0-5 °C) Outcome1 High Yield of This compound Condition1->Outcome1 Outcome3 Minimal Ring Degradation Condition1->Outcome3 Condition2 Anhydrous Reagents Condition2->Outcome1 Condition3 Slow Substrate Addition Outcome2 Reduced Polymerization Condition3->Outcome2 Outcome2->Outcome1 Outcome3->Outcome1

References

Optimization of reaction conditions for 5-Isopropylfuran-2-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Isopropylfuran-2-carbaldehyde.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the Vilsmeier-Haack reaction.

Question: Why is my reaction yield consistently low?

Answer: Low yields in the Vilsmeier-Haack formylation of 2-isopropylfuran can stem from several factors:

  • Incomplete reaction: The reaction time may be insufficient, or the temperature may be too low for the reactivity of the substrate. Depending on the specific reagents used, reaction temperatures can range from 0°C to 80°C.[1]

  • Sub-optimal reagent stoichiometry: The molar ratios of the Vilsmeier reagent components (e.g., phosphoryl chloride and dimethylformamide) to the furan substrate are critical. An excess or deficit of the formylating agent can lead to incomplete conversion or side reactions.

  • Moisture contamination: The Vilsmeier reagent is highly reactive towards water. Ensure all glassware is oven-dried and reagents are anhydrous to prevent quenching of the reagent.

  • Degradation of starting material or product: Furan derivatives can be sensitive to acidic conditions and prolonged heating, potentially leading to polymerization or other decomposition pathways.[2]

Question: My final product is a dark, tar-like substance instead of the expected oil. What went wrong?

Answer: The formation of a dark, polymeric residue is a common issue, often indicating:

  • Excessive reaction temperature: Running the reaction at too high a temperature can promote polymerization of the furan ring.[2] It is crucial to maintain the recommended temperature range for the specific protocol being followed.

  • Prolonged reaction time: Even at the correct temperature, extended reaction times can lead to product degradation.

  • Improper work-up: The quenching step is critical. A slow or incomplete neutralization of the acidic reaction mixture can cause product decomposition. The work-up should be performed promptly once the reaction is complete.

Question: I am having difficulty purifying the product by column chromatography. What can I do?

Answer: Purification challenges can arise from the presence of closely related impurities or unreacted starting materials.

  • Optimize your solvent system: A standard mobile phase for the purification of furan-2-carbaldehydes is a gradient of ethyl acetate in hexane.[3] Experiment with different solvent polarities to achieve better separation. Thin-layer chromatography (TLC) should be used to determine the optimal eluent system before attempting column chromatography.[4]

  • Consider alternative purification methods: If column chromatography is ineffective, distillation under reduced pressure may be a viable option for purifying the final product.

  • Check for co-eluting impurities: If the product appears pure by TLC but analytical data (e.g., NMR) shows impurities, a different stationary phase for chromatography (e.g., alumina) could be explored.

Frequently Asked Questions (FAQs)

What is the most common method for synthesizing this compound?

The most frequently employed method is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic or heteroaromatic compound, in this case, 2-isopropylfuran.[1][5] This reaction utilizes a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and an acid chloride such as phosphoryl chloride (POCl₃) or oxalyl chloride.[1][6]

What are the key reagents and their roles in the Vilsmeier-Haack synthesis?

  • 2-Isopropylfuran: The electron-rich heterocyclic starting material that undergoes electrophilic aromatic substitution.

  • Dimethylformamide (DMF): The source of the formyl group that is introduced onto the furan ring.[1]

  • Phosphoryl chloride (POCl₃) or Oxalyl Chloride: Activates the DMF to form the electrophilic Vilsmeier reagent (a chloroiminium salt).[6]

  • Solvent: A non-reactive, anhydrous solvent such as a halogenated hydrocarbon may be used.[1]

  • Aqueous base (e.g., NaOH, Na₂CO₃): Used during work-up to quench the reaction and hydrolyze the intermediate iminium salt to the final aldehyde.[7][8]

What are the typical reaction conditions for the Vilsmeier-Haack formylation of furans?

The reaction temperature is highly dependent on the reactivity of the furan substrate and can range from below 0°C to as high as 80°C.[1] The reaction is typically stirred for several hours until completion, which can be monitored by TLC.

What are some common side reactions to be aware of?

  • Polymerization: Furans can polymerize under strongly acidic conditions or at elevated temperatures.[2]

  • Formation of by-products: If the starting furan is not sufficiently pure, or if reaction conditions are not optimal, other formylated or decomposed products may form.

  • Reaction with water: The Vilsmeier reagent is moisture-sensitive and will be quenched by water, reducing the yield of the desired product.

Data Presentation

Table 1: Summary of Vilsmeier-Haack Reaction Parameters for Furan Formylation

ParameterTypical Range/ValueNotes
Substrate Electron-rich furansThe reactivity of the furan ring influences the required reaction temperature.[1]
Formylating Agent DMFThe source of the aldehyde functional group.
Activating Agent POCl₃, SOCl₂, Oxalyl ChlorideForms the Vilsmeier reagent with DMF.[1]
Solvent Halogenated hydrocarbons, DMF, or POCl₃Must be anhydrous.
Temperature 0°C to 80°CSubstrate-dependent; lower temperatures for more reactive furans.[1]
Reaction Time 1 to 16 hoursMonitored by TLC for completion.[7]
Work-up Aqueous base (e.g., NaOH, Na₂CO₃)Hydrolyzes the intermediate to the final aldehyde.[7][8]
Purification Column Chromatography (Silica Gel)A common eluent is a gradient of ethyl acetate in hexane.[3][4]

Experimental Protocols

Detailed Protocol for the Synthesis of this compound via Vilsmeier-Haack Reaction

Materials:

  • 2-Isopropylfuran

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphoryl chloride (POCl₃)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents) to anhydrous DCM. Cool the solution to 0°C in an ice bath. Add POCl₃ (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C. Allow the mixture to stir at 0°C for 30 minutes, during which the Vilsmeier reagent will form.

  • Reaction with Furan: To the freshly prepared Vilsmeier reagent, add a solution of 2-isopropylfuran (1.0 equivalent) in anhydrous DCM dropwise via the dropping funnel, keeping the internal temperature below 5°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.

Mandatory Visualization

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of Furan DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3 Furan 2-Isopropylfuran Iminium_intermediate Iminium Intermediate Furan->Iminium_intermediate + Vilsmeier Reagent Product This compound Iminium_intermediate->Product Hydrolysis (Work-up)

Caption: The Vilsmeier-Haack reaction mechanism for the synthesis of this compound.

experimental_workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl3 in DCM at 0°C) start->reagent_prep addition Add 2-Isopropylfuran (keep temp < 5°C) reagent_prep->addition reaction Stir at Room Temperature (Monitor by TLC) addition->reaction quench Quench with NaHCO3 solution at 0°C reaction->quench extraction Extract with DCM quench->extraction wash Wash with Water and Brine extraction->wash dry_concentrate Dry (MgSO4) and Concentrate wash->dry_concentrate purify Column Chromatography (Silica, Hexane/EtOAc) dry_concentrate->purify end Pure Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: 5-Isopropylfuran-2-carbaldehyde Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Isopropylfuran-2-carbaldehyde. The information is designed to address common challenges encountered during experimental studies of its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer potential pathways based on the known reactivity of the furan ring and the aldehyde functional group, as well as studies on similar furan derivatives like 5-hydroxymethylfurfural (5-HMF).[1] The primary degradation routes are expected to involve oxidation, reduction, and reactions influenced by pH and temperature.

  • Oxidation: The aldehyde group is susceptible to oxidation, which would convert it to 5-isopropylfuran-2-carboxylic acid.[2][3]

  • Reduction: The aldehyde can be reduced to the corresponding alcohol, 5-isopropylfuran-2-methanol.[2][3]

  • Acid-Catalyzed Degradation: Under acidic conditions, the furan ring can become unstable, potentially leading to ring-opening reactions. A slight decrease in furan concentrations has been observed under acidic heating conditions.[4] The electron-withdrawing nature of the carbaldehyde group may offer some stability to the furan ring against acid-catalyzed degradation.[3]

  • Thermal Degradation: Elevated temperatures, especially during analytical procedures like headspace incubation, can potentially lead to the degradation or formation of furan compounds.[5]

Q2: What analytical techniques are most suitable for studying the degradation of this compound?

Due to its expected volatility, the most common and effective analytical methods for this compound and its potential degradation products are headspace (HS) and solid-phase microextraction (SPME), both coupled with gas chromatography-mass spectrometry (GC-MS).[6][7] These techniques are well-suited for analyzing volatile organic compounds in various sample matrices.

Q3: What are the major challenges in the analysis of furan derivatives like this compound?

The primary challenges in analyzing furan derivatives include:

  • High Volatility: Furan compounds are highly volatile, which can lead to significant analyte loss during sample preparation and handling.[5]

  • Thermal Instability/Formation: Heating samples during headspace analysis can sometimes lead to the formation of furan compounds as by-products, potentially inflating the measured concentrations.[5] Conversely, excessive heat can also cause degradation.

  • Matrix Effects: Complex sample matrices, such as those found in food or biological samples, can interfere with the analysis and require careful method development and validation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental analysis of this compound degradation.

Problem Potential Cause Troubleshooting Steps
Low or no analyte signal in GC-MS. Analyte Loss: Due to the high volatility of this compound, it may be lost during sample preparation or transfer.- Chill samples (e.g., to 4°C) before and during homogenization or preparation to minimize volatilization.[5]- Ensure headspace vials are properly sealed with high-quality septa.[4]- Minimize the headspace volume in vials containing standard solutions to reduce partitioning into the gas phase.[8]
Inconsistent or poor reproducibility of results. Inconsistent Sample Preparation: Variations in sample handling, especially temperature and time, can lead to variable analyte loss or formation.- Standardize all sample preparation steps, including incubation time and temperature.[6]- Use an autosampler for precise and repeatable injections.- Employ an internal standard, such as a deuterated analog of the analyte, to correct for variations.[4]
Unexpected peaks in the chromatogram. Contamination: Solvents, glassware, or the GC-MS system itself may be contaminated.- Run solvent blanks to check for contamination.- Thoroughly clean all glassware.- Bake out the GC column and injection port.
Analyte Degradation/Formation: The analytical conditions (e.g., high incubation temperature) may be causing the formation of new compounds.- Optimize the headspace incubation temperature and time to minimize the formation of artifacts. It has been shown that raising the incubation temperature from 60°C to 80°C can substantially increase furan formation in some foods.[5]
Difficulty in quantifying low concentrations of degradation products. Insufficient Sensitivity: The analytical method may not be sensitive enough to detect trace levels of degradation products.- Use a more sensitive sample introduction technique like SPME, which is generally better for low-level analysis than static headspace.[7]- Optimize MS parameters for the specific ions of the target analytes to improve the signal-to-noise ratio.- Consider using selected ion monitoring (SIM) mode for enhanced sensitivity.[6]

Experimental Protocols

General Protocol for Headspace GC-MS Analysis

This protocol provides a general framework for the analysis of this compound using headspace GC-MS. Optimization will be required for specific sample matrices and instrumentation.

  • Standard Preparation:

    • Prepare stock solutions of this compound and any available degradation product standards in a suitable solvent (e.g., methanol).

    • Prepare working standard solutions by diluting the stock solutions. It is recommended to prepare fresh working solutions daily.[8]

    • For calibration, spike known amounts of the working standards into the same matrix as the samples.

  • Sample Preparation:

    • For liquid samples, an appropriate volume can be directly transferred to a headspace vial.

    • For solid or semi-solid samples, homogenize a known weight of the chilled sample.[5]

    • Transfer a precise amount of the homogenized sample into a headspace vial.

    • Add an internal standard (e.g., deuterated furan) to all samples and standards.

    • To improve the partitioning of the analyte into the headspace, consider adding a salt, such as ammonium sulfate, to saturate the aqueous phase.[4]

  • Headspace Incubation and Injection:

    • Place the sealed vials in the headspace autosampler.

    • Incubate the vials at a controlled temperature (e.g., 50-60°C) for a specific time (e.g., 20-30 minutes) to allow the volatile compounds to partition into the headspace.[4][5]

    • Inject a specific volume of the headspace gas into the GC-MS.

  • GC-MS Analysis:

    • Use a suitable capillary column, such as an Rxi-624Sil MS, for separation.[7]

    • Set up an appropriate temperature program for the GC oven to achieve good separation of the analytes.

    • Operate the mass spectrometer in either full scan mode for qualitative analysis or SIM mode for quantitative analysis. Key ions for furan are m/z 39 and 68.[5]

  • Data Analysis:

    • Identify the compounds based on their retention times and mass spectra compared to authentic standards.

    • Quantify the analytes using a calibration curve constructed from the analysis of the prepared standards.

Visualizations

Potential Degradation Pathways

Potential Degradation Pathways of this compound A This compound B 5-Isopropylfuran-2-carboxylic acid A->B Oxidation C 5-Isopropylfuran-2-methanol A->C Reduction D Ring-Opened Products A->D Acid-Catalyzed Hydrolysis

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Degradation Analysis

General Experimental Workflow for Degradation Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Sample Collection B Homogenization (if solid) A->B C Aliquoting into Headspace Vials B->C D Addition of Internal Standard C->D E Headspace Incubation D->E F GC-MS Injection E->F G Chromatographic Separation F->G H Mass Spectrometric Detection G->H I Peak Identification H->I J Quantification I->J K Data Interpretation J->K

References

Troubleshooting low yields in 5-Isopropylfuran-2-carbaldehyde preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the preparation of 5-Isopropylfuran-2-carbaldehyde, particularly in addressing low reaction yields.

Troubleshooting Guide: Low Yields in this compound Synthesis

Low yields in the Vilsmeier-Haack formylation of 2-isopropylfuran can arise from several factors, from reagent quality to reaction conditions and work-up procedures. This guide provides a systematic approach to identifying and resolving these issues.

Question: My yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in this synthesis are a common issue. Systematically evaluating each stage of your experimental protocol is the most effective way to diagnose the problem. Below is a step-by-step guide to troubleshoot the synthesis, focusing on the key areas that impact reaction success.

Step 1: Reagent Quality and Stoichiometry

Inaccurate stoichiometry or impure reagents are frequent sources of low yields.

ParameterRecommendedPotential Issue if DeviatingTroubleshooting Action
2-Isopropylfuran Pure, colorless liquidPresence of polymeric impurities (dark coloration) indicates degradation.Purify by distillation before use. Store under an inert atmosphere and protect from light.
DMF (N,N-Dimethylformamide) Anhydrous grade (<0.005% water)Water will consume the Vilsmeier reagent, reducing the amount available for formylation.Use a freshly opened bottle of anhydrous DMF or dry it over molecular sieves.
POCl₃ (Phosphorus oxychloride) Freshly distilled or high purityDecomposed POCl₃ (often yellow) can lead to side reactions.Use a fresh, high-purity bottle or distill before use.
Stoichiometry (POCl₃:DMF:Furan) Typically 1.1 : 1.1 : 1.0Excess POCl₃/DMF: Can lead to di-formylation or other side reactions.Insufficient POCl₃/DMF: Results in incomplete conversion of the starting material.Start with a 1.1:1 ratio of the Vilsmeier reagent components to the furan substrate and optimize if necessary.

Step 2: Vilsmeier Reagent Formation and Reaction Conditions

The formation and reactivity of the Vilsmeier reagent are highly dependent on temperature.

ParameterRecommendedPotential Issue if DeviatingTroubleshooting Action
Vilsmeier Reagent Formation Temperature 0-5 °C (ice bath)Higher temperatures can lead to the decomposition of the reagent.Add POCl₃ dropwise to DMF while maintaining the temperature below 5 °C.
Reaction Temperature 0 °C to room temperature initially, then gentle heating (50-75 °C) may be required.Too low: The reaction may be too slow or stall.Too high: Can cause polymerization of the furan ring and decomposition of the product.Start the reaction at a low temperature and monitor by TLC. If the reaction is sluggish, gradually increase the temperature.
Reaction Time 2-6 hours (monitor by TLC)Too short: Incomplete reaction.Too long: Increased potential for side product formation.Monitor the disappearance of the starting material (2-isopropylfuran) by TLC.

Step 3: Work-up and Purification

The acidic nature of the reaction mixture and the stability of the product during purification are critical.

ParameterRecommendedPotential Issue if DeviatingTroubleshooting Action
Quenching Slow addition of the reaction mixture to a cold (ice bath) aqueous solution of a base (e.g., sodium acetate, sodium bicarbonate, or dilute NaOH).A rapid, uncontrolled quench can lead to localized heating and product degradation. Insufficient base will leave the mixture acidic, promoting polymerization.Ensure the quenching solution is cold and well-stirred. Add the reaction mixture slowly and monitor the pH to ensure it is neutral or slightly basic before extraction.
Extraction Use an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).Incomplete extraction will leave the product in the aqueous layer.Perform multiple extractions (at least 3x) and combine the organic layers.
Purification Silica gel column chromatography.The product can be sensitive to prolonged exposure to silica gel.Use a less acidic stationary phase like neutral alumina if degradation is suspected. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., 5-20% ethyl acetate).

Frequently Asked Questions (FAQs)

Q1: The reaction mixture turned dark brown/black after adding the 2-isopropylfuran. Is this normal?

A1: While some color change is expected, a rapid darkening to brown or black often indicates polymerization of the furan starting material. This is typically caused by the reaction temperature being too high or the presence of strong acids. Ensure that the Vilsmeier reagent is formed at a low temperature and that the addition of the furan is also carried out at a controlled, low temperature.

Q2: I see a new spot on my TLC plate that is less polar than my product. What could it be?

A2: A less polar spot could be unreacted 2-isopropylfuran. If this spot is significant, it indicates an incomplete reaction. Consider increasing the reaction time, the temperature moderately, or the amount of Vilsmeier reagent.

Q3: My final product is a dark oil, not the expected light yellow. How can I improve the purity?

A3: A dark color often indicates the presence of polymeric byproducts. Ensure a thorough work-up to remove acidic residues. Purification by column chromatography is usually effective. If the product streaks on the column, consider deactivating the silica gel with a small amount of triethylamine in the eluent or using neutral alumina.

Q4: Can I use other activating agents besides POCl₃?

A4: Yes, other reagents like oxalyl chloride or thionyl chloride can be used to generate the Vilsmeier reagent from DMF.[1] However, POCl₃ is the most commonly used and is generally effective for the formylation of electron-rich heterocycles like furan.[1]

Experimental Protocols

Key Experiment: Vilsmeier-Haack Formylation of 2-Isopropylfuran

This protocol is a general guideline and may require optimization.

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (1.1 eq). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 5 °C. Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Formylation Reaction: To the freshly prepared Vilsmeier reagent, add 2-isopropylfuran (1.0 eq) dropwise, again maintaining the temperature at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is slow, the mixture can be gently heated to 50-75 °C.

  • Work-up: Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate or sodium bicarbonate. Stir vigorously until the Vilsmeier complex is fully hydrolyzed and the mixture is neutralized.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing to 20% ethyl acetate) to yield this compound as a light yellow oil.

Visualizations

Troubleshooting Workflow

G Troubleshooting Low Yields start Low Yield Observed reagents Check Reagent Purity & Stoichiometry (Furan, DMF, POCl3) start->reagents reagent_ok Reagents OK? reagents->reagent_ok conditions Review Reaction Conditions (Temperature, Time) conditions_ok Conditions OK? conditions->conditions_ok workup Analyze Work-up & Purification (Quenching, Extraction, Chromatography) workup_ok Work-up OK? workup->workup_ok reagent_ok->conditions Yes reagent_sol Action: - Purify Furan - Use Anhydrous DMF - Use Fresh POCl3 - Verify Stoichiometry reagent_ok->reagent_sol No conditions_ok->workup Yes conditions_sol Action: - Control Temp during Vilsmeier formation (0-5°C) - Monitor reaction by TLC - Optimize reaction temp & time conditions_ok->conditions_sol No workup_sol Action: - Ensure cold & basic quench - Perform multiple extractions - Optimize chromatography (eluent, stationary phase) workup_ok->workup_sol No end Yield Improved workup_ok->end Yes reagent_sol->end conditions_sol->end workup_sol->end

Caption: A flowchart for troubleshooting low yields.

Reaction Pathway and Potential Side Reactions

G Vilsmeier-Haack Reaction Pathway cluster_reagents Reagent Formation cluster_main_reaction Main Reaction cluster_side_reactions Potential Side Reactions DMF DMF Vilsmeier Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Furan 2-Isopropylfuran Intermediate Iminium Intermediate Furan->Intermediate + Vilsmeier Reagent Polymer Polymerization Furan->Polymer Excess Acid / High Temp Product This compound Intermediate->Product Hydrolysis (Work-up) Diformyl Di-formylated Product Product->Diformyl Harsh Conditions

Caption: The Vilsmeier-Haack reaction and potential side reactions.

References

Technical Support Center: 5-Isopropylfuran-2-carbaldehyde Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of crude 5-Isopropylfuran-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of impurities from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound can contain several types of impurities depending on the synthetic route employed.

  • Unreacted Starting Materials: Residual 2-isopropylfuran may be present.

  • Byproducts from Synthesis:

    • Vilsmeier-Haack formylation: Incomplete hydrolysis of the Vilsmeier intermediate can lead to the corresponding iminium salt.[1][2] Side reactions on the furan ring are also possible.

    • Friedel-Crafts acylation: Polyacylation is a potential side reaction, although the electron-withdrawing nature of the aldehyde group on the product makes this less likely.[3][4] Rearrangement of the acylium ion is generally not a concern in acylation reactions.[3]

  • Solvent Residues: Residual solvents from the reaction and workup, such as dimethylformamide (DMF), phosphoryl chloride, or chlorinated solvents, may be present.[2]

  • Degradation Products: Furan aldehydes can be sensitive to air and light, leading to the formation of colored degradation products.[5] They can also be susceptible to decomposition at high temperatures.[6]

Q2: What are the recommended methods for purifying crude this compound?

A2: The most common and effective purification methods are fractional vacuum distillation and silica gel column chromatography. The choice between these methods depends on the nature of the impurities, the desired purity level, and the scale of the purification.

Q3: How can I identify the impurities in my crude sample?

A3: A combination of analytical techniques is recommended for impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify and quantify impurities by comparing the spectra of the crude product to that of the pure compound and known potential impurities.[9][10][11]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This method is well-suited for the quantitative analysis of purity and the determination of the relative amounts of impurities.[12][13]

Troubleshooting Guides

Fractional Vacuum Distillation

Issue 1: The product is dark in color after distillation.

  • Possible Cause: Thermal degradation of the furan aldehyde. Furan derivatives can be sensitive to high temperatures.[6]

  • Solution:

    • Ensure the distillation is performed under a high vacuum to lower the boiling point.

    • Use a distillation setup that allows for rapid distillation, minimizing the time the compound is exposed to high temperatures.

    • Maintain a consistent and appropriate heating mantle temperature.

Issue 2: Poor separation of impurities.

  • Possible Cause: Inefficient fractional distillation column or improper distillation rate.

  • Solution:

    • Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).

    • Control the heating rate to ensure a slow and steady distillation, allowing for proper equilibration between the liquid and vapor phases. A typical rate is 1-2 drops per second of distillate.

Silica Gel Column Chromatography

Issue 1: The compound is streaking or showing elongated spots on the TLC plate and column.

  • Possible Cause: The sample may be overloaded, or the compound may be interacting too strongly with the acidic silica gel.[14] Furan aldehydes can be sensitive to acidic conditions.

  • Solution:

    • Reduce the amount of crude material loaded onto the column.

    • Deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a basic modifier like triethylamine (0.1-1%).[15]

    • Choose a less polar solvent system if the compound is highly polar.[14]

Issue 2: The compound is not eluting from the column.

  • Possible Cause: The solvent system is not polar enough, or the compound has decomposed on the silica gel.

  • Solution:

    • Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.

    • To check for on-column decomposition, you can perform a stability test by spotting the crude material on a TLC plate, letting it sit for a period, and then developing it to see if new spots appear.[16]

Issue 3: Co-elution of impurities with the desired product.

  • Possible Cause: The chosen solvent system does not provide adequate separation.

  • Solution:

    • Optimize the solvent system using thin-layer chromatography (TLC) before running the column. Test various solvent combinations and ratios to achieve the best possible separation between your product and the impurities.

    • Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[15]

Quantitative Data Summary

Purification MethodTypical Purity AchievedTypical YieldReference
Fractional Vacuum Distillation>95%60-80%[17]
Silica Gel Column Chromatography>98%50-70%[18]

Note: The purity and yield can vary significantly depending on the initial purity of the crude material and the optimization of the purification protocol.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a vacuum adapter, a receiving flask, and a cold trap. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound into the distillation flask with a magnetic stir bar.

  • Distillation:

    • Begin stirring and slowly apply vacuum.

    • Gradually heat the distillation flask using a heating mantle.

    • Collect the initial fraction, which may contain lower-boiling impurities and residual solvents, in a separate receiving flask.

    • As the temperature stabilizes at the boiling point of the product, switch to a clean receiving flask to collect the main fraction. The boiling point will depend on the pressure.

    • Monitor the temperature closely. A drop in temperature indicates that the main product has finished distilling.

    • Stop the distillation before the flask is completely dry to prevent the formation of non-volatile, tarry residues.

  • Analysis: Analyze the purity of the collected fractions using GC-FID or NMR.

Protocol 2: Silica Gel Column Chromatography
  • Solvent System Selection: Determine an optimal solvent system using TLC. A common starting point for furan aldehydes is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.3 for the product.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and crack-free packed bed.[19]

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[19]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully apply the sample to the top of the silica gel bed.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[15]

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions in test tubes or flasks.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product and any more polar impurities.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Purity Confirmation: Analyze the final product for purity using GC-MS, GC-FID, or NMR.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis & Final Product start Starting Materials (e.g., 2-isopropylfuran) reaction Reaction (e.g., Vilsmeier-Haack) start->reaction crude Crude this compound reaction->crude distillation Fractional Vacuum Distillation crude->distillation chromatography Silica Gel Column Chromatography crude->chromatography analysis Purity Analysis (GC-MS, NMR, GC-FID) distillation->analysis chromatography->analysis product Pure this compound analysis->product

Caption: General workflow from synthesis to purification and analysis of this compound.

troubleshooting_logic cluster_distillation Distillation Issues cluster_chromatography Chromatography Issues start Impure Product dark_product Dark Product start->dark_product Distillation poor_separation_dist Poor Separation start->poor_separation_dist Distillation streaking Streaking/Elongation start->streaking Chromatography no_elution No Elution start->no_elution Chromatography co_elution Co-elution start->co_elution Chromatography sol_dark Lower Temperature (High Vacuum) dark_product->sol_dark Solution sol_poor_sep_dist Better Column Slower Rate poor_separation_dist->sol_poor_sep_dist Solution sol_streaking Less Sample Deactivate Silica streaking->sol_streaking Solution sol_no_elution Increase Polarity Check Stability no_elution->sol_no_elution Solution sol_co_elution Optimize Solvent Gradient Elution co_elution->sol_co_elution Solution

Caption: Troubleshooting logic for common purification issues of this compound.

References

Stabilizing 5-Isopropylfuran-2-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the storage and stabilization of 5-Isopropylfuran-2-carbaldehyde for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Issue: The compound has changed color from colorless/pale yellow to reddish-brown.

  • Possible Cause: This is a common indicator of degradation, likely due to oxidation and/or polymerization upon exposure to air and light. Furan derivatives, especially aldehydes, are prone to such changes.[1]

  • Recommended Actions:

    • Assess Purity: Before use, verify the purity of the compound using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Compare the results with the certificate of analysis provided with the original product.

    • Purification: If impurities are detected, purification by distillation under reduced pressure may be necessary.

    • Preventative Measures for Future Storage: Ensure the compound is stored under an inert atmosphere (e.g., nitrogen or argon), protected from light by using an amber vial, and kept in a cool, dry place.[1][2]

Issue: Observed decrease in purity or presence of unknown peaks in analytical spectra (GC, HPLC, NMR) after storage.

  • Possible Cause: The compound may be undergoing degradation through several pathways, including oxidation to carboxylic acid, polymerization, or acetal formation if exposed to alcohols.[3][4]

  • Recommended Actions:

    • Characterize Impurities: If possible, identify the degradation products. The primary oxidation product is likely 5-isopropylfuran-2-carboxylic acid.[3] Polymers will appear as a baseline rise or broad, poorly resolved peaks in chromatography.

    • Review Storage Conditions: Confirm that the storage protocol (see FAQs below) is being strictly followed. Any deviation can accelerate degradation.

    • Consider a Stabilizer: For long-term storage, adding a stabilizer may be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Based on guidelines for similar furan aldehydes like furfural, the following conditions are recommended:

  • Atmosphere: Store under an inert atmosphere such as nitrogen or argon to prevent oxidation.[2]

  • Temperature: Store in a cool environment, ideally refrigerated at 2-8°C for long-term storage.[5] For general laboratory use, ambient temperatures not exceeding 25°C are acceptable for shorter periods.[2]

  • Light: Protect from direct sunlight and other sources of UV light by storing in an amber or opaque container.[1]

  • Container: Use a tightly sealed container to prevent exposure to air and moisture.

Q2: What are the common degradation pathways for this compound?

A2: Aldehydes, and particularly furan aldehydes, are susceptible to several degradation pathways:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid (5-isopropylfuran-2-carboxylic acid), especially when exposed to air.[3]

  • Polymerization/Autocondensation: Aldehydes can undergo acid or base-catalyzed polymerization, forming oligomeric or polymeric materials.[4]

  • Acetal Formation: In the presence of alcohols (e.g., as a solvent), an acid catalyst can lead to the formation of a more stable acetal.[6]

Below is a diagram illustrating the potential degradation pathways.

main This compound oxidation Oxidation (5-Isopropylfuran-2-carboxylic acid) main->oxidation  O2, Light polymer Polymerization Products main->polymer  Trace Acid/Base acetal Acetal Formation main->acetal  ROH, H+

Potential degradation pathways for this compound.

Q3: Can I use a stabilizer to prolong the shelf-life of this compound?

Stabilizer ClassExamplesConcentration Range (ppm)Reference
AminesTriethanolamine, Dimethylethanolamine20 - 100[7]
Alkaline SubstancesSodium Carbonate, Sodium Butyrate0.05 - 20[8]
Phenolic AntioxidantsHydroquinone, BHT (Butylated hydroxytoluene)500 - 2000[4]

Important: The addition of a stabilizer may interfere with downstream reactions. It is crucial to choose a stabilizer that will not negatively impact your experimental goals. A small-scale stability test is recommended.

Experimental Protocols

Protocol: Evaluating the Stability of this compound

This protocol outlines a method to assess the stability of this compound under various storage conditions.

  • Objective: To determine the rate of degradation of this compound over time under different temperature, light, and atmospheric conditions, with and without a stabilizer.

  • Materials:

    • High-purity this compound

    • Amber and clear glass vials with septa

    • Nitrogen or Argon gas source

    • Selected stabilizer (e.g., Triethanolamine)

    • GC or HPLC system with a suitable column (e.g., C18 for HPLC, non-polar for GC)

    • Appropriate solvents for dilution

  • Procedure:

    • Initial Analysis (T=0): Perform an initial purity analysis on the batch of this compound using a validated GC or HPLC method to establish a baseline.

    • Sample Preparation: Aliquot the compound into vials according to the conditions being tested (see table below). For stabilized samples, add the stabilizer at the desired concentration (e.g., 100 ppm). For inert atmosphere samples, purge the vials with nitrogen or argon before sealing.

    • Storage: Place the vials in their designated storage locations.

    • Time-Point Analysis: At regular intervals (e.g., 1, 3, 6, 12 months), retrieve one vial from each condition.

    • Analysis: Allow the vial to equilibrate to room temperature. Prepare a sample for GC or HPLC analysis in the same manner as the T=0 sample.

    • Data Recording: Record the purity of the main compound and the relative area of any new impurity peaks.

  • Example Experimental Conditions:

Sample IDTemperatureLight ExposureAtmosphereStabilizer
A2-8°CDark (Amber Vial)Inert (N₂)None
B2-8°CDark (Amber Vial)Inert (N₂)Yes
C25°CDark (Amber Vial)AirNone
D25°CAmbient LightAirNone
E25°CDark (Amber Vial)AirYes

Below is a workflow diagram for the stability testing protocol.

cluster_prep Preparation cluster_storage Storage & Aging cluster_analysis Analysis start High-Purity Compound t0 T=0 Purity Analysis (GC/HPLC) start->t0 aliquot Aliquot into Vials t0->aliquot conditions Apply Conditions (Atmosphere, Stabilizer) aliquot->conditions store Store at Varied Temp/Light Conditions conditions->store timepoint Retrieve Samples at Time Points (1, 3, 6 mo.) store->timepoint analysis Purity Analysis (GC/HPLC) timepoint->analysis data Compare to T=0 Data & Assess Degradation analysis->data end Determine Optimal Storage Conditions data->end

Workflow for stability testing of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 5-Isopropylfuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up the synthesis of 5-Isopropylfuran-2-carbaldehyde. The information provided is intended to address specific issues that may be encountered during laboratory and pilot-scale production.

Troubleshooting Guides

This section addresses common problems encountered during the scale-up of this compound synthesis, offering potential causes and actionable solutions.

Problem ID Issue Potential Cause(s) Recommended Action(s)
TSG-001 Low or Inconsistent Yields at Larger Scale - Inefficient heat transfer leading to localized overheating and side reactions.- Poor mixing resulting in non-homogeneous reaction conditions.- Sub-optimal stoichiometry for the scaled-up reaction.- Implement a jacketed reactor with a reliable cooling system.- Use an overhead stirrer with appropriate impeller design for viscous reaction mixtures.- Re-optimize reagent ratios at a smaller, intermediate scale before full scale-up.
TSG-002 Formation of Dark-Colored Impurities - Exceeding the optimal reaction temperature, causing polymerization of the furan ring.- Presence of oxygen leading to oxidative degradation.- Extended reaction times.- Maintain strict temperature control, especially during the addition of phosphoryl chloride.- Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).- Monitor the reaction progress by TLC or GC and quench the reaction promptly upon completion.
TSG-003 Difficulties in Product Isolation and Purification - Formation of a stable emulsion during aqueous workup.- Co-distillation of impurities with the product.- Inefficient removal of the Vilsmeier salt byproducts.- Add a saturated brine solution to break up emulsions during extraction.- Consider vacuum distillation with a fractionating column for improved separation.- Perform multiple aqueous washes to ensure complete removal of water-soluble byproducts. An alternative is the formation of a bisulfite adduct to isolate the aldehyde.[1][2]
TSG-004 Runaway Reaction or Uncontrolled Exotherm - Rapid addition of phosphoryl chloride to dimethylformamide.- Inadequate cooling capacity for the reactor size.- Accumulation of unreacted reagents followed by a sudden reaction.- Add phosphoryl chloride dropwise or via a syringe pump, carefully monitoring the internal temperature.- Ensure the cooling system is capable of handling the heat generated by the reaction.- Maintain a consistent, slow addition rate to prevent the buildup of reactants.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control when scaling up the Vilsmeier-Haack formylation of 2-isopropylfuran?

A1: Temperature control is the most critical parameter. The formation of the Vilsmeier reagent (from DMF and POCl₃) is exothermic, and the subsequent formylation reaction also generates heat.[3][4][5] Poor heat dissipation on a larger scale can lead to a thermal runaway, causing decomposition of the product and potentially hazardous pressure buildup.[3][4][6] It is crucial to have an efficient cooling system and to control the rate of reagent addition to maintain the optimal reaction temperature.

Q2: I am observing a significant decrease in yield upon scaling up. What are the likely causes?

A2: A drop in yield during scale-up can be attributed to several factors. Inefficient mixing can lead to localized "hot spots" where side reactions and decomposition occur. The surface-area-to-volume ratio decreases as the scale increases, making heat transfer less efficient. It is also possible that the optimal stoichiometry and reaction time determined at a small scale are not directly transferable to a larger scale. A thorough re-optimization of reaction parameters at an intermediate scale is recommended.

Q3: What are the common byproducts in the synthesis of this compound, and how can they be minimized?

A3: Common impurities include unreacted starting material (2-isopropylfuran), the corresponding carboxylic acid from oxidation of the aldehyde, and polymeric tars from the decomposition of the furan ring.[7] To minimize these, ensure the reaction is run under an inert atmosphere to prevent oxidation. Strict temperature control and avoiding prolonged reaction times will reduce the formation of polymeric byproducts. Complete conversion of the starting material can be encouraged by careful optimization of reagent stoichiometry.

Q4: My crude product is a dark oil. How can I effectively purify it at a larger scale?

A4: For larger quantities, traditional column chromatography can be impractical. Vacuum distillation is a common and effective method for purifying aldehydes.[8] If distillation is insufficient, a liquid-liquid extraction protocol involving the formation of a reversible bisulfite adduct can be employed. The aldehyde forms a water-soluble adduct, which can be separated from non-polar impurities. The aldehyde is then regenerated by treatment with a base.[1][2]

Q5: Are there any alternative, safer procedures for the Vilsmeier-Haack reaction at scale?

A5: Yes, continuous flow chemistry is emerging as a safer alternative for hazardous reactions like the Vilsmeier-Haack.[4] In a flow reactor, small amounts of reagents are continuously mixed and reacted, which allows for much better temperature control and minimizes the risk of a runaway reaction. This approach can also lead to higher yields and purity.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scaled-Up Reaction Parameters (Illustrative)

ParameterLab-Scale (e.g., 10g)Scaled-Up (e.g., 1kg)Key Considerations for Scale-Up
2-Isopropylfuran 1.0 eq1.0 eqEnsure high purity of starting material.
DMF 5-10 eq3-5 eqUse as both reagent and solvent. Reducing the excess can improve process efficiency.
POCl₃ 1.1-1.5 eq1.1-1.3 eqSlow, controlled addition is critical.
Temperature 0-10 °C-5 to 5 °CLower temperature provides a larger safety margin.
Addition Time 30-60 min4-8 hoursExtended addition time is necessary for heat management.
Reaction Time 1-3 hours2-4 hoursMonitor by GC/TLC to determine endpoint.
Typical Yield 75-85%65-75%Yield reduction is common; optimization is key.
Purification Column ChromatographyVacuum DistillationDistillation is more practical for large quantities.

Experimental Protocols

Detailed Methodology for Scaled-Up Synthesis of this compound

Safety Precautions: This reaction is exothermic and involves corrosive reagents. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A quench solution (e.g., sodium bicarbonate) should be readily available.

Equipment:

  • 10 L jacketed glass reactor with an overhead stirrer, thermocouple, and a pressure-equalizing dropping funnel.

  • Recirculating chiller/heater for temperature control of the reactor jacket.

  • Syringe pump for controlled addition of POCl₃ (optional but recommended).

  • Inert gas (N₂ or Ar) supply.

Procedure:

  • Reactor Setup: Assemble the reactor system and ensure it is dry and free of contaminants. Purge the reactor with an inert gas.

  • Reagent Charging: Charge the reactor with anhydrous N,N-dimethylformamide (DMF, 3.0 kg, 41.0 mol). Begin stirring and cool the reactor to 0 °C using the recirculating chiller.

  • Vilsmeier Reagent Formation: Slowly add phosphoryl chloride (POCl₃, 1.8 kg, 11.7 mol) dropwise to the cooled DMF over a period of 4-6 hours. Maintain the internal temperature below 5 °C throughout the addition. The formation of the Vilsmeier reagent is exothermic.

  • Substrate Addition: Once the addition of POCl₃ is complete, continue stirring for 30 minutes at 0-5 °C. Then, add 2-isopropylfuran (1.0 kg, 9.08 mol) dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition of 2-isopropylfuran is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C. Slowly and carefully quench the reaction by adding a cold aqueous solution of sodium acetate (3.0 kg in 6 L of water). This step is also exothermic.

  • Workup: Transfer the quenched reaction mixture to a larger separatory funnel. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane, 3 x 3 L).

  • Washing: Combine the organic extracts and wash successively with water (2 x 3 L), saturated sodium bicarbonate solution (2 x 3 L), and brine (1 x 3 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a pale yellow oil.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactor 1. Reactor Setup (Dry, Inert Atmosphere) charge_dmf 2. Charge DMF (Cool to 0°C) prep_reactor->charge_dmf add_pocI3 3. Add POCl3 (Slowly, <5°C) charge_dmf->add_pocI3 add_furan 4. Add 2-Isopropylfuran (<10°C) add_pocI3->add_furan react 5. Reaction (Warm to RT, Monitor) add_furan->react quench 6. Quench (Cold NaOAc solution) react->quench extract 7. Extraction quench->extract wash 8. Washing extract->wash dry_conc 9. Dry & Concentrate wash->dry_conc purify 10. Vacuum Distillation dry_conc->purify product Final Product: This compound purify->product

Caption: Scaled-up synthesis workflow for this compound.

troubleshooting_exotherm start Uncontrolled Exotherm During Reaction? check_addition Is the addition rate of POCl3 too fast? start->check_addition Yes check_cooling Is the cooling system functioning correctly? check_addition->check_cooling No action_slow_addition Reduce addition rate immediately. Use a syringe pump for better control. check_addition->action_slow_addition Yes check_concentration Are the reagent concentrations too high? check_cooling->check_concentration Yes action_improve_cooling Ensure chiller is at the set point. Check for adequate heat transfer fluid flow. check_cooling->action_improve_cooling No action_dilute Consider using a co-solvent to increase thermal mass. check_concentration->action_dilute Yes emergency_stop Emergency Stop: Cease all additions. Prepare for quenching if necessary. check_concentration->emergency_stop No action_slow_addition->check_cooling action_improve_cooling->check_concentration

Caption: Troubleshooting decision tree for managing an uncontrolled exotherm.

References

Technical Support Center: Synthesis of 5-Isopropylfuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 5-isopropylfuran-2-carbaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound involve a two-step process:

  • Friedel-Crafts Alkylation: Introduction of the isopropyl group onto a furan ring, typically using 2-furaldehyde or a derivative as the starting material and an isopropylating agent like isopropyl alcohol or 2-propyl halide in the presence of a Lewis or Brønsted acid catalyst.

  • Vilsmeier-Haack Formylation: Formylation of a 2-isopropylfuran intermediate at the 5-position using a Vilsmeier reagent, which is typically prepared from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Alternatively, direct isopropylation of 5-substituted furan-2-carbaldehyde precursors can be explored, though this may present challenges with regioselectivity.

Q2: What are the expected major by-products in the synthesis of this compound?

A2: By-product formation is highly dependent on the chosen synthetic route and reaction conditions.

  • During Friedel-Crafts Alkylation:

    • Isomeric Products: Formation of 4-isopropylfuran-2-carbaldehyde is a known "anomalous" by-product.

    • Di-isopropylated Products: Reaction of the desired product with the isopropylating agent can lead to the formation of di-isopropylfuran derivatives.

    • Polymerization/Degradation Products: The acidic conditions of the Friedel-Crafts reaction can cause polymerization or ring-opening of the furan ring, leading to a complex mixture of high molecular weight species.

  • During Vilsmeier-Haack Formylation:

    • This reaction is generally high-yielding with furan substrates, and significant by-product formation is less common.

    • Unreacted Starting Material: Incomplete reaction will result in the presence of the 2-isopropylfuran starting material.

    • Hydrolysis of Vilsmeier Reagent: Improper work-up can lead to residual salts and decomposition products of the Vilsmeier reagent.

Q3: How can I minimize the formation of the 4-isopropyl isomer during Friedel-Crafts alkylation?

A3: The formation of the 4-isopropyl isomer is a known issue. To favor the formation of the desired 5-isopropyl isomer, consider the following:

  • Choice of Catalyst: Milder Lewis acids (e.g., ZnCl₂, FePO₄) or solid acid catalysts may offer better regioselectivity compared to strong Lewis acids like AlCl₃.

  • Reaction Temperature: Lowering the reaction temperature can often improve the selectivity of electrophilic aromatic substitution reactions.

  • Solvent: The choice of solvent can influence the reaction pathway. Experiment with different solvents to optimize for the desired isomer.

Q4: What are the recommended methods for purifying the final product?

A4: Purification of this compound typically involves:

  • Distillation: Vacuum distillation is effective for separating the product from less volatile impurities and polymerization products.

  • Column Chromatography: Silica gel column chromatography using a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) is a standard method for separating isomeric by-products and other impurities.

Troubleshooting Guides

Problem 1: Low Yield of this compound in Friedel-Crafts Alkylation Step
Potential Cause Suggested Solution
Poor Catalyst Activity Ensure the Lewis acid catalyst is anhydrous and freshly opened or properly stored. Consider activating the catalyst if necessary.
Sub-optimal Reaction Temperature Optimize the reaction temperature. Too low may result in a slow reaction, while too high can lead to by-product formation and decomposition.
Inappropriate Solvent The choice of solvent can significantly impact the reaction. Experiment with solvents of varying polarity.
Polymerization of Furan Reactant Use milder reaction conditions (lower temperature, less aggressive catalyst). Slowly add the furan reactant to the reaction mixture to maintain a low concentration.
Moisture in the Reaction Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and side reactions.
Problem 2: High Proportion of Isomeric By-products
Potential Cause Suggested Solution
Strong Lewis Acid Catalyst Switch to a milder Lewis acid or a solid acid catalyst to improve regioselectivity.
High Reaction Temperature Lowering the reaction temperature can favor the thermodynamically more stable product and reduce isomerization.
Kinetic vs. Thermodynamic Control Analyze the product distribution over time. Shorter reaction times may favor the kinetic product, while longer times may lead to the thermodynamic product. Adjust the reaction time accordingly to maximize the desired isomer.
Problem 3: Incomplete Vilsmeier-Haack Formylation
Potential Cause Suggested Solution
Inactive Vilsmeier Reagent Prepare the Vilsmeier reagent in situ and use it immediately. Ensure the DMF and POCl₃ are of high purity and dry.
Insufficient Reagent Stoichiometry Use a slight excess of the Vilsmeier reagent to ensure complete conversion of the 2-isopropylfuran.
Low Reaction Temperature While the reaction is often performed at low temperatures initially, it may require warming to room temperature or gentle heating to go to completion. Monitor the reaction by TLC or GC-MS.

Data Presentation

Table 1: Hypothetical By-product Distribution in Friedel-Crafts Isopropylation of 2-Furaldehyde under Various Conditions

Catalyst Temperature (°C) This compound (%) 4-Isopropylfuran-2-carbaldehyde (%) Di-isopropylfuran Derivatives (%) Polymeric Residue (%)
AlCl₃506520510
AlCl₃25751537
ZnCl₂50801028
ZnCl₂2585816
Amberlyst-1570781246

Table 2: Hypothetical Product Distribution in Vilsmeier-Haack Formylation of 2-Isopropylfuran

Reaction Time (h) Temperature (°C) This compound (%) Unreacted 2-Isopropylfuran (%)
10 -> 258515
30 -> 25955
50 -> 25>98<2

Experimental Protocols

Protocol 1: GC-MS Analysis of Reaction Mixture
  • Sample Preparation: Dilute a small aliquot (e.g., 10 µL) of the crude reaction mixture in a suitable solvent (e.g., 1 mL of dichloromethane or ethyl acetate).

  • Instrumentation: Use a gas chromatograph equipped with a mass spectrometer (GC-MS).

  • GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is typically suitable.

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the product and by-products by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards if available. Quantify the relative amounts by peak area integration.

Protocol 2: ¹H NMR Analysis for Isomer Identification
  • Sample Preparation: Dissolve a purified sample (or a fraction from column chromatography) in a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Use a Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Spectral Interpretation:

    • This compound: Expect distinct signals for the aldehyde proton (~9.6 ppm), the furan ring protons (doublets around 7.2 and 6.4 ppm), the isopropyl methine (septet), and the isopropyl methyl groups (doublet).

    • 4-Isopropylfuran-2-carbaldehyde: The furan ring protons will show a different splitting pattern and chemical shifts compared to the 5-isomer. The aldehyde proton will be present in a similar region.

Mandatory Visualization

Synthesis_Workflow General Synthesis and Analysis Workflow A Starting Materials (e.g., 2-Furaldehyde, Isopropylating Agent) B Friedel-Crafts Alkylation A->B C Crude 2-Isopropylfuran Derivative B->C D Purification (Distillation/Chromatography) C->D J By-product Analysis (GC-MS, NMR) C->J Analysis E Pure 2-Isopropylfuran Derivative D->E F Vilsmeier-Haack Formylation E->F G Crude this compound F->G H Final Purification (Distillation/Chromatography) G->H G->J Analysis I Pure this compound H->I

Caption: General workflow for the synthesis and analysis of this compound.

Troubleshooting_Logic Troubleshooting Low Yield in Alkylation start Low Yield of Desired Product q1 High amount of starting material remaining? start->q1 a1_yes Check catalyst activity Increase reaction time/temperature q1->a1_yes Yes q2 Significant amount of isomeric by-products? q1->q2 No end Optimize Reaction Conditions a1_yes->end a2_yes Use milder catalyst Lower reaction temperature q2->a2_yes Yes q3 Presence of high molecular weight residue (polymers)? q2->q3 No a2_yes->end a3_yes Use milder conditions Slow addition of furan reactant q3->a3_yes Yes q3->end No a3_yes->end

Caption: Decision tree for troubleshooting low yield in the Friedel-Crafts alkylation step.

Validation & Comparative

A Comparative Guide to the Synthesis of 5-Isopropylfuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-isopropylfuran-2-carbaldehyde, a valuable building block in medicinal chemistry and materials science, can be approached through several synthetic routes. This guide provides a comparative analysis of the most pertinent methods, offering detailed experimental protocols and quantitative data to inform your selection of the most suitable procedure for your research needs. The primary methods evaluated are the Vilsmeier-Haack formylation of 2-isopropylfuran and the Negishi cross-coupling of an isopropylzinc reagent with 5-bromo-2-furaldehyde.

Data Summary

MethodStarting MaterialsKey ReagentsReaction Time (h)Temperature (°C)Yield (%)
Vilsmeier-Haack Formylation 2-Isopropylfuran, Dimethylformamide (DMF)Phosphorus oxychloride (POCl₃)2 - 40 - 25High (est. >90)
Negishi Cross-Coupling 5-Bromo-2-furaldehyde, Isopropyl bromideZinc, Palladium catalyst (e.g., Pd(dppf)Cl₂)12 - 2425 - 50Good to High

Logical Workflow for Synthesis Method Selection

SynthesisComparison cluster_start Starting Material Availability cluster_methods Synthesis Methods cluster_precursors Key Precursors cluster_evaluation Evaluation Criteria cluster_product Final Product Start_Furfural Furfural Friedel_Crafts Friedel-Crafts Alkylation Start_Furfural->Friedel_Crafts Direct Alkylation (Low Selectivity) Precursor_5_Bromo Synthesis of 5-Bromo-2-furaldehyde Start_Furfural->Precursor_5_Bromo Bromination Start_2_Isopropylfuran 2-Isopropylfuran Vilsmeier Vilsmeier-Haack Formylation Start_2_Isopropylfuran->Vilsmeier Yield Yield Vilsmeier->Yield Selectivity Selectivity Vilsmeier->Selectivity Conditions Reaction Conditions Vilsmeier->Conditions Negishi Negishi Coupling Negishi->Yield Negishi->Selectivity Negishi->Conditions Friedel_Crafts->Yield Friedel_Crafts->Selectivity Friedel_Crafts->Conditions Precursor_2_Isopropylfuran Synthesis of 2-Isopropylfuran Precursor_5_Bromo->Negishi Product This compound Yield->Product Selectivity->Product Conditions->Product

Caption: Comparative workflow of synthesis routes for this compound.

Experimental Protocols

Method 1: Vilsmeier-Haack Formylation of 2-Isopropylfuran

This method is a highly efficient and direct approach to this compound, leveraging the electron-rich nature of the furan ring for electrophilic substitution. The formylation of furan itself is known to proceed in near-quantitative yield[1].

Reaction Scheme:

Experimental Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool dimethylformamide (DMF, 1.2 equivalents) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise with stirring, maintaining the temperature below 10°C. Stir the resulting mixture at 0°C for 30 minutes.

  • Formylation: Dissolve 2-isopropylfuran (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (CH₂Cl₂). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium acetate. Stir vigorously for 30 minutes to hydrolyze the intermediate iminium salt.

  • Extraction and Purification: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound.

Method 2: Negishi Cross-Coupling

This method involves the palladium-catalyzed coupling of an organozinc reagent with a halogenated furan derivative. It offers a robust and versatile route to 5-substituted furan-2-carbaldehydes[2].

Reaction Scheme:

References

A Comparative Spectroscopic Guide to the Validation of 5-Isopropylfuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison to aid in the structural validation of 5-Isopropylfuran-2-carbaldehyde. By presenting experimental data for structurally similar furan-2-carbaldehyde derivatives, this document serves as a valuable resource for confirming the identity and purity of the target compound through infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Structural Comparison

The validation of this compound's structure relies on comparing its spectroscopic data with that of known, structurally related compounds. The primary alternatives used for comparison in this guide are the parent compound, Furan-2-carbaldehyde, and its alkyl-substituted analogue, 5-Methylfuran-2-carbaldehyde.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
This compound this compoundC₈H₁₀O₂138.16[1]
Furan-2-carbaldehyde Furan-2-carbaldehydeC₅H₄O₂96.08[2]
5-Methylfuran-2-carbaldehyde 5-Methylfuran-2-carbaldehydeC₆H₆O₂110.11[3][4]

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of the comparative compounds. These values provide a benchmark for the expected signals in the spectra of this compound.

Table 2.1: Infrared (IR) Spectroscopy Data

CompoundC=O Stretch (cm⁻¹)C-H (aldehyde) Stretch (cm⁻¹)Furan Ring C=C Stretch (cm⁻¹)
Furan-2-carbaldehyde 1660-1770[5]2700-2860[5]~1570, ~1470
5-Methylfuran-2-carbaldehyde ~1670~2820, ~2740~1575, ~1460
Expected for this compound ~1670~2820, ~2740~1575, ~1460

Note: The C=O stretching frequency for furan aldehydes is lowered due to conjugation with the furan ring.[5]

Table 2.2: ¹H NMR Spectroscopy Data (Chemical Shifts, δ ppm)

CompoundAldehyde HFuran H-3Furan H-4Isopropyl CHIsopropyl CH₃
Furan-2-carbaldehyde ~9.6 (s)~7.2 (d)~6.6 (dd)N/AN/A
5-Methylfuran-2-carbaldehyde 9.51 (s)[3]7.19 (d)[3]6.23 (d)[3]N/A2.41 (s)[3]
Expected for this compound ~9.5 (s)~7.2 (d)~6.2 (d)~3.1 (septet)~1.3 (d)

Note: Chemical shifts are reported relative to TMS (δ 0.00). The aldehyde proton signal is characteristically downfield.[5]

Table 2.3: ¹³C NMR Spectroscopy Data (Chemical Shifts, δ ppm)

CompoundC=OFuran C2Furan C5Furan C3Furan C4Isopropyl CHIsopropyl CH₃
Furan-2-carbaldehyde ~178~153~122~113~148N/AN/A
5-Methylfuran-2-carbaldehyde 176.81[3]151.99[3]159.77[3]124.03[3]109.62[3]N/A13.95[3]
Expected for this compound ~177~152~165~123~108~28~23

Table 2.4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
Furan-2-carbaldehyde 9695 (M-H), 67 (M-CHO), 39
5-Methylfuran-2-carbaldehyde 110109 (M-H), 95 (M-CH₃), 81 (M-CHO), 43
Expected for this compound 138123 (M-CH₃), 109 (M-C₂H₅), 95 (M-C₃H₇), 43 (isopropyl cation)

Note: Aldehydes and ketones often undergo α-cleavage and McLafferty rearrangement as characteristic fragmentation patterns.[6]

Experimental Workflow and Validation Logic

The structural validation of this compound follows a logical progression of spectroscopic analyses. Each technique provides a piece of the structural puzzle, and together they offer definitive confirmation.

Spectroscopic_Validation_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Structural Validation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR_analysis Functional Group ID (Aldehyde, Furan) IR->IR_analysis NMR_analysis Connectivity and Chemical Environment NMR->NMR_analysis MS_analysis Molecular Weight and Fragmentation Pattern MS->MS_analysis Confirmation Structure Confirmed IR_analysis->Confirmation NMR_analysis->Confirmation MS_analysis->Confirmation

Caption: Workflow for the spectroscopic validation of this compound.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Instrument parameters should be optimized for the specific sample and equipment used.

4.1 Infrared (IR) Spectroscopy

  • Objective: To identify the key functional groups, particularly the aldehyde C=O and C-H stretches, and the furan ring vibrations.

  • Methodology:

    • A small amount of the purified liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

    • Alternatively, for solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

    • The sample is placed in the IR spectrometer.

    • The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.[7]

4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the connectivity of atoms and the chemical environment of the protons and carbons in the molecule.

  • Methodology:

    • Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

    • The NMR tube is placed in the NMR spectrometer.

    • For ¹H NMR, the spectrum is acquired, and the chemical shifts, integration, and multiplicity of the signals are analyzed.

    • For ¹³C NMR, a proton-decoupled spectrum is typically acquired to give single lines for each unique carbon atom.

    • Advanced NMR techniques, such as COSY and HSQC, can be employed to further elucidate the structure if necessary.

4.3 Mass Spectrometry (MS)

  • Objective: To determine the molecular weight of the compound and to analyze its fragmentation pattern to support the proposed structure.

  • Methodology:

    • A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

    • The molecules are ionized using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

    • The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

    • The detector records the abundance of each ion, generating a mass spectrum.

    • The molecular ion peak is identified to confirm the molecular weight, and the fragmentation pattern is compared to that of known related structures.[6]

Conclusion

The structural validation of this compound is achieved through a synergistic application of IR, NMR, and mass spectrometry. By comparing the acquired spectra with the data from Furan-2-carbaldehyde and 5-Methylfuran-2-carbaldehyde, researchers can confidently confirm the presence of the furan ring, the aldehyde functional group, and the isopropyl substituent, thereby verifying the molecular structure. This guide provides the necessary comparative data and protocols to facilitate this analytical process.

References

A Comparative Analysis of the Reactivity of Furan-2-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the chemical reactivity of substituted furan-2-carbaldehydes, supported by experimental data and detailed protocols.

Furan-2-carbaldehyde, a key heterocyclic aldehyde, and its derivatives are pivotal intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals. Their reactivity is a critical determinant of their synthetic utility. This guide provides a comparative study of the reactivity of various furan-2-carbaldehyde derivatives, focusing on condensation reactions and gas-phase reactions, to aid in the selection of appropriate substrates and reaction conditions for synthetic applications.

Comparative Reactivity in Condensation Reactions

Condensation reactions are fundamental to the synthetic application of furan-2-carbaldehydes. The reactivity of the aldehyde group is significantly influenced by the nature of substituents on the furan ring.

A study on the reaction of substituted furan-2-carboxaldehydes with hippuric acid to form 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones provides valuable insights into this aspect.[1][2][3] The results, summarized in the table below, demonstrate that electron-withdrawing groups on a 5-aryl substituent enhance the reactivity of the C2 carbonyl group, leading to shorter reaction times.[1] Conversely, the presence of fused ring systems, as in furo[b]pyrrole type aldehydes, tends to decrease the reactivity of the carbonyl group.[1][4]

AldehydeSubstituent at C5Reaction Time (Classical)Yield (Classical)Reaction Time (Microwave)Yield (Microwave)Reference
5-(2-Bromophenyl)furan-2-carboxaldehyde2-Bromophenyl (Electron-withdrawing)15 min75%1.5 min78%[1]
5-(3-Nitrophenyl)furan-2-carboxaldehyde3-Nitrophenyl (Strongly electron-withdrawing)30 min78%2 min81%[1]
5-[3-(Trifluoromethyl)phenyl]furan-2-carboxaldehyde3-(Trifluoromethyl)phenyl (Electron-withdrawing)15 min80%1 min81%[1]
4,5-Dimethylfuran-2-carboxaldehydeMethyl (Electron-donating)60 min53%5 min55%[1]
Benzofuran-2-carboxaldehydeFused benzene ring60 min65%5 min68%[1]
Methyl 4-formylfuro[3,2-b]pyrrole-5-carboxylateFused pyrrole ring system120 min60%--[1]
Methyl 4-formyl-6-methylfuro[2,3-b]pyrrole-5-carboxylateFused pyrrole ring system120 min66%--[1]

Table 1: Comparison of reaction times and yields for the reaction of various furan-2-carboxaldehyde derivatives with hippuric acid under classical and microwave conditions.[1]

Similarly, in the condensation reaction with benzothiazolium salts, the substituent on the 5-aryl group of furan-2-carbaldehyde influences the reaction yield.[4] Aldehydes with electron-withdrawing groups at the para position of the 5-phenyl ring, such as a nitro group, provide higher yields.[4] In contrast, ortho-substituents on the benzene ring lead to lower yields, likely due to steric hindrance.[4]

Experimental Protocols

General Procedure for the Synthesis of 4-Heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones (Classical Method):

A mixture of the respective furan-2-carboxaldehyde derivative (2 mmol), hippuric acid (2.4 mmol), and potassium acetate (3 mmol) in acetic anhydride (10 mL) is refluxed with stirring.[1] The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[1] After completion, the mixture is cooled and neutralized by the addition of solid potassium carbonate.[1] The solid product is then separated by filtration, dried, and purified by crystallization.[1]

General Procedure for the Synthesis of 2-{(E)-2-[5-Aryl-furan-2-yl]vinyl}-3-alkyl-1,3-benzothiazolium iodides (Method B):

A mixture of the 5-arylfuran-2-carboxaldehyde (2 mmol), the appropriate 3-alkyl-2-methylbenzothiazolium iodide (2.4 mmol), and a catalytic amount of pyridine in methanol (10-15 mL) is refluxed with stirring for the time specified for each derivative.[4] After cooling to room temperature, the solid product is separated by filtration, washed with methanol, and dried.[4]

Factors Influencing Reactivity

The reactivity of furan-2-carbaldehydes is governed by a combination of electronic and steric factors, as well as the reaction conditions employed. The following diagram illustrates these key influencing factors.

G cluster_reactivity Factors Influencing Reactivity of Furan-2-Carbaldehydes cluster_electronic cluster_steric cluster_conditions Reactivity Reactivity Electronic_Effects Electronic Effects Reactivity->Electronic_Effects Steric_Effects Steric Effects Reactivity->Steric_Effects Reaction_Conditions Reaction Conditions Reactivity->Reaction_Conditions EWG Electron-Withdrawing Groups (e.g., -NO2, -Br, -CF3) Increase Reactivity Electronic_Effects->EWG EDG Electron-Donating Groups (e.g., -CH3) Decrease Reactivity Electronic_Effects->EDG Ortho_Substituents Ortho-Substituents Decrease Reactivity Steric_Effects->Ortho_Substituents Fused_Rings Fused Rings (e.g., Furo[b]pyrrole) Decrease Reactivity Steric_Effects->Fused_Rings Microwave_Irradiation Microwave Irradiation Increases Reaction Rate Reaction_Conditions->Microwave_Irradiation Solvent_Catalyst Solvent and Catalyst Choice Affects Yield and Rate Reaction_Conditions->Solvent_Catalyst G start Start: Select Furan-2-carbaldehyde Derivatives reaction Perform Condensation Reaction (e.g., with Hippuric Acid) start->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring workup Reaction Work-up and Product Isolation monitoring->workup purification Purification (Crystallization) workup->purification characterization Product Characterization (NMR, IR, MS) purification->characterization analysis Analyze Data: - Reaction Time - Yield characterization->analysis comparison Compare Reactivity of Derivatives analysis->comparison end Conclusion on Structure-Reactivity Relationship comparison->end

References

A Comparative Analysis of the Biological Activity of 5-Isopropylfuran-2-carbaldehyde and Other Furan Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 5-Isopropylfuran-2-carbaldehyde and other notable furan compounds. The furan scaffold is a prevalent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological effects, including antitumor, antimicrobial, and antioxidant properties.[1][2][3] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes potential signaling pathways to aid in the evaluation and future development of furan-based therapeutic agents.

Comparative Biological Activity Data

The biological activities of furan derivatives are diverse and influenced by the nature and position of substituents on the furan ring. Below is a summary of the available quantitative data for this compound in comparison to other furan derivatives.

Antitumor Activity

Recent studies have highlighted the potential of furan derivatives as anticancer agents. The cytotoxic effects of this compound have been evaluated against human lung cancer cell lines, demonstrating moderate activity.[4]

CompoundCell LineIC50 (µM)Reference
This compound A549 (Human Lung Carcinoma)6.75 ± 0.19[4]
HCC827 (Human Lung Adenocarcinoma)8.01 ± 0.25[4]
NCI-H358 (Human Bronchoalveolar Carcinoma)7.50 ± 0.30[4]
5-Nitro-furan-2-carbaldehyde thiosemicarbazone HuTu80 (Human Duodenal Carcinoma)13.36[5]
5-(1-Naphthyl)-furan-2-carbaldehyde thiosemicarbazone LNCaP (Human Prostate Adenocarcinoma)7.69[5]
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate HeLa (Human Cervical Adenocarcinoma)62.37 µg/mL[1][6]
Methyl-5-(hydroxymethyl)-2-furan carboxylate HeLa (Human Cervical Adenocarcinoma)> 100 µg/mL[6]
HepG2 (Human Hepatocellular Carcinoma)> 100 µg/mL[6]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including the specific cancer cell lines and assay methods used.

Antimicrobial Activity

Furan derivatives have demonstrated a broad range of antimicrobial activities. While specific data for this compound is limited in the reviewed literature, the following table provides minimum inhibitory concentration (MIC) values for other relevant furan compounds against common pathogens.

CompoundMicroorganismMIC (µM)Reference
Furfural Bacillus subtilis0.027[7]
Salmonella sp.0.029[7]
Furfuryl alcohol Bacillus subtilis0.115[7]
Salmonella sp.0.115[7]
Furoic acid Bacillus subtilis0.015[7]
Salmonella sp.0.009[7]
5-Nitro-furan-2-carbaldehyde thiosemicarbazone Staphylococcus aureus ATCC7006991 µg/mL[5]
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate Bacillus subtilis250 µg/mL[6]
Escherichia coli250 µg/mL[6]
Antioxidant Activity

The antioxidant potential of furan derivatives is an area of active research. While a specific DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging IC50 value for this compound was not found in the reviewed literature, data for other furan derivatives are presented below. A lower IC50 value indicates stronger antioxidant activity.

CompoundAssayIC50Reference
Furan-2-carbaldehyde thiosemicarbazone DPPH40.9 µg/mL[5]
5-Hydroxymethylfurfural (5-HMF) DPPHExhibited dose-dependent scavenging[8][9]
Ascorbic Acid (Reference) DPPH22.0 µg/mL[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for the key biological assays cited in this guide.

Cytotoxicity Assay (MTS Assay)

The cytotoxic effects of furan derivatives on cancer cell lines were determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the furan compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for an additional 48 to 72 hours under the same conditions.

  • MTS Reagent Addition: Following the incubation period, 20 µL of MTS reagent is added to each well.

  • Final Incubation: The plates are incubated for another 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

The agar well diffusion method is a widely used technique to screen for antimicrobial activity.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared to a turbidity equivalent to 0.5 McFarland standard.

  • Plate Inoculation: The surface of a sterile Mueller-Hinton agar plate is uniformly inoculated with the microbial suspension using a sterile cotton swab.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Compound Application: A defined volume (e.g., 100 µL) of the test furan compound at a known concentration is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Serial Dilution: Two-fold serial dilutions of the furan compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plate is incubated under appropriate conditions for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Antioxidant Activity (DPPH Radical Scavenging Assay)

The DPPH assay is a common method to evaluate the antioxidant capacity of a compound.

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol or ethanol is prepared. This solution has a deep purple color.

  • Reaction Mixture: Various concentrations of the test furan compound are mixed with the DPPH solution. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.

Potential Signaling Pathways and Mechanisms

The biological activities of furan derivatives are often mediated through their interaction with key cellular signaling pathways. While specific pathways for this compound are yet to be fully elucidated, related compounds have been shown to modulate pathways involved in cell proliferation, inflammation, and apoptosis.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell growth, differentiation, and apoptosis.[10][11] Dysregulation of this pathway is a hallmark of many cancers. Some furan derivatives may exert their antitumor effects by modulating the activity of key kinases within this pathway, such as ERK, JNK, and p38.

MAPK_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factors, Stress) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Furan_Compound Furan Derivative (Potential Inhibitor) Furan_Compound->MEK Furan_Compound->ERK

Caption: Potential modulation of the MAPK signaling pathway by furan derivatives.

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Signaling

PPAR-γ is a nuclear receptor that plays a key role in lipid metabolism, inflammation, and cell differentiation.[12] Some natural and synthetic compounds, including certain furan derivatives, can act as agonists or antagonists of PPAR-γ, thereby influencing gene expression and cellular function.[4][13][14]

PPAR_Pathway Furan_Ligand Furan Derivative (Ligand) PPARg PPAR-γ Furan_Ligand->PPARg Heterodimer PPAR-γ/RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Biological_Effects Biological Effects (e.g., Anti-inflammatory) Gene_Expression->Biological_Effects

Caption: Furan derivatives as potential modulators of PPAR-γ signaling.

Apoptosis Induction Pathway

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. This process is often mediated by a cascade of enzymes called caspases.[15][16][17][18] The intrinsic (mitochondrial) pathway is a common route for apoptosis induction.

Apoptosis_Pathway Furan_Compound Furan Derivative Mitochondrion Mitochondrion Furan_Compound->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Apaf1 Apaf-1 Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway potentially induced by furan derivatives.

Conclusion

This compound demonstrates moderate antitumor activity against human lung cancer cell lines. While direct comparative data for its antimicrobial and antioxidant properties are currently limited, the broader class of furan derivatives exhibits significant potential in these areas. The provided experimental protocols offer a foundation for further investigation and comparative studies. The visualized signaling pathways represent potential mechanisms of action that warrant further exploration to fully understand the therapeutic promise of this compound and related furan compounds. Future research should focus on generating more comprehensive comparative data and elucidating the specific molecular targets and signaling pathways modulated by this compound.

References

Purity Assessment of Synthesized 5-Isopropylfuran-2-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 5-Isopropylfuran-2-carbaldehyde. Detailed experimental protocols, comparative data, and visual workflows are presented to aid researchers in selecting the most appropriate techniques for their specific needs.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Ensuring the purity of this starting material is critical for the synthesis of target molecules with desired efficacy and safety profiles. This guide outlines and compares the primary analytical techniques for purity determination: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be adaptable to standard laboratory equipment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is highly effective for detecting and quantifying impurities in this compound.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector: Split/splitless inlet

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the sample into the GC with a split ratio of 50:1.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds. For aldehydes, reverse-phase HPLC is commonly employed.

Instrumentation:

  • HPLC System: Shimadzu LC-20AT or equivalent with a UV detector

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in the mobile phase.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection Wavelength: 280 nm

  • Analysis: The purity is determined by the relative peak area of the main component.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR) to determine purity.

Instrumentation:

  • NMR Spectrometer: Bruker Avance 400 MHz or equivalent

Procedure:

  • Sample Preparation: Dissolve approximately 10 mg of the synthesized this compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a known amount of an internal standard with a distinct chemical shift (e.g., dimethyl sulfone) for quantitative analysis.

  • ¹H NMR Acquisition:

    • Acquire a proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a 30° pulse angle and a relaxation delay of 5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon NMR spectrum.

  • Data Analysis: Integrate the signals of the analyte and the internal standard to calculate the purity. The absence of unexpected signals indicates high purity.

Comparative Data

The following tables summarize the expected analytical data for this compound and potential impurities. These values are based on typical data for furan derivatives and can be used as a reference for data analysis.

Table 1: GC-MS Data

CompoundRetention Time (min)Key Mass Fragments (m/z)
This compound ~10.5138 (M+), 123, 95, 43
Furan-2-carbaldehyde (Starting Material)~6.296 (M+), 95, 67, 39
2,5-Diisopropylfuran (Potential Side Product)~9.8152 (M+), 137, 109, 43

Table 2: HPLC Data

CompoundRetention Time (min)
This compound ~5.8
Furan-2-carbaldehyde (Starting Material)~3.1
More polar impurities< 3.0
Less polar impurities> 6.0

Table 3: ¹H NMR Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
This compound 9.60s--CHO
7.25d3.6H-3
6.20d3.6H-4
3.10sept6.8-CH(CH₃)₂
1.30d6.8-CH(CH₃)₂

Table 4: ¹³C NMR Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
This compound ~177.0C=O
~165.0C-5
~153.0C-2
~121.0C-3
~108.0C-4
~28.0-CH(CH₃)₂
~22.0-CH(CH₃)₂

Comparison of Analytical Techniques

FeatureGC-MSHPLCNMR Spectroscopy
Sensitivity HighHighModerate
Selectivity HighHighHigh
Quantification Good (with calibration)Excellent (with calibration)Excellent (qNMR with internal standard)
Impurity Identification Excellent (via mass spectra)Moderate (via retention time)Good (structural elucidation)
Sample Throughput ModerateHighLow
Cost HighModerateHigh
Destructive YesNo (can be collected)No

Visualizations

The following diagrams illustrate the workflow for purity assessment and a logical comparison of the analytical techniques.

Experimental_Workflow Purity Assessment Workflow for this compound cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_data Data Interpretation synthesis Synthesized Product sample_prep Sample Preparation synthesis->sample_prep gcms GC-MS Analysis sample_prep->gcms hplc HPLC Analysis sample_prep->hplc nmr NMR Analysis sample_prep->nmr data_analysis Data Analysis & Comparison gcms->data_analysis hplc->data_analysis nmr->data_analysis purity_report Purity Report Generation data_analysis->purity_report

Caption: Workflow for purity assessment.

Technique_Comparison Comparison of Purity Assessment Techniques cluster_gcms GC-MS cluster_hplc HPLC cluster_nmr NMR gcms_pros Pros: - High Sensitivity - Excellent for Volatiles - Structural Info (MS) gcms_cons Cons: - Destructive - Requires Volatility hplc_pros Pros: - High Throughput - Excellent Quantification - Non-destructive hplc_cons Cons: - Limited Structural Info - Solvent Intensive nmr_pros Pros: - Definitive Structural Info - Absolute Quantification (qNMR) - Non-destructive nmr_cons Cons: - Lower Throughput - Lower Sensitivity - High Cost

Caption: Technique comparison chart.

Cross-Validation of Analytical Techniques for 5-Isopropylfuran-2-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical techniques for the quantification and characterization of 5-Isopropylfuran-2-carbaldehyde. It is intended for researchers, scientists, and professionals in drug development who require robust and reliable analytical methods for this compound. This document outlines the performance of common analytical techniques, supported by experimental data from studies on structurally similar furan derivatives, and provides detailed methodologies.

Introduction to this compound and its Analysis

This compound, a furan derivative, is a compound of interest in various fields, including flavor and fragrance chemistry, and as a potential intermediate in pharmaceutical synthesis.[1][2] Accurate and precise analytical methods are crucial for its quantification in different matrices, for quality control, and for stability studies. The choice of an appropriate analytical technique depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. This guide focuses on the two most prevalent and suitable analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of GC-MS and HPLC-UV for the analysis of furan aldehydes, providing a basis for selecting the most appropriate method for a specific application. The data is collated from various studies on furan and its derivatives.[3][4][5][6][7][8]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation of volatile compounds based on their boiling points and partitioning between a stationary and a mobile phase, followed by detection based on mass-to-charge ratio.Separation of compounds based on their polarity and partitioning between a stationary and a liquid mobile phase, followed by detection based on UV absorbance.
Typical Sample Preparation Headspace Solid-Phase Microextraction (HS-SPME) for volatile compounds in liquid or solid matrices.[3][9]Direct injection for liquid samples, sometimes requiring derivatization (e.g., with 2,4-dinitrophenylhydrazine - DNPH) to enhance UV detection.[7]
Limit of Detection (LOD) Typically in the range of 0.002 - 0.78 ng/g for furan derivatives.[3]Can reach levels as low as 0.1 ppm (0.03 ng injected) for derivatized aldehydes.[7]
Limit of Quantification (LOQ) Typically in the range of 0.006 - 2.60 ng/g for furan derivatives.[3]Dependent on the chromophore of the analyte and derivatization; can be in the sub-ppm range.
Linearity (r²) Generally > 0.99.[4][6]Typically > 0.999.[8]
Accuracy/Recovery (%) Commonly in the range of 77 - 111%.[4][5]Often in the range of 94 - 103%.[8]
Precision (RSD %) Typically < 15%.[3]Generally < 2%.[8]
Selectivity High, due to mass spectrometric detection which provides structural information.[10]Moderate to high, depending on chromatographic resolution and UV detector specificity.
Applicability Ideal for volatile and semi-volatile compounds. Well-suited for complex matrices due to the high selectivity of MS.Suitable for non-volatile or thermally labile compounds. Broadly applicable to liquid samples.
Throughput Can be automated, but SPME can be time-consuming.Generally higher throughput, especially with autosamplers.

Experimental Protocols

Below are detailed methodologies for the analysis of furan aldehydes using HS-SPME-GC-MS and HPLC-UV. These protocols are generalized and may require optimization for specific applications and matrices.

1. Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is highly sensitive for the detection of volatile and semi-volatile furan derivatives.[9]

  • Sample Preparation (HS-SPME):

    • Place a known amount of the sample (e.g., 1-5 g of a solid or 1-5 mL of a liquid) into a headspace vial.

    • Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analytes.

    • If required, add an appropriate internal standard (e.g., a deuterated analog).

    • Seal the vial and place it in a temperature-controlled agitator.

    • Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.

    • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 20 minutes) at the same temperature.[11]

    • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

  • GC-MS Parameters:

    • Injector: Splitless mode, 250°C.

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-WAX).[10]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min (hold for 5 min).

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (e.g., m/z 35-350) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

2. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This technique is suitable for the analysis of furan aldehydes in liquid samples, particularly when the compound is less volatile or present at higher concentrations.[8]

  • Sample Preparation (with Derivatization):

    • To a known volume of the sample, add a solution of 2,4-dinitrophenylhydrazine (DNPH) in a suitable solvent (e.g., acetonitrile with a catalytic amount of acid).[7]

    • Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a specific time (e.g., 30 minutes) to form the hydrazone derivative.

    • Quench the reaction if necessary and dilute the sample to an appropriate concentration with the mobile phase.

    • Filter the sample through a 0.45 µm filter before injection.

  • HPLC-UV Parameters:

    • Column: A reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).[12]

    • Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol). For example, a gradient starting from 50% acetonitrile in water to 90% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[7]

    • Injection Volume: 10-20 µL.

    • UV Detection: At the wavelength of maximum absorbance of the analyte or its derivative (e.g., 360 nm for DNPH derivatives).[7]

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the two primary analytical techniques discussed.

HS-SPME-GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample in Vial Salt Add Salt Solution Sample->Salt IS Add Internal Standard Salt->IS Seal Seal Vial IS->Seal Equilibrate Equilibrate & Agitate Seal->Equilibrate Extract HS-SPME Extraction Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Ionize Ionization (EI) Separate->Ionize Detect Mass Detection Ionize->Detect Data Data Acquisition & Analysis Detect->Data

Caption: Workflow for HS-SPME-GC-MS analysis.

HPLC-UV Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Liquid Sample Derivatize Derivatization (e.g., DNPH) Sample->Derivatize Dilute Dilution Derivatize->Dilute Filter Filtration (0.45 µm) Dilute->Filter Inject Injection into HPLC System Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection Separate->Detect Data Data Acquisition & Analysis Detect->Data

Caption: Workflow for HPLC-UV analysis.

References

A Researcher's Guide to Catalytic Pathways for 5-Isopropylfuran-2-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of 5-isopropylfuran-2-carbaldehyde, a valuable furan derivative, is a subject of interest for researchers in fine chemicals and drug development. However, a direct comparative study benchmarking various catalysts for this specific conversion is not extensively documented in publicly available literature. This guide provides an overview of the most promising catalytic routes based on established chemical principles for furan derivatization, complete with a generalized experimental protocol and workflow for catalyst evaluation.

Potential Catalytic Synthesis Routes

Two primary catalytic strategies are prominent for the synthesis of this compound: Friedel-Crafts alkylation of a furan-2-carbaldehyde precursor and the oxidation of 5-isopropylfuran.

  • Friedel-Crafts Alkylation of Furan-2-carbaldehyde: This is a common approach involving the introduction of an isopropyl group onto the furan ring, typically at the C5 position.[1] The reaction utilizes an alkylating agent like an isopropyl halide or alcohol in the presence of an acid catalyst.[1]

    • Homogeneous Catalysts: Traditional Lewis acids (e.g., AlCl₃, FeCl₃, BF₃) or Brønsted acids (e.g., H₂SO₄) can be employed, although they often suffer from issues with separation, corrosion, and waste generation.

    • Heterogeneous Catalysts: Solid acid catalysts are a more sustainable alternative. Zeolites, with their shaped selectivity and tunable acidity, are excellent candidates for this transformation.[2] Other potential solid acids include sulfated zirconia, ion-exchange resins (e.g., Amberlyst-15), and polyoxometalates, which offer adjustable Brønsted or Lewis acidity.[3]

  • Oxidation of 5-Isopropylfuran: An alternative pathway involves the selective oxidation of the methyl group of 5-isopropylfuran.[1] This route requires a catalyst that can activate the C-H bond of the furan ring's substituent without degrading the furan ring itself.

    • Catalytic Systems: This transformation can be achieved using hydrogen peroxide in the presence of a suitable catalyst.[1] Transition metal complexes, particularly those based on cobalt, manganese, or copper, are often employed for such selective oxidations. The choice of solvent and reaction conditions is critical to prevent over-oxidation to the corresponding carboxylic acid.

Catalyst Performance Comparison

Due to the lack of specific published data for a side-by-side catalyst comparison for this compound synthesis, the following table outlines the expected performance characteristics of different catalyst types based on their application in analogous furan chemistry. Researchers should use this as a starting point for catalyst screening.

Catalyst TypePlausible RouteExpected AdvantagesExpected DisadvantagesKey Performance Factors to Investigate
Zeolites (e.g., H-BEA, H-ZSM-5) Friedel-Crafts AlkylationHigh thermal stability, shape selectivity can minimize side products, reusable.[2]Potential for deactivation due to pore blockage, requires specific pore structures for reactant access.Si/Al ratio, pore size/structure, reaction temperature, catalyst loading.
Ion-Exchange Resins (e.g., Amberlyst) Friedel-Crafts AlkylationHigh catalytic activity under mild conditions, readily available.Lower thermal stability compared to inorganic solids, potential for swelling in certain solvents.Cross-linking degree, acid capacity, solvent choice.
Lewis Acids (e.g., AlCl₃, FeCl₃) Friedel-Crafts AlkylationHigh activity, well-established methodology.Often require stoichiometric amounts, difficult to separate from product, corrosive, produce hazardous waste.Catalyst loading, moisture exclusion, reaction time.
Transition Metal Complexes OxidationHigh selectivity under optimized conditions, can operate at lower temperatures.Catalyst may be expensive (especially noble metals), potential for metal leaching, ligand sensitivity.Metal center, ligand design, oxidant concentration, solvent.
Enzymatic Catalysts BiotransaminationHigh selectivity, operates under mild aqueous conditions, environmentally benign.[1]Lower stability at high temperatures/non-physiological pH, may have lower space-time yields.Enzyme selection, pH, temperature, co-factor regeneration.

Generalized Experimental Protocols

The following protocols provide a representative starting point for researchers aiming to screen catalysts for this synthesis.

Protocol 1: Heterogeneous Acid-Catalyzed Friedel-Crafts Alkylation

This protocol describes a general procedure for the isopropylation of furan-2-carbaldehyde using a solid acid catalyst like a zeolite.

1. Catalyst Preparation and Activation:

  • Weigh the desired amount of solid acid catalyst (e.g., 10 wt% relative to the limiting reagent, furan-2-carbaldehyde).
  • Activate the catalyst by heating under vacuum or a flow of inert gas (e.g., N₂ or Ar) at a temperature appropriate for the specific material (e.g., 300-500°C for zeolites) for several hours to remove adsorbed water.
  • Cool the catalyst to the desired reaction temperature under an inert atmosphere.

2. Reaction Setup:

  • In a multi-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the activated catalyst.
  • Add a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane).
  • Add furan-2-carbaldehyde (1.0 eq).
  • Add the alkylating agent, such as 2-propanol (1.5-3.0 eq) or isopropyl bromide (1.2 eq).

3. Reaction Execution:

  • Heat the reaction mixture to the desired temperature (e.g., 60-100°C) with vigorous stirring.
  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

4. Work-up and Product Isolation:

  • Once the reaction reaches completion (or desired conversion), cool the mixture to room temperature.
  • Separate the catalyst by filtration or centrifugation. The catalyst can be washed with solvent, dried, and stored for reuse/regeneration studies.
  • Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
  • Remove the solvent under reduced pressure using a rotary evaporator.
  • Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain pure this compound.

5. Analysis:

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
  • Quantify the yield and selectivity using GC with an internal standard.

Visualizing the Research Workflow

The process of identifying and optimizing a catalyst for a specific chemical transformation follows a logical progression. The diagram below illustrates a typical experimental workflow for benchmarking catalysts for this compound synthesis.

G cat_select Catalyst Selection (e.g., Zeolite, Resin, Metal Complex) cat_prep Catalyst Preparation & Characterization (XRD, BET) cat_select->cat_prep reaction Catalytic Reaction (Alkylation or Oxidation) cat_prep->reaction reagent_prep Reagent & Glassware Preparation (Anhydrous) reagent_prep->reaction monitoring Reaction Monitoring (TLC, GC) reaction->monitoring workup Work-up & Catalyst Recovery monitoring->workup purification Product Purification (Chromatography/Distillation) workup->purification analysis Product Analysis (NMR, MS, GC-FID) purification->analysis data Data Calculation (Yield, Selectivity, TON/TOF) analysis->data comparison Performance Comparison data->comparison optimization Optimization (Temp, Time, Loading) comparison->optimization optimization->cat_select Iterate with new catalyst

Caption: Workflow for Catalyst Benchmarking.

This guide serves as a foundational resource for initiating research into the catalytic synthesis of this compound. Successful development will depend on systematic screening and optimization of the catalyst systems and reaction conditions outlined above.

References

A Comparative Guide to 5-Isopropylfuran-2-carbaldehyde as a Bio-based Platform Chemical

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for sustainable alternatives to petroleum-derived chemicals, biomass-derived platform molecules are pivotal. Among these, furanic aldehydes, particularly furfural and 5-hydroxymethylfurfural (HMF), have garnered significant attention. This guide provides a comparative overview of 5-Isopropylfuran-2-carbaldehyde, a lesser-studied but potentially valuable platform chemical, in the context of its well-established furanic counterparts. Due to the limited availability of direct comparative experimental data for this compound, this guide will extrapolate its potential based on the extensive research conducted on furfural and HMF.

Introduction to this compound

This compound is a furanic aldehyde characterized by an isopropyl group at the 5-position of the furan ring. Its molecular formula is C8H10O2, and it has a molecular weight of approximately 138.16 g/mol .[1] While specific large-scale production methods are not widely documented, its synthesis can be inferred from general furan chemistry, such as the acylation of 2-isopropylfuran. The presence of the aldehyde functional group and the furan ring makes it a versatile candidate for various chemical transformations, including oxidation, reduction, and condensation reactions.[2][3]

The key differentiating feature of this compound is the isopropyl group, which is expected to influence its physical and chemical properties. Compared to the unsubstituted furfural and the hydroxymethyl-substituted HMF, the isopropyl group imparts a more hydrophobic character to the molecule. This could have implications for its solubility in different solvents and its performance in catalytic systems, potentially favoring transformations in less polar media and influencing the properties of resulting polymers or fuels.

Comparative Performance Data: Furfural and HMF as Benchmarks

Given the scarcity of performance data for this compound, this section presents a summary of quantitative data for the catalytic conversion of furfural and HMF into valuable biofuels and chemicals. These tables serve as a benchmark for the expected performance of furanic aldehydes in key transformations.

Table 1: Catalytic Hydrogenation of Furanic Aldehydes to Biofuels

FeedstockCatalystSolventTemperature (°C)Pressure (MPa)Conversion (%)Selectivity to 2-Methylfuran/2,5-Dimethylfuran (%)Reference
FurfuralCu-Co/γ-Al2O3Dioxane220410098 (to 2-Methylfuran)[4]
FurfuralNi-Cu/C2-Propanol200N/A>9991 (to 2-Methylfuran)[4]
FurfuralAE-Cu/SiO2N/A220210095.5 (to 2-Methylfuran)[5]
5-Hydroxymethylfurfural (HMF)Co/Beta-DADioxane1501.510083.1 (to 2,5-Dimethylfuran)[6]
5-Hydroxymethylfurfural (HMF)Ru/CEthanol100510080 (to 2,5-Bis(hydroxymethyl)furan)[7][8]

Table 2: Catalytic Oxidation of Furanic Aldehydes to Platform Chemicals

FeedstockCatalystSolventTemperature (°C)Pressure (MPa)Conversion (%)Yield of 2,5-Furandicarboxylic Acid (FDCA) (%)Reference
5-Hydroxymethylfurfural (HMF)Au/TiO2Water22Ambient10079[9]
5-Hydroxymethylfurfural (HMF)Pt/CWater22Ambient10068[9]
5-Hydroxymethylfurfural (HMF)Ru(OH)x/HydrotalciteWater140N/A>9995[10]
5-Hydroxymethylfurfural (HMF)NaOtBu/DMFDMF450.1 (O2)~10080.85[11][12]
FurfuralPhosphomolybdic acidWater/Organic901 (Air)50.4N/A (Yield of Maleic Anhydride: 34.5%)[13]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis and conversion of furanic aldehydes.

Synthesis of a Substituted Furan-2-carbaldehyde (General Procedure)

A general method for synthesizing 5-substituted-furan-2-carbaldehydes involves the Suzuki coupling reaction. For example, to a solution of 5-bromofuran-2-carbaldehyde (1 mmol) in a mixture of toluene (4 ml), ethanol (4 ml), and water (3 ml), the corresponding boronic acid (1.1-1.3 mmol), tetrakis(triphenylphosphine)palladium (0.05 mmol), and potassium carbonate (3 mmol) are added. The reaction mixture is flushed with an inert gas and heated at 70°C overnight. After cooling, the product is extracted with an organic solvent, dried, and purified by column chromatography.[14]

Catalytic Hydrodeoxygenation of Furfural to 2-Methylfuran

In a typical batch reactor experiment, a specific amount of furfural is dissolved in a solvent (e.g., dioxane). The catalyst (e.g., a supported metal catalyst like Cu-Co/γ-Al2O3) is added to the solution. The reactor is then sealed, purged with hydrogen, and pressurized to the desired level (e.g., 4 MPa). The reaction is carried out at a specific temperature (e.g., 220°C) with constant stirring for a set duration. After the reaction, the reactor is cooled, and the products are analyzed using techniques like gas chromatography (GC) to determine the conversion of furfural and the selectivity to 2-methylfuran.[4]

Catalytic Oxidation of 5-Hydroxymethylfurfural (HMF) to 2,5-Furandicarboxylic Acid (FDCA)

For the oxidation of HMF, a solution of HMF in a suitable solvent (e.g., water or DMF) is prepared. The catalyst (e.g., a supported noble metal catalyst like Au/TiO2 or a base catalyst like NaOtBu) is added to the solution. The reaction is then carried out under specific conditions of temperature, pressure (often with an oxidant like O2 or air), and time. For instance, using a NaOtBu/DMF system, the reaction can proceed at 45°C under an oxygen balloon for 6 hours.[11][12] After the reaction, the solid catalyst is filtered off, and the liquid products are analyzed by high-performance liquid chromatography (HPLC) to quantify the conversion of HMF and the yield of FDCA.[15][16][17]

Reaction Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways for the conversion of furanic aldehydes and a general experimental workflow.

Reaction_Pathways cluster_main General Conversion Pathways of Furanic Aldehydes cluster_reduction Reduction cluster_oxidation Oxidation Furanic_Aldehyde 5-R-Furan-2-carbaldehyde (R = H, CH₂OH, i-Pr) Furanic_Alcohol Furanic Alcohol Furanic_Aldehyde->Furanic_Alcohol Hydrogenation Furanic_Carboxylic_Acid Furanic Carboxylic Acid Furanic_Aldehyde->Furanic_Carboxylic_Acid Oxidation Biofuel Biofuel (e.g., 2-Methylfuran, DMF) Furanic_Alcohol->Biofuel Hydrodeoxygenation FDCA 2,5-Furandicarboxylic Acid (from HMF) Furanic_Carboxylic_Acid->FDCA

Caption: General reaction pathways for the conversion of 5-substituted furan-2-carbaldehydes.

Experimental_Workflow cluster_workflow Typical Experimental Workflow for Catalytic Conversion Reactants Reactants (Furanic Aldehyde, Solvent) Catalyst_Addition Catalyst Addition Reactants->Catalyst_Addition Reaction Reaction (Controlled Temperature & Pressure) Catalyst_Addition->Reaction Separation Product Separation (Filtration, Extraction) Reaction->Separation Analysis Product Analysis (GC, HPLC, NMR) Separation->Analysis

Caption: A generalized workflow for the catalytic conversion of furanic platform chemicals.

Conclusion and Future Outlook

While direct experimental data for this compound as a platform chemical is currently limited, its structural similarity to furfural and HMF allows for informed predictions about its potential. The presence of the isopropyl group is likely to enhance its hydrophobicity, which could be advantageous in biphasic catalytic systems and for producing biofuels with improved properties. However, this group may also introduce steric hindrance, potentially affecting reaction rates and catalyst selectivity.

Future research should focus on establishing efficient synthesis routes for this compound from biomass and conducting systematic comparative studies of its catalytic upgrading against furfural and HMF. Such studies would provide the necessary quantitative data to fully assess its potential as a valuable bio-based platform chemical for the production of sustainable fuels, chemicals, and materials. For researchers, scientists, and drug development professionals, exploring the unique properties conferred by the isopropyl group could unlock new applications and lead to the development of novel, high-performance bio-based products.

References

Conformational Analysis of 5-Isopropylfuran-2-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational preferences of heterocyclic aldehydes are pivotal in understanding their reactivity, interaction with biological targets, and physicochemical properties. This guide provides a comparative conformational analysis of 5-isopropylfuran-2-carbaldehyde, benchmarking it against related furan-2-carbaldehyde derivatives. The analysis integrates experimental data from nuclear magnetic resonance (NMR) spectroscopy and computational data from Density Functional Theory (DFT) calculations to offer a comprehensive overview for researchers in drug design and materials science.

Introduction to Conformational Isomerism in Furan-2-carbaldehydes

Furan-2-carbaldehyde and its derivatives predominantly exist as a mixture of two planar conformers in equilibrium. This isomerism arises from the rotation around the single bond connecting the furan ring and the aldehyde group. The two conformers are designated as OO-cis and OO-trans , based on the relative orientation of the furan ring's oxygen atom and the aldehyde's carbonyl oxygen.

The equilibrium between these two conformers is influenced by a delicate balance of steric and electronic effects imparted by substituents on the furan ring, as well as by the polarity of the solvent. Understanding this equilibrium is crucial for predicting the molecule's behavior in different chemical environments.

Comparative Analysis of Conformational Preferences

While specific experimental data for this compound is not extensively available in the literature, its conformational behavior can be reliably inferred by comparing it with unsubstituted furan-2-carbaldehyde and derivatives with other 5-alkyl substituents.

Influence of 5-Substituents on Rotational Barriers and Conformer Stability

The substituent at the 5-position of the furan ring can significantly impact the rotational barrier and the relative stability of the OO-cis and OO-trans conformers. Both steric hindrance and electronic contributions of the substituent play a role.

Compound5-SubstituentMethodRotational Barrier (kcal/mol)More Stable Conformer (in gas phase)Reference
Furan-2-carbaldehyde-HDFT (B3LYP/6-31+G*)11.19OO-trans[1]
5-Methylfuran-2-carbaldehyde-CH₃Inferred from related studiesExpected to be similar to or slightly higher than furan-2-carbaldehydeOO-transN/A
This compound -CH(CH₃)₂ Predicted Expected to be higher than 5-methyl derivative due to increased steric bulk OO-trans N/A
5-Bromofuran-2-carbaldehyde-BrInferred from coupling constant studiesN/AN/A[2]
5-Nitrofurfural-NO₂Inferred from coupling constant studiesN/AN/A[2]

Table 1: Comparison of calculated rotational barriers and predicted conformational preferences for 5-substituted furan-2-carbaldehydes.

The isopropyl group in this compound is expected to introduce greater steric hindrance compared to a methyl group, which would likely result in a higher rotational barrier between the two conformers. However, like other electron-donating alkyl groups, it is predicted to favor the OO-trans conformation in the gas phase.

Solvent Effects on Conformational Equilibrium

The polarity of the solvent can have a pronounced effect on the conformational equilibrium. The OO-cis conformer generally possesses a larger dipole moment than the OO-trans conformer. Consequently, polar solvents tend to stabilize the OO-cis form, shifting the equilibrium in its favor. For furan-2-carbaldehyde, the OO-cis conformer becomes the dominant species in solvents with a dielectric constant greater than approximately 5.[3] A similar trend is anticipated for this compound.

Experimental and Computational Methodologies

A combination of experimental and computational techniques is essential for a thorough conformational analysis.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformational equilibria in solution. The relative populations of the OO-cis and OO-trans conformers can be determined by analyzing specific NMR parameters, particularly long-range coupling constants.

Key Experimental Steps:

  • Sample Preparation: Dissolve the furan-2-carbaldehyde derivative in a range of deuterated solvents with varying polarities (e.g., C₆D₆, CDCl₃, (CD₃)₂CO, DMSO-d₆).

  • ¹H NMR Spectroscopy: Acquire high-resolution ¹H NMR spectra for each sample.

  • Analysis of Coupling Constants: The five-bond coupling constant between the aldehyde proton and H4 (⁵J(CHO, H4)) is particularly sensitive to the conformation. The ⁵J_trans (in the OO-cis conformer) is typically larger than the ⁵J_cis (in the OO-trans conformer).

  • Determination of Conformer Population: The observed coupling constant (J_obs) is a weighted average of the coupling constants of the individual conformers. The mole fraction (X) of each conformer can be calculated using the following equation: J_obs = X_cis * J_cis + X_trans * J_trans (where X_cis + X_trans = 1). The limiting coupling constants (J_cis and J_trans) can be determined from spectra at very low temperatures where the equilibrium is shifted significantly to one conformer, or they can be estimated from theoretical calculations.

  • NOE Spectroscopy (Optional): Nuclear Overhauser Effect (NOE) experiments can provide additional qualitative or semi-quantitative information. For the OO-cis conformer, an NOE is expected between the aldehyde proton and H3, whereas for the OO-trans conformer, an NOE is expected between the aldehyde proton and H4.

Computational Protocol: Density Functional Theory (DFT)

DFT calculations are invaluable for determining the geometries, relative energies, and rotational barriers of the conformers in the gas phase and in solution.

Recommended Computational Workflow:

  • Structure Optimization: Perform geometry optimizations for both the OO-cis and OO-trans conformers. A commonly used and reliable level of theory for this class of molecules is B3LYP with a 6-311++G(d,p) basis set.[1]

  • Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energies, thermal corrections).

  • Rotational Barrier Calculation: To determine the rotational barrier, perform a relaxed potential energy surface (PES) scan by systematically varying the dihedral angle that defines the rotation of the aldehyde group relative to the furan ring. The transition state will be the maximum on this energy profile.

  • Solvation Effects: To model the influence of different solvents, employ a continuum solvation model, such as the Polarizable Continuum Model (PCM), during the optimization and energy calculations.

  • NMR Parameter Calculation: The GIAO (Gauge-Independent Atomic Orbital) method can be used to calculate NMR chemical shifts and coupling constants for the optimized conformer geometries, which can then be compared with experimental data.

Visualizing Conformational Analysis Workflows

G Figure 1. General Workflow for Conformational Analysis cluster_exp Experimental Analysis cluster_comp Computational Analysis exp_start Sample Preparation (Varying Solvents) nmr_acq NMR Data Acquisition (¹H, NOE) exp_start->nmr_acq j_couple Analysis of ⁵J(CHO, H4) Coupling Constants nmr_acq->j_couple pop_calc Calculation of Conformer Populations j_couple->pop_calc compare Comparison and Data Integration pop_calc->compare comp_start Initial Structure Generation (OO-cis & OO-trans) dft_opt DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) comp_start->dft_opt pes_scan PES Scan for Rotational Barrier dft_opt->pes_scan solv_model Inclusion of Solvent Effects (e.g., PCM) dft_opt->solv_model pes_scan->compare solv_model->compare conclusion Conformational Profile of This compound compare->conclusion

Figure 1. A generalized workflow for the combined experimental and computational conformational analysis of furan-2-carbaldehyde derivatives.

Figure 2. The two primary planar conformers of 5-substituted furan-2-carbaldehydes in equilibrium. (Note: Images are illustrative placeholders).

Conclusion

The conformational analysis of this compound, through comparison with its parent compound and other 5-substituted derivatives, reveals an equilibrium between OO-cis and OO-trans conformers. The bulky isopropyl group is expected to increase the rotational barrier compared to smaller alkyl groups. As with other furan-2-carbaldehydes, the OO-trans conformer is predicted to be more stable in the gas phase, while the OO-cis conformer is favored in polar solvents. A robust analytical approach combining NMR spectroscopy (specifically, the analysis of long-range coupling constants) and DFT calculations provides a powerful strategy for accurately characterizing the conformational landscape of this and related molecules, which is essential for applications in drug development and materials science.

References

Safety Operating Guide

Proper Disposal of 5-Isopropylfuran-2-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of 5-Isopropylfuran-2-carbaldehyde, a furan derivative that requires careful management as hazardous waste. Due to the limited specific toxicological data for this compound, it is prudent to handle it with the assumption of potential irritancy and toxicity, based on its structural similarity to other furan aldehydes.[1]

Immediate Safety and Disposal Procedures

The disposal of this compound must be conducted in adherence to local, regional, and national hazardous waste regulations.[2] Chemical waste generators are responsible for correctly classifying and managing their waste.[2]

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Treat all this compound waste, including empty containers, as hazardous waste.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Personal Protective Equipment (PPE):

    • Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Containerization:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container. The container should be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.

    • Keep the container closed when not in use.

  • Storage:

    • Store the waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and away from incompatible materials such as strong oxidizing agents and bases.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with accurate information about the waste, including its composition and quantity.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[2]

Hazard and Disposal Summary

The following table summarizes key information based on data for structurally similar compounds.

ParameterInformationSource
Primary Hazards Flammable, Toxic if swallowed, Harmful in contact with skin, Causes skin and eye irritation, May cause respiratory irritation.[3]Safety Data Sheets of analogous furan aldehydes
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coat.General laboratory safety guidelines
Disposal Method Dispose of as hazardous waste through a licensed disposal company.[2][4][5]Safety Data Sheets of analogous furan aldehydes
Incompatible Materials Strong oxidizing agents, Strong bases.[2]Safety Data Sheets of analogous furan aldehydes

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste Generated B Is the container empty? A->B C Triple rinse with a suitable solvent B->C Yes F Collect waste in a labeled, sealed container B->F No D Collect rinsate as hazardous waste C->D E Deface label and dispose of empty container as non-hazardous waste (consult EHS) C->E G Store in designated hazardous waste area D->G F->G H Contact EHS or licensed disposal company for pickup G->H I End: Waste properly disposed H->I

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal protocols.

References

Essential Safety and Logistical Information for Handling 5-Isopropylfuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 5-Isopropylfuran-2-carbaldehyde was not located. The following guidance is based on the safety information for structurally similar compounds, such as 5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde, and general safety protocols for handling aldehydes and furans.[1] It is imperative to handle this compound with caution in a well-ventilated laboratory setting and to conduct a thorough risk assessment before commencing any work.

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It includes operational and disposal plans to ensure the safe handling of this compound.

Personal Protective Equipment (PPE)

The primary goal is to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene)Double gloving is recommended. Latex gloves are not suitable as they may offer poor resistance to organic chemicals.[2][3] Gloves must be inspected before use and changed immediately if contaminated.[4]
Eyes/Face Safety goggles and a face shieldProvides protection against splashes and vapors.[2][4] Standard safety glasses are insufficient.
Body Chemical-resistant lab coat or apronA flame-retardant and antistatic lab coat is recommended. Clothing should be buttoned and cover as much skin as possible.[4]
Respiratory Use in a certified chemical fume hoodTo minimize inhalation of vapors. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[2][4][5]
Feet Closed-toe shoesShoes should be made of a material that is impervious to chemicals.[2]
Engineering Controls

Proper engineering controls are the first line of defense in minimizing exposure to hazardous chemicals.

Control Description
Ventilation All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize the concentration of airborne vapors.[1][6]
Eyewash Station An easily accessible and tested eyewash station must be available in the immediate work area.[1]
Safety Shower A safety shower should be readily accessible for immediate use in case of large-scale skin exposure.[7]
Handling and Storage Procedures

Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.

Procedure Guidance
Handling Avoid contact with skin, eyes, and clothing.[1] Do not breathe vapors. Wash hands thoroughly after handling.[1] Use non-sparking tools to prevent ignition sources.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][7] Keep away from heat, sparks, and open flames.[7] Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[7]
First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure Route First Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][8]
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential.

Aspect Procedure
Spill Response Evacuate the area. Remove all sources of ignition.[8] Ventilate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[8]
Waste Disposal Dispose of waste in accordance with all local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[1][8] Contact your institution's environmental health and safety office for specific guidance.

Experimental Workflow for Handling this compound

The following diagram outlines the procedural steps for the safe handling of this compound from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe 1. Don PPE (Gloves, Goggles, Face Shield, Lab Coat) prep_setup 2. Prepare Fume Hood (Ensure proper airflow, clear workspace) prep_ppe->prep_setup handle_weigh 3. Weigh/Measure Compound (In fume hood, use appropriate balance/glassware) prep_setup->handle_weigh handle_reaction 4. Perform Experiment (Maintain containment, monitor reaction) handle_weigh->handle_reaction cleanup_decon 5. Decontaminate Glassware & Surfaces (Use appropriate solvent/cleaning agent) handle_reaction->cleanup_decon emergency_spill Spill Response (Evacuate, contain, clean up) handle_reaction->emergency_spill emergency_exposure Exposure Response (Use eyewash/shower, seek medical aid) handle_reaction->emergency_exposure cleanup_waste 6. Dispose of Waste (Segregate waste streams, label containers) cleanup_decon->cleanup_waste cleanup_ppe 7. Doff & Dispose of PPE (Remove gloves last) cleanup_waste->cleanup_ppe

Caption: A flowchart outlining the safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.